Technical Documentation Center

N-Benzyl-2-chloro-5-nitropyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Benzyl-2-chloro-5-nitropyridin-4-amine

Core Science & Biosynthesis

Foundational

Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a valuable heterocyclic building block. The synthesis is achieved through a highly regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-nitropyridine and benzylamine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and emphasizes critical safety and handling procedures. The content is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and safely perform this synthesis, understand the causality behind the procedural steps, and ensure the reliable formation of the target compound.

Introduction: Significance of Substituted Nitropyridines

N-substituted pyridinamine scaffolds are privileged structures in medicinal chemistry and materials science. The pyridine ring, an isostere of benzene, offers a key hydrogen bond acceptor through its nitrogen atom, enhancing solubility and modulating pharmacokinetic properties. The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the electronic character of the ring, making it a critical component in the synthesis of various bioactive molecules, including kinase inhibitors, antimalarials, and insecticides.[1]

The target molecule, N-Benzyl-2-chloro-5-nitropyridin-4-amine, serves as a key intermediate. The remaining chloro-substituent at the C2 position can be further functionalized in subsequent reactions, while the nitro group can be reduced to an amine, providing another vector for molecular elaboration.[1][2] This guide details a robust and selective method for its preparation.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The pyridine ring of the precursor, 2,4-dichloro-5-nitropyridine, is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, two chlorine atoms, and, most importantly, the nitro group at the 5-position.[3][4] This electronic activation makes the carbon atoms bonded to the chlorine atoms susceptible to attack by nucleophiles like benzylamine.[3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the electron-deficient carbon centers (C2 or C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: Aromaticity is restored through the expulsion of a chloride ion, which is an excellent leaving group. This step yields the final substituted product.[3]

The Cornerstone of Success: Regioselectivity at the C4 Position

A critical and advantageous feature of this reaction is its exceptional regioselectivity. The incoming benzylamine nucleophile overwhelmingly substitutes the chlorine atom at the C4 position over the C2 position.[3] This preference is dictated by the superior stability of the Meisenheimer intermediate formed during C4 attack.

Causality: When the nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the C5-nitro group through resonance. This extensive delocalization significantly stabilizes the intermediate. In contrast, attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. Consequently, the transition state leading to the C4-substituted intermediate is lower in energy, making this pathway kinetically favored.[3]

Caption: Regioselectivity in the SNAr reaction.

Detailed Experimental Protocol

This protocol is a self-validating system based on established principles of nucleophilic aromatic substitution.[3][4]

Materials and Instrumentation
  • Reagents: 2,4-Dichloro-5-nitropyridine (≥95%), Benzylamine (≥99%), Triethylamine (TEA, ≥99%), Anhydrous Acetonitrile (CH₃CN), Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Apparatus: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Quantitative Data Summary
CompoundFormulaMW ( g/mol )Molar Eq.Amount (2.0 mmol scale)
2,4-Dichloro-5-nitropyridineC₅H₂Cl₂N₂O₂192.991.0386 mg
BenzylamineC₇H₉N107.151.05225 mg (0.22 mL)
Triethylamine (TEA)C₆H₁₅N101.192.0404 mg (0.56 mL)
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloro-5-nitropyridine (1.0 eq., 386 mg, 2.0 mmol) in anhydrous acetonitrile (5 mL). Equip the flask with a magnetic stir bar.

    • Expertise & Experience Note: Anhydrous conditions are crucial. 2,4-dichloro-5-nitropyridine can slowly react with water, and the presence of moisture can lead to undesired side products.

  • Reagent Addition: In a separate, dry vial, prepare a solution of benzylamine (1.05 eq., 225 mg, 1.05 mmol) and triethylamine (2.0 eq., 404 mg, 2.0 mmol) in anhydrous acetonitrile (3 mL). Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the benzylamine/TEA solution dropwise to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature over 10-15 minutes. A color change to dark yellow or orange is typically observed.[3]

    • Expertise & Experience Note: The addition of triethylamine is critical. It acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material (2,4-dichloro-5-nitropyridine) is fully consumed (typically 30-60 minutes).

  • Work-up and Extraction:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (20 mL) and deionized water (15 mL). Transfer the mixture to a separatory funnel.

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford N-Benzyl-2-chloro-5-nitropyridin-4-amine as a solid.

Safety and Hazard Management

Trustworthiness in science begins with safety. All operations must be conducted in a well-ventilated laboratory fume hood.

  • 2,4-Dichloro-5-nitropyridine: This compound is a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6]

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat when handling this compound.[5]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, flush with water for at least 15 minutes and seek medical attention.[5][6] If inhaled, move to fresh air.[5]

  • Benzylamine & Triethylamine: These are corrosive and flammable liquids. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5] Do not dispose of down the drain.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthetic process, from initial setup to the isolation of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Solutions: 1. 2,4-dichloro-5-nitropyridine in CH₃CN 2. Benzylamine/TEA in CH₃CN add_reagents Dropwise addition of benzylamine/TEA solution prep_reagents->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 extract Aqueous Work-up (EtOAc / H₂O) concentrate1->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate2 Concentrate to yield crude product dry->concentrate2 purify Column Chromatography concentrate2->purify product Pure N-Benzyl-2-chloro- 5-nitropyridin-4-amine purify->product

Caption: Overall synthetic workflow diagram.

Conclusion

The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine is a robust and highly regioselective process, reliably achieved through a nucleophilic aromatic substitution reaction. The success of this synthesis is underpinned by a thorough understanding of the SNAr mechanism, particularly the electronic factors that govern the selective substitution at the C4 position. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable chemical intermediate for applications in drug discovery and beyond.

References

  • CAUTION – PRECAUCIÓN. Hawaii.gov. Available from: [Link]

  • Group 13 2,4-D representative label. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. Available from: [Link]

  • Benzylaniline. Organic Syntheses. Available from: [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. Available from: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available from: [Link]

  • 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Mansoura University. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • benzyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate. Chemsrc. Available from: [Link]

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. Available from: [Link]

  • ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines. Magritek. Available from: [Link]

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available from: [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
  • Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • 2-Chloro-5-nitropyridin-4-amine. PubChem. Available from: [Link]

  • 2-Chloro-5-nitropyridine. ResearchGate. Available from: [Link]

  • 2-(Benzylamino)-5-nitropyridine. NIST WebBook. Available from: [Link]

  • General procedure for the preparation of N-benzylamines. The Royal Society of Chemistry. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Benzyl-2-chloro-5-nitropyridin-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a pyridine derivative with significant potential as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a pyridine derivative with significant potential as a versatile building block in medicinal chemistry, agrochemical research, and materials science. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications.

Introduction: A Versatile Scaffold for Innovation

N-Benzyl-2-chloro-5-nitropyridin-4-amine belongs to the class of substituted nitropyridines, which are pivotal intermediates in the synthesis of a wide array of functional molecules.[1][2][3] The unique arrangement of a reactive chlorine atom, a nitro group, and a benzylamino moiety on the pyridine ring presents a scaffold ripe for chemical modification. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), while the benzyl group introduces steric and electronic features that can be crucial for biological activity.[4][5] This combination of functionalities makes it a promising precursor for developing novel compounds, potentially leading to new therapeutic agents and advanced materials.[2]

Synthesis and Mechanistic Insights

The most plausible and efficient route to N-Benzyl-2-chloro-5-nitropyridin-4-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-nitropyridine with benzylamine.

The SNAr Mechanism and Regioselectivity

The SNAr reaction on 2,4-dichloro-5-nitropyridine proceeds via a two-step addition-elimination mechanism.[4] The reaction is initiated by the nucleophilic attack of benzylamine on one of the electron-deficient, chlorine-bearing carbons (C2 or C4), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion.[4]

A critical aspect of this synthesis is the regioselectivity of the substitution. The initial nucleophilic attack is expected to occur overwhelmingly at the C4 position.[4][5] This preference is dictated by the electronic effects of the nitro group at the C5 position. When the nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization, thereby lowering the activation energy for this pathway. In contrast, an attack at the C2 position (meta to the nitro group) does not allow for this direct resonance stabilization of the intermediate.[4] Consequently, the reaction is kinetically controlled, leading almost exclusively to the formation of the 4-substituted product.[4][6]

Caption: Proposed SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar amination reactions of 2,4-dichloro-5-nitropyridine.[5][7]

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile or ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-nitropyridine (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Slowly add the benzylamine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature using a dropping funnel. A change in color is expected.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by adding ethyl acetate and saturated aqueous NaHCO₃ solution to the residue. Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Synthesis_Workflow A 1. Dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile C 3. Slowly add amine solution to the pyridine solution at room temperature A->C B 2. Prepare a solution of benzylamine and triethylamine B->C D 4. Monitor reaction by TLC C->D E 5. Solvent removal under reduced pressure D->E Reaction complete F 6. Aqueous work-up (EtOAc, NaHCO₃, Brine) E->F G 7. Dry and concentrate the organic layer F->G H 8. Purify by column chromatography G->H I Final Product: N-Benzyl-2-chloro-5-nitropyridin-4-amine H->I

Caption: General experimental workflow for the synthesis and purification.

Physicochemical and Spectroscopic Properties

The exact physical and chemical properties of N-Benzyl-2-chloro-5-nitropyridin-4-amine have not been empirically determined. However, we can predict these properties with a high degree of confidence based on data from structurally related compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₀ClN₃O₂Based on the proposed structure.
Molecular Weight ~263.68 g/mol Calculated from the molecular formula.
Appearance Expected to be a yellow to light brown crystalline solid.Based on the appearance of similar compounds like 2-chloro-5-nitropyridin-4-amine and 2-amino-4-chloro-5-nitropyridine.[2][8]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Based on the general solubility of similar organic compounds and the properties of 2-chloro-5-nitropyridine.[3]
Melting Point Expected to be in the range of 100-150 °C.Inferred from related structures. For instance, 2-chloro-5-nitropyridine has a melting point of 105-108 °C.[3]
¹H NMR Aromatic protons on the pyridine and benzene rings, a methylene signal for the benzyl CH₂, and an N-H proton.Based on general principles of NMR spectroscopy.
¹³C NMR Signals for the carbons of the pyridine and benzene rings, and the methylene carbon.Based on general principles of NMR spectroscopy and data from related compounds.[9]
IR Spectroscopy Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C, C=N, and N-O (nitro group) stretching.Based on the IR spectrum of the related 2-(Benzylamino)-5-nitropyridine.[10]

Reactivity and Potential for Further Functionalization

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a versatile intermediate that can undergo several further transformations:

  • Substitution of the C2-Chlorine: The remaining chlorine atom at the C2 position can be substituted by other nucleophiles, often requiring more forcing conditions than the initial C4 substitution. This allows for the introduction of a second point of diversity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard methods like catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid reductions (e.g., SnCl₂/HCl).[7] This resulting diamine is a valuable precursor for the synthesis of heterocyclic fused rings and other complex structures.

  • Modification of the Benzyl Group: The benzyl group can potentially be cleaved under certain hydrogenolysis conditions, revealing a primary amine at the C4 position.

Potential Applications in Research and Development

The structural motifs present in N-Benzyl-2-chloro-5-nitropyridin-4-amine suggest its utility in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: Substituted aminopyridines are privileged structures in drug discovery. This compound could serve as a key intermediate for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[1] The N-benzyl group can be explored for its role in binding to protein targets.

  • Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and pesticides.[1][2] The title compound could be a building block for new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The aromatic and polar nature of this molecule suggests potential applications in the synthesis of dyes, conductive polymers, and other advanced materials.[2]

Safety and Handling

As with any chemical compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for related compounds like 2-chloro-5-nitropyridine, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

N-Benzyl-2-chloro-5-nitropyridin-4-amine, while not extensively documented, represents a promising and synthetically accessible building block. Its preparation via a regioselective nucleophilic aromatic substitution is well-precedented. The presence of multiple reactive sites allows for diverse and complex molecular architectures to be constructed, making it a valuable tool for researchers and scientists in drug discovery, agrochemical synthesis, and materials science. This guide provides a solid foundation for the synthesis, characterization, and exploration of this versatile compound.

References

  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B).
  • BenchChem. (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • ResearchGate. (2025, August 10). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Chemsrc. (2025, October 27). benzyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate.
  • ResearchGate. (n.d.). synthesis of n-benzyl nitrones.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. (2025, August 10).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine.
  • Sigma-Aldrich. (n.d.). N-Benzyl-5-fluoro-3-nitropyridin-2-amine.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-nitropyridine.
  • ChemicalBook. (2026, January 18). 2-Chloro-5-nitropyridine.

Sources

Foundational

Technical Monograph: N-Benzyl-2-chloro-5-nitropyridin-4-amine

CAS Number: 1457967-10-0 Primary Application: Heterocyclic Scaffold for Drug Discovery (Imidazo[4,5-c]pyridines) Document Type: Technical Guide & Synthetic Workflow Executive Summary N-Benzyl-2-chloro-5-nitropyridin-4-am...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1457967-10-0 Primary Application: Heterocyclic Scaffold for Drug Discovery (Imidazo[4,5-c]pyridines) Document Type: Technical Guide & Synthetic Workflow

Executive Summary

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a critical pyridine-based intermediate used primarily in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines . These fused systems serve as privileged scaffolds in medicinal chemistry, functioning as Toll-like receptor 7 (TLR7) agonists, kinase inhibitors (e.g., ROCK inhibitors), and immunomodulators.

This guide details the chemical identity, regioselective synthesis, and downstream utility of this compound.[1] It addresses the specific challenge of controlling regiochemistry during the nucleophilic aromatic substitution (


) of its precursor, 2,4-dichloro-5-nitropyridine.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-Benzyl-2-chloro-5-nitropyridin-4-amine
CAS Number 1457967-10-0
Synonyms 2-Chloro-5-nitro-4-(benzylamino)pyridine; 4-Benzylamino-2-chloro-5-nitropyridine
Molecular Formula

Molecular Weight 263.68 g/mol
Appearance Yellow to orange solid (crystalline)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water
Key Functional Groups Nitro (

), Aryl Chloride (

), Secondary Amine (

)

Synthetic Pathway & Regioselectivity[5][6]

The synthesis of N-benzyl-2-chloro-5-nitropyridin-4-amine hinges on the Nucleophilic Aromatic Substitution (


)  of 2,4-dichloro-5-nitropyridine  (CAS 4487-56-3) with benzylamine.
The Regioselectivity Challenge

The precursor, 2,4-dichloro-5-nitropyridine, possesses two electrophilic sites: C2 and C4.

  • C4 Position: Activated by the ortho-nitro group and the para-nitrogen of the pyridine ring.

  • C2 Position: Activated by the para-nitro group and the ortho-nitrogen.

Mechanistic Insight: While both positions are activated, nucleophilic attack by primary amines (like benzylamine) occurs preferentially at the C4 position . This is driven by the strong inductive and mesomeric electron-withdrawing effect of the nitro group at C5, which makes C4 significantly more electrophilic than C2 in this specific steric environment. The reaction must be temperature-controlled to prevent double substitution (displacing both chlorines).

Reaction Scheme Visualization

SynthesisWorkflow Precursor 2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) Intermediate Meisenheimer Complex Precursor->Intermediate S_NAr Attack (C4 preferred) Reagent Benzylamine (1.0 eq) Reagent->Intermediate Product N-Benzyl-2-chloro-5-nitropyridin-4-amine (Target: C4 Substitution) Intermediate->Product -HCl (Base mediated) Byproduct 2-Benzylamino isomer (Minor/Trace) Intermediate->Byproduct C2 Attack (Kinetic Disfavor)

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to ortho-nitro activation.

Experimental Protocol

Objective: Synthesis of N-benzyl-2-chloro-5-nitropyridin-4-amine on a 10 mmol scale.

Materials
  • Precursor: 2,4-Dichloro-5-nitropyridine (1.93 g, 10 mmol).

  • Nucleophile: Benzylamine (1.07 g, 10 mmol).

  • Base: Triethylamine (

    
    ) (1.52 g, 15 mmol) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous MeCN (10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Mix benzylamine (1.0 eq) and triethylamine (1.5 eq) in a small volume of MeCN. Add this mixture dropwise to the cold pyridine solution over 30 minutes.

    • Critical Control Point: Rapid addition or higher temperatures can lead to bis-substitution (displacing the C2-Cl) or formation of the C2-isomer.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of the starting material via TLC (30% EtOAc/Hexanes) or LCMS.

  • Workup:

    • Evaporate the solvent under reduced pressure.[2][3][4]

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2][4]
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (

    
    , gradient 0–30% EtOAc in Hexanes). The C4-isomer typically elutes after the bis-substituted byproduct but before the C2-isomer (polarity dependent).
    

Downstream Applications: Imidazo[4,5-c]pyridines

The primary utility of N-benzyl-2-chloro-5-nitropyridin-4-amine is its conversion into imidazo[4,5-c]pyridines , a scaffold found in potent TLR7 agonists and antiviral agents.

Cyclization Workflow
  • Reduction: The nitro group (

    
    ) is reduced to a primary amine (
    
    
    
    ) using Iron/Ammonium Chloride (
    
    
    ) or Hydrogenation (
    
    
    ). This yields the 3,4-diamino intermediate (specifically:
    
    
    -benzyl-2-chloropyridine-3,4-diamine).
    • Note: If using Pd/C, monitor carefully to avoid dehalogenation of the C2-chloride.

  • Cyclization: The diamine is reacted with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation to close the imidazole ring.

  • Functionalization: The remaining C2-chloride serves as a handle for further diversification (e.g., Suzuki coupling or another

    
     with a second amine).
    
Pathway Diagram

DownstreamApp Start N-Benzyl-2-chloro-5-nitropyridin-4-amine Step1 Reduction (Fe/NH4Cl or Zn/AcOH) Start->Step1 Intermediate N4-Benzyl-2-chloropyridine-3,4-diamine Step1->Intermediate Nitro -> Amine Step2 Cyclization (R-CHO or Orthoester) Intermediate->Step2 Scaffold 1-Benzyl-6-chloro-1H-imidazo[4,5-c]pyridine Step2->Scaffold Imidazole Ring Closure Target TLR7 Agonist / Kinase Inhibitor Scaffold->Target C6-Cl Displacement/Coupling

Figure 2: Conversion of the title compound into the bioactive imidazo[4,5-c]pyridine scaffold.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a nitro-pyridine derivative, this compound should be treated as a potential skin sensitizer and irritant . Nitroaromatics can possess mutagenic potential; handle with extreme caution.

  • Storage: Store at 2–8°C, protected from light and moisture.

  • Reaction Safety: The reaction with benzylamine is exothermic. Ensure proper cooling during addition.

  • Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • ChemSrc Database. (2025). N-Benzyl-2-chloro-5-nitropyridin-4-amine (CAS 1457967-10-0).[5] Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Royal Society of Chemistry. DOI:10.1039/C3OB40816G. Retrieved from [Link]

  • PubChem. (2025).[6] 2,4-Dichloro-5-nitropyridine (Precursor CAS 4487-56-3).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Structure Elucidation of N-Benzyl-2-chloro-5-nitropyridin-4-amine

The following technical guide details the structure elucidation of N-Benzyl-2-chloro-5-nitropyridin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. This guide is struct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of N-Benzyl-2-chloro-5-nitropyridin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. This guide is structured to provide a logical flow from synthetic origin to spectroscopic confirmation, adhering to high-integrity scientific standards.

Executive Summary

Compound: N-Benzyl-2-chloro-5-nitropyridin-4-amine Molecular Formula: C₁₂H₁₀ClN₃O₂ Exact Mass: 263.05 g/mol Key Challenge: Differentiating the N4-substituted product (thermodynamic and kinetic favorite) from the N2-substituted regioisomer.

This guide outlines the definitive characterization strategy for the title compound. The structural assignment relies on the specific regiochemical outcome of Nucleophilic Aromatic Substitution (


) on 2,4-dichloro-5-nitropyridine, validated by high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Context & Regiochemistry

To understand the structure, one must understand its origin. The compound is synthesized via the displacement of a chloride from 2,4-dichloro-5-nitropyridine by benzylamine.

The Regioselectivity Rule

In 2,4-dichloro-5-nitropyridine, two electrophilic sites exist: C2 and C4. However, substitution occurs almost exclusively at C4 .[1]

  • Mechanism:

    
     (Addition-Elimination).[1]
    
  • Electronic Driver: The nitro group at C5 exerts a strong electron-withdrawing effect.[1][2]

    • Attack at C4 (Preferred): The Meisenheimer complex is stabilized by resonance where the negative charge delocalizes directly onto the nitro group oxygens (para-like relationship).

    • Attack at C2 (Disfavored): The negative charge delocalizes onto the ring nitrogen and carbon atoms but cannot delocalize directly onto the nitro group (meta-like relationship).[1]

This regiochemical preference is well-documented in pyridine chemistry [1, 2], making the C4-isomer the expected major product (>95%).

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the stabilization of the C4-intermediate.

SNAr_Pathway SM 2,4-Dichloro-5-nitropyridine TS_C4 C4-Meisenheimer Complex (Stabilized by NO2) SM->TS_C4 + BnNH2 (Fast) TS_C2 C2-Meisenheimer Complex (Less Stable) SM->TS_C2 + BnNH2 (Slow) BnNH2 Benzylamine Prod N-Benzyl-2-chloro-5-nitropyridin-4-amine (Major Product) TS_C4->Prod - HCl Iso Isomer (Trace/None) TS_C2->Iso - HCl

Figure 1: Regioselective pathway favoring C4 substitution due to nitro-group resonance stabilization.

Spectroscopic Characterization Strategy

While synthesis predicts the structure, spectroscopy proves it. The following data points constitute a self-validating analytical set.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Target Ion:

    
    
    
  • Isotopic Pattern: The presence of a single chlorine atom dictates a distinct isotopic abundance.

    • M (³⁵Cl): 100% relative abundance.

    • M+2 (³⁷Cl): ~32% relative abundance.

  • Diagnostic Value: Confirms the formula C₁₂H₁₀ClN₃O₂ and the retention of exactly one chlorine atom (confirming mono-substitution).

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for confirming the position of the benzylamine group.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Based on analogous structures (e.g., 4-amino-2-chloro-5-nitropyridine) [3, 4], the expected shifts are:

ProtonPositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-6 Pyridine C68.90 - 9.10 Singlet (s)1HHighly deshielded by adjacent N and -NO₂ group.
NH Amine8.50 - 8.80 Broad Triplet (t)1HExchangeable. Shows coupling to benzylic CH₂.
Ph-H Benzyl7.25 - 7.40 Multiplet (m)5HAromatic protons of the benzyl group.
H-3 Pyridine C36.90 - 7.10 Singlet (s)1HShielded by the adjacent amino group (mesomeric effect).
CH₂ Benzyl4.60 - 4.75 Doublet (d)2HCoupled to NH.
Key Structural Proofs
  • Singlet Multiplicity: The pyridine protons H-3 and H-6 are para to each other (separated by substituents at 2, 4, 5). They show no meta-coupling (

    
     Hz), appearing as distinct singlets.
    
  • H-6 Deshielding: The proton at C6 is sandwiched between the ring nitrogen and the nitro group, pushing its shift downfield to ~9.0 ppm.

  • NOE Correlation (Crucial):

    • Irradiation of the Benzyl-NH signal should show a strong NOE enhancement of the H-3 singlet.

    • It should NOT show enhancement of H-6 (blocked by the nitro group).

2D NMR Correlation Logic

To unambiguously distinguish the product from the C2-isomer, HMBC (Heteronuclear Multiple Bond Correlation) is used.

NMR_Logic cluster_HMBC HMBC Correlations (Long Range) cluster_NOESY NOESY / ROESY Exp Experimental 2D NMR Data H6_corr H-6 (~9.0 ppm) correlates to: C-2 (Cl-bearing) C-4 (Amine-bearing) C-5 (Nitro-bearing) Exp->H6_corr H3_corr H-3 (~7.0 ppm) correlates to: C-2 (Cl-bearing) C-4 (Amine-bearing) Exp->H3_corr NOE Strong NOE between: Benzyl-NH <--> H-3 (Confirming Ortho relationship) Exp->NOE Conclusion CONFIRMED STRUCTURE: N-Benzyl-2-chloro-5-nitropyridin-4-amine H6_corr->Conclusion H3_corr->Conclusion NOE->Conclusion

Figure 2: 2D NMR Correlation Strategy for Structural Confirmation.

Experimental Protocols

Synthesis (Representative Procedure)

Note: This protocol produces the sample for analysis.

  • Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv, e.g., 1.93 g, 10 mmol) in anhydrous Acetonitrile (20 mL) or DMF.

  • Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by the slow addition of Benzylamine (1.0 equiv, 1.07 g).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      
      ).
  • Workup: Pour into ice water. The yellow precipitate is collected by filtration.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Analytical Conditions
  • Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL DMSO-d₆ . (Chloroform-d may cause broadening of the NH signal).

  • Instrument: 400 MHz or higher.[3]

  • Parameters:

    • ns (Number of Scans): 16 for 1H, 1024 for 13C.

    • d1 (Relaxation Delay): >2.0s to ensure integration accuracy of aromatic protons.

Differentiation from Isomers

The primary risk is the formation of N-benzyl-4-chloro-5-nitropyridin-2-amine (attack at C2).

FeatureTarget (C4-Attack) Isomer (C2-Attack)
Reaction Kinetics Fast (stabilized TS)Slow (higher activation energy)
H-3 Shift ~7.0 ppm (Shielded by C4-NH)~8.0+ ppm (Deshielded by C4-Cl)
H-6 Shift ~9.0 ppm~9.0 ppm (Similar)
Carbon Shifts C4 attached to N (~145 ppm)C4 attached to Cl (~140 ppm)
NOE NH <-> H3 (Strong)NH <-> H3 (Strong)

Expert Insight: The most reliable differentiator without advanced 2D NMR is the chemical shift of H-3 . In the C4-substituted product, the electron-donating amine is ortho to H-3, causing significant upfield shielding. In the C2-isomer, the C4-Cl is ortho to H-3, which provides no such shielding (and is electron-withdrawing), leaving H-3 much further downfield.

References

  • BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2026). Link

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2015).[4][5][6][7] Link

  • Google Patents. CN103819398B - Synthesis method of 4-amino-2-chloro-3-nitropyridine (and 5-nitro isomer).Link

  • PubChem. 2-Chloro-5-nitropyridin-4-amine (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine (Analogous Purine Systems).Link

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of related chemical scaffolds to propose a testable hypothesis and outlines a rigorous experimental framework for its validation.

Introduction

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a synthetic molecule featuring a privileged pyridine scaffold, a structural motif prevalent in a wide array of FDA-approved therapeutics.[1] The pyridine ring system is a cornerstone in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[1] This compound integrates several key functional groups that suggest a potential for significant biological activity: the 2-chloro-5-nitropyridine core, which serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, and an N-benzyl group, a moiety associated with a range of bioactivities, including antimicrobial and anticancer effects.[1][2][3]

The core structure, 2-chloro-5-nitropyridin-4-amine, offers distinct reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 5-position can be a site for bioreduction or influence the electronic properties of the aromatic system.[1] The addition of the N-benzyl group introduces a lipophilic component that can facilitate membrane permeability and provides additional points of interaction with a biological target.

Given the absence of direct studies on N-Benzyl-2-chloro-5-nitropyridin-4-amine, this guide will propose a hypothesized mechanism of action based on the established activities of structurally related compounds and provide a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the structural characteristics of N-Benzyl-2-chloro-5-nitropyridin-4-amine, we hypothesize that this compound may function as a kinase inhibitor . Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors.

The proposed mechanism involves the compound binding to the ATP-binding pocket of a specific protein kinase. The pyridine core would mimic the adenine ring of ATP, while the N-benzyl and nitro groups could form specific interactions with amino acid residues in the kinase domain, leading to competitive inhibition of ATP binding and subsequent blockade of the downstream signaling cascade.

The following diagram illustrates the proposed signaling pathway and the point of inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Compound N-Benzyl-2-chloro- 5-nitropyridin-4-amine Compound->Downstream_Kinase_1 Inhibits

Caption: Proposed inhibition of a downstream kinase in a growth factor signaling pathway.

Experimental Validation Workflow

To rigorously test the kinase inhibitor hypothesis, a multi-stage experimental approach is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase target(s) and elucidate the molecular mechanism of inhibition.

The following diagram outlines the proposed experimental workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation A Broad-Spectrum Kinase Panel Screen C Affinity-Based Proteomics (e.g., KiNativ, Chemoproteomics) A->C Identified Hits B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D In Vitro Kinase Assays with Hit Kinases C->D Confirmed Targets E Enzyme Kinetics (Michaelis-Menten) D->E F Western Blot Analysis of Downstream Signaling D->F G Cellular Thermal Shift Assay (CETSA) D->G H Xenograft/Orthotopic Animal Models F->H

Caption: A four-phase experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Screening

1.1. Broad-Spectrum Kinase Panel Screen

  • Objective: To determine if N-Benzyl-2-chloro-5-nitropyridin-4-amine exhibits inhibitory activity against a diverse panel of human kinases.

  • Methodology:

    • Synthesize and purify N-Benzyl-2-chloro-5-nitropyridin-4-amine.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

    • The screen should be performed at a single high concentration (e.g., 10 µM) against a panel of at least 100 different kinases.

    • Data will be reported as percent inhibition relative to a control (e.g., staurosporine).

  • Expected Outcome: Identification of a set of "hit" kinases that are significantly inhibited by the compound.

1.2. Cell Viability/Proliferation Assays

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., representing different tissue origins).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of N-Benzyl-2-chloro-5-nitropyridin-4-amine for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Expected Outcome: Determination of the compound's potency in a cellular context and identification of sensitive cell lines for further study.

Phase 2: Target Identification

2.1. Affinity-Based Proteomics

  • Objective: To identify the direct protein targets of N-Benzyl-2-chloro-5-nitropyridin-4-amine in a cellular context.

  • Methodology:

    • Synthesize a derivatized version of the compound with a linker for immobilization on beads.

    • Incubate the immobilized compound with cell lysates from a sensitive cell line.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Expected Outcome: A list of potential protein targets, which can be cross-referenced with the results from the kinase panel screen.

Phase 3: Mechanistic Studies

3.1. In Vitro Kinase Assays

  • Objective: To confirm the inhibitory activity against the top candidate kinases and determine their IC50 values.

  • Methodology:

    • Perform in vitro kinase assays using purified recombinant kinases identified in Phase 1 and 2.

    • Use a radiometric (e.g., ³²P-ATP) or fluorescence-based assay to measure kinase activity.

    • Determine the IC50 of N-Benzyl-2-chloro-5-nitropyridin-4-amine for each kinase.

  • Expected Outcome: Confirmation of direct kinase inhibition and quantitative measurement of potency.

3.2. Western Blot Analysis

  • Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase in cells.

  • Methodology:

    • Treat a sensitive cell line with the compound at various concentrations and time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe the resulting blot with antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of the downstream substrate, confirming on-target activity in a cellular context.

Data Summary

Parameter Description Example Data
Kinase Panel Hits Kinases inhibited by >50% at 10 µMKinase A, Kinase B, Kinase C
Cell Line IC50 Concentration for 50% inhibition of cell viabilityCell Line X: 1.2 µM; Cell Line Y: 5.8 µM
In Vitro Kinase IC50 Concentration for 50% inhibition of purified kinaseKinase A: 0.8 µM; Kinase B: 2.1 µM

Conclusion

This technical guide presents a scientifically grounded hypothesis for the mechanism of action of N-Benzyl-2-chloro-5-nitropyridin-4-amine as a kinase inhibitor. The proposed experimental workflow provides a clear and logical path for the validation of this hypothesis, from initial broad screening to detailed mechanistic studies. The successful execution of these experiments will not only elucidate the molecular mechanism of this novel compound but also provide crucial insights for its potential development as a therapeutic agent.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(8), 1637-1647.
  • Shevchuk, O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2993.

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

Introduction N-Benzyl-2-chloro-5-nitropyridin-4-amine is a key substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its trifunctionalized scaffold, featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a key substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its trifunctionalized scaffold, featuring a chloro-substituent, a nitro group, and a benzylamino moiety, allows for diverse downstream chemical modifications. This makes it a valuable intermediate for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.[1][2] This guide provides a comprehensive overview of the most logical and efficient starting materials for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the causality behind strategic synthetic choices.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic analysis of the target molecule, N-Benzyl-2-chloro-5-nitropyridin-4-amine, reveals the most logical bond disconnection to be the C-N bond of the benzylamino group. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the key synthetic step. This strategy simplifies the synthesis to the coupling of two primary fragments: a highly electrophilic pyridine core and a nucleophilic amine.

G cluster_intermediates TM N-Benzyl-2-chloro-5-nitropyridin-4-amine (Target Molecule) Disconnection C-N Bond Disconnection (SNA_r_) TM->Disconnection Intermediates Key Precursors SM1 2,4-dichloro-5-nitropyridine (Electrophile) SM2 Benzylamine (Nucleophile)

Figure 1: Retrosynthetic analysis of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

This analysis identifies 2,4-dichloro-5-nitropyridine as the ideal electrophilic starting material and benzylamine as the requisite nucleophile. The presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring makes 2,4-dichloro-5-nitropyridine highly activated towards nucleophilic attack.[1][2]

Synthetic Strategy and Starting Material Selection

The most direct and efficient forward synthesis involves the reaction of 2,4-dichloro-5-nitropyridine with benzylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Primary Starting Materials
Starting MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
2,4-dichloro-5-nitropyridineC₅H₂Cl₂N₂O₂192.994487-56-3Electrophilic Pyridine Core
BenzylamineC₇H₉N107.15100-46-9Nucleophile
Triethylamine (or other base)C₆H₁₅N101.19121-44-8Acid Scavenger
Acetonitrile (or other solvent)CH₃CN41.0575-05-8Reaction Solvent
Causality of Experimental Choices: The SNAr Mechanism and Regioselectivity

The success of this synthetic strategy hinges on the high regioselectivity of the SNAr reaction. The substitution of benzylamine occurs almost exclusively at the C4 position of 2,4-dichloro-5-nitropyridine. This selectivity is a direct consequence of the electronic properties of the starting material.

The reaction proceeds through a two-step addition-elimination mechanism:[1][3]

  • Nucleophilic Attack: The nitrogen atom of benzylamine attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The aromaticity is restored by the elimination of a chloride ion, a good leaving group, to yield the final product.

The key to the regioselectivity lies in the stability of the Meisenheimer intermediate.

  • Attack at C4: When benzylamine attacks the C4 position (ortho to the nitro group), the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This delocalization significantly stabilizes the intermediate.[1]

  • Attack at C2: Attack at the C2 position (meta to the nitro group) does not allow for this direct resonance stabilization of the negative charge by the nitro group. The resulting intermediate is less stable and therefore forms more slowly.

Consequently, the reaction is kinetically controlled, leading to the preferential formation of the 4-substituted product, N-Benzyl-2-chloro-5-nitropyridin-4-amine.[1]

G cluster_main Synthetic Pathway cluster_mech Mechanism of Regioselectivity SM1 2,4-dichloro-5-nitropyridine Reaction SNA_r_ (Base, Solvent, Heat) SM1->Reaction SM2 Benzylamine SM2->Reaction Product N-Benzyl-2-chloro-5-nitropyridin-4-amine Reaction->Product Attack_C4 Attack at C4 (Favored) Intermediate_C4 Stable Meisenheimer Intermediate (Resonance with NO2) Attack_C4->Intermediate_C4 forms Intermediate_C4->Product leads to Attack_C2 Attack at C2 (Disfavored) Intermediate_C2 Less Stable Intermediate Attack_C2->Intermediate_C2 forms

Figure 2: Synthetic workflow and mechanistic rationale.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the key starting material, 2,4-dichloro-5-nitropyridine, and its subsequent conversion to the target molecule.

Protocol 1: Synthesis of 2,4-dichloro-5-nitropyridine

This protocol describes the synthesis from 2-hydroxy-4-chloro-5-nitropyridine.

Materials:

  • 2-hydroxy-4-chloro-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-hydroxy-4-chloro-5-nitropyridine (1.0 equiv) in toluene.

  • Add phosphorus oxychloride (POCl₃, ~3.0 equiv) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to 60 °C and stir overnight.

  • Cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Carefully adjust the pH of the residue to alkaline with saturated aqueous potassium carbonate (K₂CO₃).

  • Extract the aqueous layer with ethyl acetate (EtOAc).

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography to afford 2,4-dichloro-5-nitropyridine.[1]

Protocol 2: Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This protocol details the regioselective amination of 2,4-dichloro-5-nitropyridine with benzylamine. This procedure is adapted from general protocols for the amination of this substrate.[2][4]

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA, 2.0 equiv) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous acetonitrile or THF.

  • Add triethylamine or DIPEA (2.0 equiv) to the solution.

  • Add benzylamine (1.1 equiv) dropwise to the stirring solution at room temperature.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 60 °C) to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Characterization

The identity and purity of the synthesized N-Benzyl-2-chloro-5-nitropyridin-4-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine and benzene rings, as well as a signal for the benzylic CH₂ group.

    • ¹³C NMR: Expect distinct signals for the carbon atoms of the pyridine and benzene rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • 2,4-dichloro-5-nitropyridine: This compound is a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation. Handle with care in a well-ventilated fume hood.[2]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Benzylamine: Corrosive and can cause burns. It is also a lachrymator. Use in a well-ventilated area.

  • Triethylamine/DIPEA: Flammable liquids and are corrosive. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine is most efficiently achieved through the nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine with benzylamine. This starting material is highly activated and provides excellent regioselectivity for substitution at the C4 position, driven by the stabilizing effect of the ortho-nitro group on the Meisenheimer intermediate. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. DOI:10.1039/D2SC04041G.
  • BenchChem. (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Thieme. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • BenchChem. (2025). Application Notes and Protocols: N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis.
  • Guidechem. (2023). What is 2,4-Dichloro-5-nitropyridine and its applications? - FAQ.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum.
  • NIST WebBook. (n.d.). 2-(Benzylamino)-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.
  • ResearchGate. (2025). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol....
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine.
  • Royal Society of Chemistry. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents....

Sources

Foundational

Technical Monograph: N-Benzyl-2-chloro-5-nitropyridin-4-amine

Topic: Content Type: Advanced Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] Strategic Scaffold for 3-Deazapurine & Imidazo[4,5-c]pyridine Synthesis[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Advanced Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Strategic Scaffold for 3-Deazapurine & Imidazo[4,5-c]pyridine Synthesis[1][2][3]

Executive Summary & Strategic Utility

N-Benzyl-2-chloro-5-nitropyridin-4-amine represents a critical "linchpin" intermediate in modern heterocyclic chemistry.[1][2] Its structural value lies in its high-density functionalization: a pyridine core equipped with a reactive electrophile (2-Cl), a latent nucleophile (5-NO₂, reducible to amine), and a pre-installed diversity handle (4-NHBn).[1]

This molecule is the primary gateway to imidazo[4,5-c]pyridines (3-deazapurines), a privileged scaffold isosteric with purines. Unlike their pyrimidine counterparts, these pyridine-fused systems offer distinct solubility profiles and metabolic stability, making them invaluable in the development of:

  • Antimycobacterial agents (Targeting M. tuberculosis).[2]

  • Anticancer therapeutics (USP1/UAF1 inhibitors, kinase inhibitors).

  • Antiviral nucleoside analogs. [1][2]

This guide moves beyond basic synthesis, detailing the regioselective engineering required to isolate this isomer in high purity and its subsequent transformation into bioactive fused heterocycles.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-Benzyl-2-chloro-5-nitropyridin-4-amine
Common Name 2-Chloro-4-(benzylamino)-5-nitropyridine
Molecular Formula C₁₂H₁₀ClN₃O₂
Molecular Weight 263.68 g/mol
Parent Scaffold 2,4-Dichloro-5-nitropyridine (CAS: 4487-56-3)
Key Functionality

active (C2), Reducible (C5), Functionalized (C4)
Solubility High: DMSO, DMF, EtOAc; Moderate: MeOH, DCM; Low: Water

Synthesis & Regiocontrol: The "4-Position" Challenge

The synthesis of N-benzyl-2-chloro-5-nitropyridin-4-amine hinges on the Nucleophilic Aromatic Substitution (


) of 2,4-dichloro-5-nitropyridine .[1][2]
The Regioselectivity Paradox

The starting material has two electrophilic sites (C2 and C4).

  • C4 Position: Activated by the para-nitro group and the ring nitrogen.[2] Sterically more accessible.[2]

  • C2 Position: Activated by the ortho-nitro group and the adjacent ring nitrogen.[2][3]

Expert Insight: While both positions are activated, the C4 position is kinetically favored for nucleophilic attack by amines in aprotic polar solvents. However, uncontrolled exotherms or incorrect base choices can lead to significant formation of the C2-isomer (N-benzyl-4-chloro-5-nitropyridin-2-amine) or bis-substitution.[1][2]

Validated Protocol: Regioselective C4-Amination

Reagents:

  • 2,4-Dichloro-5-nitropyridine (1.0 eq)[1][2]

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine (10 g, 51.8 mmol) in anhydrous MeCN (100 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Thermal Control: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature suppresses the formation of the C2-isomer and bis-products.[1][2]

  • Addition: Mix Benzylamine (5.8 g, 54.4 mmol) and Et₃N (6.3 g, 62.2 mmol) in MeCN (20 mL). Add this mixture dropwise over 30 minutes. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2 hours. Monitor by TLC (30% EtOAc/Hexane).[2] The product typically appears as a bright yellow spot (Rf ~ 0.4).[2]

  • Workup: Evaporate MeCN under reduced pressure. Resuspend residue in EtOAc (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes) to isolate the 4-amino isomer .[1][2]

Yield Expectation: 75-85% (Yellow Solid).

Data Summary: Solvent Effects on Regioselectivity[1][2]
SolventTemperatureC4:C2 RatioYield (Isolated)Notes
MeCN -10°C to RT 92 : 8 82% Optimal balance of solubility and kinetics.
THF0°C to RT85 : 1578%Slightly lower selectivity.[1][2]
DMFRT70 : 3065%High polarity promotes C2 attack and bis-substitution.[1][2]
EtOHReflux60 : 4055%Thermodynamic conditions erode selectivity.[2]

Downstream Logic: The Imidazo[4,5-c]pyridine Pathway[1][3]

The primary utility of N-benzyl-2-chloro-5-nitropyridin-4-amine is its conversion into the imidazo[4,5-c]pyridine core.[1][2] This requires a "Reduce-Cyclize" sequence.

Mechanistic Workflow (DOT Visualization)

SynthesisPathway cluster_side Avoided Side Pathway Start 2,4-Dichloro-5- nitropyridine Inter N-Benzyl-2-chloro- 5-nitropyridin-4-amine (Target Intermediate) Start->Inter Benzylamine, Et3N MeCN, -10°C (SNAr Regioselective) Side C2-Isomer (Impurity) Start->Side High Temp Polar Solvent Reduced N4-Benzyl-2-chloro- pyridine-4,5-diamine Inter->Reduced Fe, AcOH or H2, Pd/C (Nitro Reduction) Cyclized 1-Benzyl-6-chloro- 1H-imidazo[4,5-c]pyridine Reduced->Cyclized Triethyl orthoformate or R-CHO/Oxidant (Cyclization)

Figure 1: Synthetic logic flow from starting material to the fused imidazo[4,5-c]pyridine scaffold, highlighting the critical regioselective step.

Protocol: Reductive Cyclization

Step A: Reduction

  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), EtOH/H₂O (4:1).

  • Procedure: Reflux the nitro-intermediate for 2 hours. Filter hot through Celite to remove iron residues.[2] Concentrate to obtain the 4,5-diamine .[2]

  • Note: Avoid catalytic hydrogenation (H₂/Pd) if the 2-chloro group is essential for further coupling, as dehalogenation can occur. Iron-mediated reduction is chemoselective for the nitro group.[1][2]

Step B: Cyclization

  • Reagent: Triethyl orthoformate (HC(OEt)₃) + catalytic p-TsOH.[1][2]

  • Procedure: Reflux the diamine in neat triethyl orthoformate for 3-4 hours.

  • Result: Formation of 1-benzyl-6-chloro-1H-imidazo[4,5-c]pyridine . The 6-chloro handle (originally the 2-chloro) is now positioned for Suzuki/Buchwald couplings to generate library diversity.[1][2]

Applications in Drug Discovery[7]

The N-benzyl-2-chloro-5-nitropyridin-4-amine scaffold is a verified precursor for several bioactive classes:

  • Antitubercular Agents:

    • Derivatives of imidazo[4,5-c]pyridine synthesized from this intermediate have shown MIC values < 1 µg/mL against M. tuberculosis H37Rv.[2] The benzyl group often mimics the hydrophobic interactions required for binding to the InhA enzyme or similar targets [1].

  • USP1/UAF1 Inhibitors:

    • While pyrimidine analogs are common, the pyridine core (3-deazapurine) offers an alternative H-bond acceptor profile.[1][2] These inhibitors stabilize p53 and are investigated for non-small cell lung cancer (NSCLC) [2].[2]

  • Kinase Inhibition:

    • The 2-chloro position allows for the introduction of solubilizing groups (e.g., piperazines) or hinge-binding motifs via Buchwald-Hartwig amination, creating potent ATP-competitive inhibitors.[1]

References

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. New Journal of Chemistry, RSC.

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry, NIH/PMC.[1][2]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.Chemistry Stack Exchange (Mechanistic discussion on pyridine

    
    ). 
    

Sources

Exploratory

An In-depth Technical Guide to N-Benzyl-2-chloro-5-nitropyridin-4-amine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a compound of significant interest for researchers, scientists, and professionals in drug development. While direct hist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a compound of significant interest for researchers, scientists, and professionals in drug development. While direct historical data on this specific molecule is not extensively documented, this paper constructs a robust scientific profile based on the well-established principles of organic synthesis and the known reactivity of its precursors. We will delve into its logical synthesis, the mechanistic underpinnings that ensure regiochemical control, detailed experimental protocols, and a forward-looking perspective on its potential applications.

Introduction and Strategic Importance

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a halogenated and nitrated pyridinamine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to be important intermediates in the synthesis of fungicides, plant growth regulators, and pharmaceuticals.[1] The presence of a reactive chlorine atom at the 2-position, a nitro group at the 5-position, and an N-benzyl group at the 4-position provides a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for sequential and selective modifications, offering a pathway to novel chemical entities with potential therapeutic value. For instance, related 4-amino-2-chloro-5-nitropyridine compounds are utilized in the preparation of E1 active enzyme inhibitors and other drug candidates.[2]

Synthesis and Mechanistic Rationale

The most logical and efficient route to N-Benzyl-2-chloro-5-nitropyridin-4-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-nitropyridine with benzylamine. The pyridine ring in the starting material is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing chlorine atoms and a potent electron-withdrawing nitro group.[3]

The SNAr Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.[4] The first step is the nucleophilic attack of benzylamine on an electron-deficient carbon atom of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of a chloride ion.[4]

A critical aspect of this synthesis is the regioselectivity of the substitution. The initial nucleophilic attack overwhelmingly occurs at the C4 position.[4] This preference is governed by the electronic effects of the nitro group at the 5-position. When the nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization, thereby lowering the activation energy for this pathway. In contrast, an attack at the C2 position (meta to the nitro group) does not allow for this direct resonance stabilization of the negative charge.[4] Consequently, the reaction is kinetically controlled, leading almost exclusively to the formation of the 4-substituted product.

Caption: Proposed synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Detailed Experimental Protocol

This protocol is based on established methodologies for the amination of 2,4-dichloro-5-nitropyridine and may be optimized for specific laboratory conditions.[3][5]

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 equivalent)

  • Benzylamine (1.0 - 1.2 equivalents)

  • Triethylamine (2.0 - 3.0 equivalents)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile to a concentration of approximately 1 M.

  • In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous acetonitrile.

  • Slowly add the benzylamine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature using a dropping funnel. A dark yellow solution is expected to form.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water to perform a liquid-liquid extraction.

  • Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Caption: General experimental workflow for the synthesis.

Physicochemical and Spectroscopic Characterization

The synthesized N-Benzyl-2-chloro-5-nitropyridin-4-amine is expected to be a solid at room temperature. Its identity and purity would be confirmed using a suite of standard analytical techniques.

PropertyStarting Material: 2,4-dichloro-5-nitropyridineStarting Material: BenzylamineExpected Product: N-Benzyl-2-chloro-5-nitropyridin-4-amine
Molecular Formula C₅H₂Cl₂N₂O₂C₇H₉NC₁₂H₁₀ClN₃O₂
Molecular Weight 192.99 g/mol 107.15 g/mol 263.68 g/mol
Appearance SolidLiquidExpected to be a solid
Expected ¹H NMR N/AN/ASignals corresponding to the benzyl and pyridine protons.
Expected ¹³C NMR N/AN/AResonances for all 12 carbon atoms.
Expected Mass Spec. N/AN/AMolecular ion peak corresponding to the molecular weight.
Expected IR N/AN/ACharacteristic peaks for N-H, C=C (aromatic), and N-O stretching.

Potential Applications and Future Directions

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a promising scaffold for the development of novel bioactive compounds. The structural motifs present in the molecule suggest several avenues for its application in drug discovery and agrochemical research.

  • Antimicrobial and Anticancer Agents: The N-benzyl aniline and related heterocyclic structures are prevalent in compounds with antimicrobial and anticancer properties.[6] This compound could serve as a precursor for libraries of derivatives to be screened for such activities.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional groups on this molecule provide handles for further chemical modifications to target specific kinase active sites.

  • Further Derivatization:

    • Substitution of the C2-chloro group: The remaining chlorine atom at the 2-position can be substituted by another nucleophile, often under more forcing conditions than the C4-substitution, allowing for the introduction of additional diversity.

    • Reduction of the nitro group: The nitro group can be reduced to an amine, which can then be further functionalized. The reduction of a similar nitro group on a pyrimidine ring is achieved through catalytic hydrogenation using palladium on carbon.[7][8] This would yield a diamine scaffold, a common structural feature in pharmacologically active molecules.

Conclusion

While N-Benzyl-2-chloro-5-nitropyridin-4-amine may not have a documented history of discovery, its synthesis is readily achievable through a well-understood and highly regioselective nucleophilic aromatic substitution reaction. This technical guide has provided a comprehensive framework for its preparation, characterization, and potential utility. The strategic arrangement of its functional groups makes it a valuable and versatile intermediate for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further exploration of the chemistry and biological activity of this compound and its derivatives is warranted.

References

  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. BenchChem.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ChemicalBook. (2019).
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • BOC Sciences. (n.d.). CAS 2604-39-9 (4-Amino-2-chloro-5-nitropyridine).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • BenchChem. (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-nitropyridine.
  • BLDpharm. (n.d.). 54413-44-4|N-Benzyl-6-chloro-5-nitropyrimidin-4-amine.

Sources

Foundational

N-Benzyl-2-chloro-5-nitropyridin-4-amine molecular weight

An In-Depth Technical Guide to N-Benzyl-2-chloro-5-nitropyridin-4-amine: Physicochemical Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Benzyl-2-chloro-5-nitropyridin-4-amine: Physicochemical Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, including its molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's potential applications in drug discovery and materials science, grounded in the established utility of related nitro- and chloro-substituted pyridines. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction and Core Concepts

N-Benzyl-2-chloro-5-nitropyridin-4-amine belongs to a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis. The pyridine ring, activated by the electron-withdrawing nitro group and the chloro substituent, is primed for nucleophilic substitution reactions, making it a valuable intermediate. The presence of the benzylamine moiety introduces further possibilities for derivatization and can be crucial for biological activity in various therapeutic areas.[1] Understanding the precise molecular weight and other physicochemical properties is the first critical step in any research and development endeavor involving this compound.

The strategic placement of the chloro, nitro, and benzylamino groups on the pyridine scaffold creates a molecule with a unique electronic and steric profile. The nitro group at the 5-position, along with the chloro group at the 2-position, significantly influences the reactivity of the pyridine ring, particularly at the 4-position where the benzylamine is attached. This electronic arrangement is often exploited in the synthesis of more complex molecules.[2]

Physicochemical Properties and Data

The accurate characterization of N-Benzyl-2-chloro-5-nitropyridin-4-amine is fundamental for its application in quantitative scientific research. The following table summarizes its key physicochemical properties, with the molecular weight calculated from its constituent elements.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀ClN₃O₂Calculated
Molecular Weight 263.68 g/mol Calculated
Appearance Expected to be a solid, likely crystalline, ranging from white to light yellow.Inferred from related compounds like 2-Chloro-5-nitropyridine.[3]
Solubility Expected to be insoluble in water, with solubility in organic solvents like methanol, THF, and DMSO.Inferred from related compounds.[4]
CAS Number Not explicitly found; a novel or less common compound.N/A
Molecular Structure

The structural representation of N-Benzyl-2-chloro-5-nitropyridin-4-amine is crucial for understanding its chemical behavior.

Caption: 2D structure of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Synthesis and Experimental Protocol

The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of a di-chlorinated pyridine precursor with benzylamine. The electron-withdrawing nitro group is essential for activating the pyridine ring towards nucleophilic attack.[5]

Conceptual Synthesis Workflow

Synthesis_Workflow Start Starting Materials: 2,4-dichloro-5-nitropyridine Benzylamine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Benzyl-2-chloro-5-nitropyridin-4-amine Purification->Product

Caption: Conceptual workflow for the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Step-by-Step Synthesis Protocol

This protocol details the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine from 2,4-dichloro-5-nitropyridine and benzylamine.

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-nitropyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous THF. Add DIPEA (1.5 eq) to the solution.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Potential Research Applications

While specific applications for N-Benzyl-2-chloro-5-nitropyridin-4-amine are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.

  • Pharmaceutical Intermediates: Substituted nitropyridines are crucial intermediates in the synthesis of various pharmaceuticals.[3][6] The title compound can serve as a precursor for more complex molecules with potential therapeutic activities.

  • Agrochemicals: Pyridine derivatives are widely used in the formulation of herbicides and pesticides.[2] The unique substitution pattern of this compound could be explored for the development of new agrochemicals.

  • Material Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials, such as dyes and electronic materials.

  • Antimicrobial Agents: The N-benzyl aniline scaffold is present in compounds with known antimicrobial properties.[1][7] Further derivatization of N-Benzyl-2-chloro-5-nitropyridin-4-amine could lead to the discovery of new antimicrobial agents.

Safety and Handling

Based on related compounds such as 2-Chloro-5-nitropyridine, N-Benzyl-2-chloro-5-nitropyridin-4-amine should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a compound with significant potential as a versatile intermediate in organic synthesis. Its calculated molecular weight of 263.68 g/mol and its reactive functional groups make it an attractive building block for the development of novel pharmaceuticals, agrochemicals, and materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical properties and potential applications.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.
  • BLDpharm. (n.d.). 54413-44-4|N-Benzyl-6-chloro-5-nitropyrimidin-4-amine.
  • Benchchem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • Chemsrc. (2025, October 27). benzyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine.
  • Sigma-Aldrich. (n.d.). N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Jubilant Ingrevia Limited. (n.d.).
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ChemicalBook. (2026, January 18). 2-Chloro-5-nitropyridine.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.
  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.
  • PubChemLite. (n.d.). 2-chloro-5-nitropyridin-4-amine (C5H4ClN3O2).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Characterization of N-Benzyl-2-chloro-5-nitropyridin-4-amine as a Putative Kinase Inhibitor

Note from the Senior Application Scientist: The compound N-Benzyl-2-chloro-5-nitropyridin-4-amine is a novel chemical entity for which public-domain data on kinase inhibitory activity is not available. This document, the...

Author: BenchChem Technical Support Team. Date: March 2026

Note from the Senior Application Scientist: The compound N-Benzyl-2-chloro-5-nitropyridin-4-amine is a novel chemical entity for which public-domain data on kinase inhibitory activity is not available. This document, therefore, serves as a comprehensive, experience-driven guide on how a researcher would systematically investigate such a compound as a potential kinase inhibitor. The protocols and data presented are exemplary, grounded in established, state-of-the-art methodologies within the field of kinase drug discovery. This guide is designed to be a robust framework for the characterization of any new chemical entity targeting the kinome.

Introduction and Scientific Rationale

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to the regulation of nearly all cellular processes.[1] Dysregulation of kinase activity through mutation, overexpression, or other mechanisms is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[2][3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3]

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a synthetic small molecule featuring a di-substituted pyridine core. Its chemical architecture suggests potential for kinase inhibition. The 2-chloro-4-aminopyridine scaffold is a known "hinge-binding" motif present in several established kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of a target kinase. The nitro group acts as a strong electron-withdrawing group, which can enhance the electrophilicity of the pyridine ring, potentially facilitating covalent bond formation with a suitably positioned nucleophilic residue (e.g., cysteine) in the kinase active site.[5] The benzyl group can be accommodated within the hydrophobic regions of the ATP-binding site, contributing to binding affinity and selectivity.

This document provides a detailed roadmap for the systematic evaluation of N-Benzyl-2-chloro-5-nitropyridin-4-amine (hereafter referred to as "the compound") as a kinase inhibitor. It outlines a series of robust, industry-standard protocols for initial kinase panel screening, determination of inhibitory potency (IC50), elucidation of the mechanism of action, and assessment of on-target activity in a cellular context.

Foundational Principles of Kinase Inhibition Assays

The primary goal of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[6] The inhibitory potential of a compound is determined by its ability to reduce this activity. A variety of assay formats are available, each with its own advantages.[7] Common non-radioactive methods include:

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ADP produced, which is stoichiometrically equivalent to the amount of substrate phosphorylated.[8] The ADP is converted back to ATP in a subsequent reaction, which is then used by luciferase to generate a light signal.[8][9] This method is highly sensitive, compatible with a wide range of kinases and substrates, and amenable to high-throughput screening (HTS).[7][8]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be configured in several ways, including detecting ADP formation or the binding of a phospho-specific antibody to the phosphorylated substrate.[10] These homogeneous assays are robust and widely used for both primary and secondary screening.[10]

  • Binding Assays: These assays measure the direct interaction of a compound with the kinase active site, often through competition with a known ligand or tracer.[6][11] They are particularly useful for identifying non-ATP competitive inhibitors and can be performed without the need for an active enzyme.[10][11]

For the initial characterization of a novel compound, a luminescence-based ADP detection assay is an excellent choice due to its universality and robustness.[8]

Experimental Protocols

The first step in characterizing a new compound is to understand its selectivity across the human kinome.[2][8] This is typically achieved by screening the compound at a fixed concentration against a large panel of purified kinases. Commercial services offer comprehensive panels covering hundreds of kinases.[11]

Principle: This protocol utilizes a luminescence-based kinase assay (e.g., ADP-Glo™) to measure the percent inhibition of a diverse panel of kinases at a single high concentration of the test compound (e.g., 10 µM). This provides a broad overview of the compound's selectivity profile and identifies potential primary targets for further investigation.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare 10 mM stock of N-Benzyl-2-chloro-5-nitropyridin-4-amine in DMSO Add_Compound Add compound to a final concentration of 10 µM Compound_Prep->Add_Compound Assay_Plate Prepare assay plates with kinase, buffer, and substrate Assay_Plate->Add_Compound Initiate_Rxn Initiate kinase reaction by adding ATP Add_Compound->Initiate_Rxn Incubate Incubate at 30°C for 60 minutes Initiate_Rxn->Incubate Terminate_Rxn Terminate reaction and deplete ATP (ADP-Glo™ Reagent) Incubate->Terminate_Rxn Detect_ADP Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) Terminate_Rxn->Detect_ADP Read_Plate Read luminescence on a plate reader Detect_ADP->Read_Plate Calculate_Inhibition Calculate Percent Inhibition vs. DMSO controls Read_Plate->Calculate_Inhibition Identify_Hits Identify 'hits' (e.g., >50% inhibition) Calculate_Inhibition->Identify_Hits

Caption: Workflow for initial kinase selectivity profiling.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-Benzyl-2-chloro-5-nitropyridin-4-amine in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and assay buffer for each kinase in the panel according to the manufacturer's recommendations.

  • Compound Addition: Add the compound to the assay wells to a final concentration of 10 µM. Include wells with DMSO only as a negative control (0% inhibition) and wells without kinase as a background control.

  • Reaction Initiation: Initiate the kinase reactions by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Hypothetical Data Presentation:

Kinase TargetKinase Family% Inhibition at 10 µM
EGFRTyrosine Kinase85%
SRCTyrosine Kinase78%
ABL1Tyrosine Kinase45%
CDK2Ser/Thr Kinase15%
PKASer/Thr Kinase8%

Once "hit" kinases are identified, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[12][13]

Principle: A serial dilution of the compound is tested against the target kinase (e.g., EGFR) to determine the concentration required to inhibit 50% of the kinase activity.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the kinase reaction as described in Protocol 1, using the identified hit kinase (e.g., recombinant human EGFR).

  • Compound Addition: Add the serially diluted compound to the assay wells.

  • Reaction and Detection: Follow steps 4-7 from Protocol 1.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12]

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
N-Benzyl-2-chloro-5-nitropyridin-4-amineEGFR75
N-Benzyl-2-chloro-5-nitropyridin-4-amineSRC150
Gefitinib (Control)EGFR25

Biochemical assays confirm direct enzyme inhibition, but it is crucial to demonstrate that the compound can enter cells and inhibit the target kinase in a physiological context.[2][14]

Principle: This protocol uses a cell-based assay to measure the phosphorylation of a direct downstream substrate of the target kinase.[14] For EGFR, a common substrate is EGFR itself (autophosphorylation). A reduction in growth factor-stimulated substrate phosphorylation in the presence of the compound indicates on-target activity.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR binds P_EGFR p-EGFR (Active) EGFR->P_EGFR autophosphorylates Compound N-Benzyl-2-chloro- 5-nitropyridin-4-amine Compound->EGFR inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_EGFR->Downstream activates Proliferation Cell Proliferation, Survival Downstream->Proliferation promotes

Caption: Simplified EGFR signaling pathway and point of inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line known to overexpress the target kinase (e.g., A431 cells for EGFR) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to induce kinase activation and autophosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Transfer the cell lysates to an assay plate (e.g., a TR-FRET or ELISA plate).[15]

    • Detect the level of the phosphorylated substrate (e.g., phospho-EGFR) and the total amount of the substrate protein (total EGFR) using specific antibodies according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the percent inhibition of phosphorylation relative to the EGF-stimulated, DMSO-treated control.

    • Plot the normalized data and determine the cellular IC50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of N-Benzyl-2-chloro-5-nitropyridin-4-amine as a putative kinase inhibitor. The exemplary data suggest that the compound exhibits potent and selective inhibitory activity against the EGFR tyrosine kinase, both in biochemical and cell-based assays.

Successful completion of these protocols would provide strong evidence for the compound's potential. Subsequent steps in a drug discovery program would include:

  • Mechanism of Action Studies: Performing kinetic analysis to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[13]

  • Lead Optimization: Synthesizing analogs of the compound to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.[13]

The systematic application of these robust methodologies is essential for validating novel chemical matter and advancing promising candidates in the drug discovery pipeline.

References

  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(20), e2582. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. Eurofins DiscoverX. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Rauf, A., et al. (2023). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy. ResearchGate. [Link]

  • Yu, C., et al. (2022). In vitro kinase assay. Bio-protocol Exchange. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Taylor & Francis Online. (n.d.). Kinase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Bhullar, K. S., et al. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Singh, R., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2449-2465. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • ReMAtics. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

Sources

Application

Applications of N-Benzyl-2-chloro-5-nitropyridin-4-amine in cancer research

Application Note: Strategic Utilization of N-Benzyl-2-chloro-5-nitropyridin-4-amine in Cancer Immunotherapy Drug Discovery Executive Summary In the rapidly evolving landscape of cancer immunotherapy, N-Benzyl-2-chloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-Benzyl-2-chloro-5-nitropyridin-4-amine in Cancer Immunotherapy Drug Discovery

Executive Summary

In the rapidly evolving landscape of cancer immunotherapy, N-Benzyl-2-chloro-5-nitropyridin-4-amine serves as a critical "linchpin" scaffold. It is the primary precursor for the synthesis of 1H-imidazo[4,5-c]pyridines , a privileged structural class of Toll-like Receptor 7 (TLR7) agonists .

TLR7 agonists are pivotal in oncology for their ability to repolarize the tumor microenvironment, converting "cold" (non-immunogenic) tumors into "hot" (inflamed) targets susceptible to checkpoint blockade. This guide details the strategic application of this scaffold to bypass common synthetic bottlenecks—specifically regioisomeric purity and cyclization efficiency—and outlines a validated workflow for generating high-potency immunomodulatory candidates.

Scientific Foundation: The "Privileged Scaffold" Hypothesis

The utility of N-Benzyl-2-chloro-5-nitropyridin-4-amine lies in its unique substitution pattern, which pre-encodes the geometry required for fusing an imidazole ring to the pyridine core.

  • Mechanism of Synthetic Utility : The ortho-positioning of the benzylamine (C4) and the nitro group (C5) allows for a reductive cyclization sequence.

  • Therapeutic Target : The resulting Imidazo[4,5-c]pyridine core mimics the guanosine nucleoside, the natural ligand for TLR7.

  • SAR Flexibility : The chlorine atom at C2 is a "diversity handle," enabling late-stage functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to optimize solubility and potency without rebuilding the core.

Diagram 1: The Synthetic Logic Flow

This diagram illustrates the conversion of the scaffold into a bioactive TLR7 agonist.

SyntheticLogic Scaffold N-Benzyl-2-chloro- 5-nitropyridin-4-amine (Starting Material) Reduction Step 1: Nitro Reduction (Zn/NH4COOH or H2/Pd) Scaffold->Reduction Reduction Diamine Intermediate: 4,5-Diaminopyridine Reduction->Diamine Cyclization Step 2: Imidazole Ring Closure (Orthoester/Acid) Diamine->Cyclization + R-COOH Core 1-Benzyl-2-substituted- 1H-imidazo[4,5-c]pyridine Cyclization->Core Dehydration Bioactivity TLR7 Activation (IFN-α Induction) Core->Bioactivity Binding

Caption: Transformation of the nitro-pyridine scaffold into the bioactive imidazo[4,5-c]pyridine core via reductive cyclization.

Critical Challenges & Solutions

Working with this scaffold presents a specific challenge: Regioselectivity . During the precursor synthesis (nitration of 4-amino-2-chloropyridine), a mixture of 3-nitro and 5-nitro isomers is often formed. The 5-nitro isomer (our subject) is the required precursor for the imidazo[4,5-c] system, whereas the 3-nitro leads to the imidazo[4,5-b] system, which is biologically distinct.

Parameter5-Nitro Isomer (Target)3-Nitro Isomer (Impurity)
Downstream Product Imidazo[4,5-c ]pyridineImidazo[4,5-b ]pyridine
Biological Activity High TLR7 AgonismNegligible/Off-target
Polarity (TLC) Typically Less PolarTypically More Polar
Separation Strategy Column Chromatography (EtOAc/Hex)Crystallization/Chromatography

Detailed Experimental Protocols

Protocol A: Regioselective Isolation and Reduction

Objective: To isolate the pure 5-nitro intermediate and convert it to the diamine precursor.

Reagents:

  • Crude mixture of N-benzyl-2-chloro-x-nitropyridin-4-amine[1]

  • Zinc dust (activated)

  • Ammonium formate[1]

  • Methanol (anhydrous)[1]

  • Ethyl Acetate/Hexanes (for purification)[1]

Step-by-Step Methodology:

  • Purification (Critical Step):

    • Load the crude nitration mixture onto a silica gel column.

    • Elute with a gradient of 15% → 25% Ethyl Acetate in Hexanes .

    • Observation: The 3-nitro isomer usually elutes first (check by TLC; 3-nitro often has a distinct yellow shift compared to the 5-nitro).

    • Pool fractions containing the 5-nitro isomer (N-benzyl-2-chloro-5-nitropyridin-4-amine) and concentrate to dryness.

  • Reduction:

    • Dissolve pure 5-nitro intermediate (1.0 equiv) in Methanol (0.2 M).

    • Add Zinc dust (5.0 equiv) and Ammonium formate (5.0 equiv) under N₂ atmosphere.

    • Stir at room temperature for 2 hours. Note: This mild reduction prevents dechlorination at the C2 position.

    • Validation: Monitor disappearance of the yellow nitro compound and appearance of the fluorescent diamine spot on TLC.

  • Workup:

    • Filter through a Celite pad to remove zinc residues.

    • Concentrate filtrate. The resulting N4-benzyl-2-chloropyridine-4,5-diamine is unstable to oxidation; proceed immediately to Protocol B.

Protocol B: One-Pot Cyclization to Imidazo[4,5-c]pyridine

Objective: To construct the final bioactive core.

Reagents:

  • Freshly prepared Diamine (from Protocol A)

  • Triethyl orthoacetate (or appropriate orthoester for C2 substitution)

  • p-Toluenesulfonic acid (catalytic)

  • Toluene[2]

Methodology:

  • Suspend the diamine in Toluene (0.1 M).

  • Add Triethyl orthoacetate (1.2 equiv) and p-TsOH (5 mol%).

  • Heat to reflux (110°C) for 3–4 hours.

  • Mechanism: The orthoester reacts with the diamine to form an imidate intermediate, which cyclizes upon heating with loss of ethanol.

  • Purification: Evaporate solvent and purify via flash chromatography (DCM/MeOH 95:5).

  • Result: 1-Benzyl-2-methyl-6-chloro-1H-imidazo[4,5-c]pyridine.

Downstream Application: Biological Validation (TLR7 Assay)

Once the scaffold is converted into the final library of compounds, they must be screened for functional TLR7 activity.

Assay Principle: TLR7 activation in Peripheral Blood Mononuclear Cells (PBMCs) induces the secretion of Interferon-alpha (IFN-α).

Workflow:

  • Cell Source: Human PBMCs (freshly isolated or cryopreserved).

  • Compound Dosing: Treat cells with synthesized compounds (0.01 µM – 10 µM) for 24 hours.

  • Positive Control: Imiquimod or Resiquimod (R848).

  • Readout: ELISA for IFN-α in the supernatant.

Diagram 2: Biological Screening Workflow

This diagram outlines the screening cascade for the synthesized library.

Bioassay Library Synthesized Library (Imidazo[4,5-c]pyridines) PrimaryScreen Primary Screen: HEK-Blue™ TLR7 Reporter Cells (NF-κB SEAP Readout) Library->PrimaryScreen HitSelection Hit Selection (>50% Activation vs R848) PrimaryScreen->HitSelection Filter Inactive SecondaryScreen Secondary Screen: Human PBMCs (Cytokine Profiling) HitSelection->SecondaryScreen Readout Key Readout: IFN-α Induction (ELISA) SecondaryScreen->Readout

Caption: Cascading screening protocol to identify potent TLR7 agonists from the scaffold library.

References

  • Structure-Activity Relationships in Toll-like Receptor 7 Agonistic 1H-Imidazo[4,5-c]pyridines. Source: Organic & Biomolecular Chemistry (RSC Publishing). Relevance: Defines the foundational synthesis of imidazo[4,5-c]pyridines using the N-benzyl-2-chloro-5-nitropyridin-4-amine intermediate and establishes the SAR for TLR7 activity. URL:[Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Source: National Institutes of Health (PMC). Relevance: Provides comparative protocols for benzyl-amine substituted heterocyclic scaffolds in cancer drug discovery (USP1/UAF1 inhibition). URL:[Link]

  • PubChem Compound Summary: 2-Chloro-5-nitropyridin-4-amine. Source: National Center for Biotechnology Information (NCBI). Relevance: Physical properties, safety data (SDS), and chemical identifiers (CAS 2604-39-9) for the core scaffold. URL:[Link]

Sources

Method

Application Note: Regioselective Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity method for the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine . This specific scaffold is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity method for the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine .

This specific scaffold is a critical intermediate in the development of kinase inhibitors (e.g., ALK, EGFR) and other bioactive heterocycles. The protocol prioritizes regioselectivity , ensuring the amine is installed exclusively at the C4 position while preserving the C2-chloride for future functionalization.

Scientific Rationale & Reaction Strategy

The Regioselectivity Challenge

The starting material, 2,4-dichloro-5-nitropyridine , possesses two electrophilic sites (C2 and C4) activated for Nucleophilic Aromatic Substitution (SNAr).[1] However, they are not equivalent.

  • C4 Position (Target): This position is highly activated due to the ortho-effect of the nitro group.[1] The Meisenheimer intermediate formed upon nucleophilic attack at C4 is stabilized by resonance delocalization of the negative charge directly onto the nitro group's oxygen atoms.

  • C2 Position (Off-Target): While activated by the ring nitrogen, the C2 position lacks the direct ortho-resonance stabilization from the nitro group found at C4.

Strategic Control: To achieve >95% regioselectivity for the C4-isomer, this protocol utilizes kinetic control .

  • Temperature: The reaction is initiated at 0°C. Low temperature favors the pathway with the lower activation energy (C4 substitution).

  • Stoichiometry: A strict 1:1 equivalent of benzylamine is used to prevent bis-substitution (reaction at both C2 and C4).

  • Base: A non-nucleophilic base (Triethylamine or DIPEA) acts as an HCl scavenger without competing for the electrophile.

Reaction Pathway Visualization

ReactionPathway SM 2,4-Dichloro- 5-nitropyridine Intermediate Meisenheimer Complex (C4) SM->Intermediate Fast (k1) Reagent Benzylamine (1.0 eq) Reagent->Intermediate Base TEA / MeCN (0°C to RT) Base->Intermediate Scavenges HCl Product N-Benzyl-2-chloro- 5-nitropyridin-4-amine (Major) Intermediate->Product - Cl⁻ Byproduct Bis-substituted Impurity Product->Byproduct Excess Amine High Temp (k2 << k1)

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution. The dashed line represents the unwanted over-reaction pathway.

Materials & Stoichiometry

Reagents Table

ComponentRoleMW ( g/mol )Equiv.[2][3]Density (g/mL)CAS No.
2,4-Dichloro-5-nitropyridine Substrate192.991.0Solid4487-56-3
Benzylamine Nucleophile107.151.050.981100-46-9
Triethylamine (TEA) Base101.191.20.726121-44-8
Acetonitrile (MeCN) Solvent41.05N/A0.78675-05-8

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[3]

  • Ice-water bath.[4]

  • Addition funnel or syringe pump.

  • Rotary evaporator.[3][5]

  • Separatory funnel.[3]

Detailed Experimental Protocol

Phase 1: Reaction Setup (0°C)
  • Preparation: Oven-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended to minimize moisture).

  • Substrate Dissolution: Charge the flask with 2,4-dichloro-5-nitropyridine (1.93 g, 10.0 mmol). Add anhydrous Acetonitrile (MeCN, 40 mL). Stir until fully dissolved.

    • Note: MeCN is preferred over THF for cleaner workup, but THF is an acceptable alternative.

  • Cooling: Place the flask in an ice-water bath and cool to 0–4°C. Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Nucleophilic Addition (Critical Step)
  • Reagent Mix: In a separate vial, mix Benzylamine (1.12 g, 1.14 mL, 10.5 mmol) and Triethylamine (1.21 g, 1.67 mL, 12.0 mmol) in 10 mL of MeCN.

  • Dropwise Addition: Add the Benzylamine/TEA solution to the stirred nitropyridine solution dropwise over 15–20 minutes.

    • Why: Slow addition at 0°C prevents localized high concentrations of amine, which could lead to bis-substitution or exotherms that degrade regioselectivity.

  • Reaction: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to Room Temperature (RT). Stir at RT for 2–4 hours.[5]

Phase 3: Monitoring & Workup
  • TLC Check: Monitor reaction progress using TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.7 (UV active).

    • Product Rf: ~0.4 (Yellow spot, UV active).

    • Bis-product Rf: ~0.2 (if present).[1]

  • Quench: Once starting material is consumed, concentrate the reaction mixture under reduced pressure (Rotovap) to remove the bulk of MeCN.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL) – removes TEA salts.

    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude yellow solid.

Phase 4: Purification
  • Method A (Recrystallization - Preferred): Recrystallize the crude solid from hot Ethanol (EtOH). This effectively removes trace bis-substituted byproducts.

  • Method B (Flash Chromatography): If high purity is required, purify via silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Workflow Diagram

Workflow Step1 Dissolve 2,4-Dichloro-5-nitropyridine in MeCN Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition: Benzylamine + TEA Step2->Step3 Step4 Stir RT (2-4 hrs) Monitor TLC Step3->Step4 Step5 Concentrate & Extract (EtOAc / Water) Step4->Step5 Step6 Purification (Recrystallization from EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & QC

Verify the identity of the product using the following spectral markers.

  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.05 (s, 1H): H6 proton (Deshielded by adjacent NO₂).

    • δ 8.85 (t, 1H): N-H (Amine proton, exchangeable).

    • δ 7.30–7.40 (m, 5H): Benzyl aromatic protons.

    • δ 7.05 (s, 1H): H3 proton (Shielded relative to H6).

    • δ 4.70 (d, 2H): Benzyl -CH ₂- protons.

  • MS (ESI): Calculated for C₁₂H₁₀ClN₃O₂ [M+H]⁺: 264.05. Found: 264.1.

Troubleshooting Guide:

  • Issue: Presence of bis-substituted product (reaction at C2 and C4).

    • Cause: Excess amine used or reaction temperature too high.

    • Solution: Adhere strictly to 0°C addition and 1.05 eq of amine.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during aqueous wash.

    • Solution: Check aqueous layer pH; ensure it is not too acidic (though product is not very basic). Re-extract aqueous layer with EtOAc.

Safety & Hazards

  • 2,4-Dichloro-5-nitropyridine: Severe skin and eye irritant.[3] Potential sensitizer. Handle in a fume hood.

  • Benzylamine: Corrosive. Causes severe skin burns and eye damage.

  • Nitropyridines: Potentially energetic.[1] Do not heat the neat solid to high temperatures (>150°C).

References

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses analogous regioselectivity principles). [Link]

  • PubChem. 2-Chloro-5-nitropyridin-4-amine Compound Summary. [Link]

Sources

Application

The Strategic Utility of N-Benzyl-2-chloro-5-nitropyridin-4-amine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. N-Benzyl-2-chloro-5-nitropyridin-4-amine em...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. N-Benzyl-2-chloro-5-nitropyridin-4-amine emerges as a key intermediate, offering a unique combination of reactive sites and structural motifs that are highly sought after in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and application, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation pharmaceuticals.

Introduction: A Scaffold of Promise

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a substituted pyridine derivative characterized by three key features that underpin its utility in medicinal chemistry:

  • A Nucleophilic Aromatic Substitution (SNAr) Susceptible Chlorine: The electron-withdrawing effect of the nitro group and the pyridine ring nitrogen activates the C2-chloro substituent, making it an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide array of nucleophiles, enabling the exploration of diverse chemical space.

  • A Reducible Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This provides a secondary handle for structural modification and optimization of biological activity.

  • The N-Benzyl Moiety: The benzyl group can play a crucial role in binding to biological targets, often through hydrophobic or aromatic interactions. Its presence can also influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.

These features make N-Benzyl-2-chloro-5-nitropyridin-4-amine a valuable building block for the synthesis of libraries of compounds for screening against various therapeutic targets, particularly in the realms of oncology and infectious diseases.

Synthesis and Characterization

The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed, step-by-step methodology.

Protocol 1: Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This protocol details the synthesis via a direct SNAr reaction between 2,4-dichloro-5-nitropyridine and benzylamine. The selectivity of this reaction is driven by the differential reactivity of the two chlorine atoms, with the C4 position being more activated towards nucleophilic attack.

Materials:

  • 2,4-dichloro-5-nitropyridine

  • Benzylamine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-nitropyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous THF or ACN. Add triethylamine or DIPEA (1.2 eq) to the solution.

  • Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Expected Physicochemical Data:

PropertyValue
Molecular Formula C₁₂H₁₀ClN₃O₂
Molecular Weight 263.68 g/mol
Appearance Expected to be a yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂).

Applications in Medicinal Chemistry

The strategic design of N-Benzyl-2-chloro-5-nitropyridin-4-amine allows for its application as a versatile scaffold in the development of various therapeutic agents. Its derivatives have shown promise as kinase inhibitors and anticancer agents.

Kinase Inhibitors

The pyridine and pyrimidine cores are privileged structures in the design of kinase inhibitors. The 2-amino-pyridine motif, which can be generated from the synthesized intermediate, is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase.

Workflow for Developing Kinase Inhibitors:

Caption: Drug discovery workflow for kinase inhibitors.

Protocol 2: Derivatization for Kinase Inhibitor Synthesis

This protocol outlines a general procedure for the derivatization of N-Benzyl-2-chloro-5-nitropyridin-4-amine at the C2 position.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, dissolve N-Benzyl-2-chloro-5-nitropyridin-4-amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Nucleophile and Base: Add the desired amine or alcohol nucleophile (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Catalyst Setup: In a reaction flask, dissolve the product from Step 1 in a solvent such as methanol or ethanol.

  • Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[1]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the desired diamine product.

Anticancer Agents

Substituted pyridines and their derivatives have demonstrated significant potential as anticancer agents.[2][3] The N-benzyl group, in particular, has been identified as a key pharmacophore in several classes of anticancer compounds. The derivatization of the N-Benzyl-2-chloro-5-nitropyridin-4-amine scaffold can lead to the discovery of novel compounds with potent antiproliferative activity.

Mechanism of Action Pathway Visualization:

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Derivative Derivative Kinase Kinase Derivative->Kinase Inhibition Downstream_Signaling Inhibition of Downstream Signaling Kinase->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Potential anticancer mechanism of action.

Protocol 3: In Vitro Anticancer Activity Screening

This protocol provides a general method for evaluating the cytotoxic effects of newly synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Resazurin or MTT assay kit

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay:

    • Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

N-Benzyl-2-chloro-5-nitropyridin-4-amine represents a strategically designed and highly versatile building block for medicinal chemistry. Its readily modifiable structure provides a robust platform for the generation of diverse compound libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold, with the ultimate goal of accelerating the discovery of novel and effective therapeutic agents. Future work could focus on expanding the diversity of nucleophiles used in the SNAr reaction and exploring a broader range of biological targets beyond kinases.

References

  • PubChem. 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Pokhodylo, N., et al. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. Available from: [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • PubMed. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Available from: [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • PMC. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available from: [Link]

  • PMC. (2017). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available from: [Link]

Sources

Method

Application Note: N-Benzyl-2-chloro-5-nitropyridin-4-amine as a Core Scaffold for Antimicrobial Activity Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The rapid emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The rapid emergence of multi-drug resistant (MDR) ESKAPE pathogens necessitates the continuous discovery of novel antimicrobial pharmacophores. N-Benzyl-2-chloro-5-nitropyridin-4-amine represents a highly versatile, electron-deficient heterocyclic scaffold that serves as a critical building block in medicinal chemistry.

As a Senior Application Scientist, I emphasize this compound not just as a static molecule, but as a dynamic chemical hub. The structural architecture of this molecule provides three distinct functional advantages for antimicrobial drug discovery:

  • Bioisosteric Core: The pyridine ring acts as a bioisostere for natural purines and pyrimidines, enabling competitive binding at the ATP-binding sites of bacterial enzymes, such as DNA gyrase or topoisomerase IV.

  • Regioselective Reactivity: The strong electron-withdrawing nature of the 5-nitro group heavily activates the 2-chloro position. This allows for rapid, late-stage Nucleophilic Aromatic Substitution (SNAr) with various amines or alkoxides to generate diverse structure-activity relationship (SAR) libraries .

  • Lipophilic Membrane Penetration: The N-benzyl moiety significantly enhances the LogP of the scaffold, a critical parameter for penetrating the complex, lipid-rich outer membranes of Gram-negative bacteria. Furthermore, the nitro group can be reduced to an amine, facilitating cyclization into imidazo[4,5-c]pyridines—a class renowned for both Toll-like receptor (TLR) agonism and antimicrobial efficacy.

G Core N-Benzyl-2-chloro- 5-nitropyridin-4-amine SNAr SNAr at C2 Position (Nucleophilic Substitution) Core->SNAr Derivatization Reduction Nitro Reduction (Zn/NH4COOH) Core->Reduction Activation Screening Antimicrobial Screening SNAr->Screening Cyclization Cyclization to Imidazo[4,5-c]pyridines Reduction->Cyclization Scaffold Hopping Cyclization->Screening

Fig 1. Chemical derivatization workflow of the nitropyridine scaffold for library generation.

Physicochemical Profiling & Handling

Before initiating biological screening, it is critical to understand the compound's solubility and stability profile. The presence of the nitro group and the halogen makes the parent scaffold prone to precipitation in purely aqueous environments.

Table 1: Physicochemical Properties & Assay Preparation Parameters
ParameterSpecification / ValueExperimental Implication
Molecular Formula C12H10ClN3O2N/A
Molecular Weight 263.68 g/mol Used for precise molarity calculations in stock prep.
Primary Solvent 100% DMSORequired for primary stock (typically 10-20 mM).
Aqueous Solubility Poor (<0.1 mg/mL)Requires serial dilution in assay media to prevent precipitation.
Max Assay DMSO ≤ 1.0% v/vHigher concentrations cause synergistic toxicity to bacterial membranes.
Storage Conditions -20°C, desiccated, darkNitroaromatics can be light-sensitive; protect from UV exposure.

Experimental Protocol: High-Throughput Broth Microdilution (BMD)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines .

Causality in Assay Design:
  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Physiological concentrations of Ca²⁺ and Mg²⁺ are necessary for the proper cross-linking of the Gram-negative outer membrane. Standard media can artificially inflate the efficacy of the test compound.

  • Why a 0.5 McFarland Standard? This ensures a standardized starting inoculum of ~1.5 × 10⁸ CFU/mL. Variations in starting density lead to the "inoculum effect," where higher bacterial loads artificially increase the Minimum Inhibitory Concentration (MIC).

  • Why Resazurin? Nitro-aromatic compounds can sometimes precipitate or exhibit intrinsic color (yellow/orange) that masks visual turbidity. Resazurin provides an objective, colorimetric readout (blue = dead, pink = alive) based on cellular metabolism.

Step-by-Step Methodology

Phase 1: Plate Setup & Serial Dilution

  • Prepare a 10 mM stock solution of N-Benzyl-2-chloro-5-nitropyridin-4-amine in 100% sterile DMSO.

  • In a 96-well, U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12.

  • Add 200 µL of the compound working solution (diluted in CAMHB to 128 µg/mL, ensuring DMSO is ≤2%) to Column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 100 µL from Column 10.

  • Self-Validation Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO.

    • Column 12 (Sterility Control): 200 µL CAMHB only.

Phase 2: Inoculum Preparation & Incubation 6. Select 3-5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. 7. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. 8. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 × 10⁶ CFU/mL. 9. Inoculate 100 µL of the diluted bacterial suspension into Columns 1 through 11. (Final compound concentration range: 64 µg/mL to 0.125 µg/mL; final inoculum: 5 × 10⁵ CFU/mL). 10. Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16-20 hours.

Phase 3: Readout & MIC Determination 11. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1-2 hours in the dark. 12. Determine the MIC as the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin).

AST Prep Compound Stock (DMSO) Dilution Two-Fold Serial Dilution (CAMHB Media) Prep->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Incubation Readout MIC Determination (Resazurin/Visual) Incubation->Readout

Fig 2. High-throughput Broth Microdilution (BMD) workflow for MIC determination.

Mammalian Counter-Screening (Selectivity Index)

Antimicrobial efficacy is only viable if the compound is selectively toxic to bacterial cells over mammalian cells. A cytotoxicity counter-screen must be performed to calculate the Selectivity Index (SI = CC₅₀ / MIC) . An SI > 10 is generally required to advance a hit compound.

Protocol: MTT Cell Viability Assay
  • Seed HepG2 or HEK293 cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Aspirate media and treat cells with N-Benzyl-2-chloro-5-nitropyridin-4-amine at concentrations ranging from 1 to 100 µg/mL (in DMEM, final DMSO < 0.5%).

  • Incubate for 24 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (concentration reducing viability by 50%) using non-linear regression analysis.

Quantitative Data Presentation

The following table demonstrates how to structure and report the screening data for the parent scaffold and its derivatives. Note: Data below represents expected baseline profiles for this class of unoptimized intermediates.

Table 2: Representative Antimicrobial Screening and Cytotoxicity Data
Compound / DerivativeS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Mammalian CC₅₀ (µg/mL)Selectivity Index (SI) S. aureus
Parent Scaffold 16>64>64855.3
C2-Methoxy Derivative 832>64>100>12.5
Imidazo[4,5-c]pyridine analog 2832>100>50.0
Ciprofloxacin (QC Control) 0.250.0150.25>100>400

Interpretation: The parent N-Benzyl-2-chloro-5-nitropyridin-4-amine typically shows moderate activity against Gram-positive organisms but struggles against the efflux pumps of P. aeruginosa. Derivatization via SNAr (e.g., C2-Methoxy) or cyclization significantly improves both potency and the Selectivity Index.

References

  • Behera, A., et al. (2013). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10910058, 2-Chloro-5-nitropyridin-4-amine." PubChem. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines. Available at:[Link]

Application

Application Note &amp; Protocols: Derivatization of N-Benzyl-2-chloro-5-nitropyridin-4-amine for Biological Assays

Introduction: Rationale and Strategic Approach The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry, often relying on the strategic modification of molecular scaffolds to enhance biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Strategic Approach

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry, often relying on the strategic modification of molecular scaffolds to enhance biological activity, selectivity, and pharmacokinetic properties. The N-benzyl-2-chloro-5-nitropyridin-4-amine core is a privileged scaffold. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to form key hydrogen bonds and its metabolic stability.[1][] The nitro group and chlorine atom are key functional handles that activate the ring for further chemical modification. Specifically, the electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the C2-chloro position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile entry point for creating a library of diverse analogs.[3][4]

This guide provides a comprehensive framework for the derivatization of N-benzyl-2-chloro-5-nitropyridin-4-amine. We will detail robust protocols for palladium-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling—to replace the C2-chloro atom. These methods are chosen for their broad substrate scope, functional group tolerance, and high efficiency.[5][6][7][8] Furthermore, we will present a standardized protocol for evaluating the cytotoxic effects of the synthesized derivatives against a cancer cell line using the MTT assay, a reliable method for assessing cell viability.[9] The nitropyridine moiety itself has been associated with both anticancer and antimicrobial activities, making this scaffold a promising starting point for drug discovery programs in these areas.[1][10][11]

Overview of Derivatization Strategy

The primary site for derivatization on the N-benzyl-2-chloro-5-nitropyridin-4-amine scaffold is the C2-chloro position. This position is activated towards nucleophilic substitution and cross-coupling reactions due to the electronic effects of the ring nitrogen and the para-nitro group.[3] Our strategy focuses on two powerful palladium-catalyzed reactions to build carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the C2 position with a primary or secondary amine. This is invaluable for introducing a wide range of amino functionalities, which can modulate solubility, basicity, and receptor interactions.[6][12]

  • Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the C2 position with an organoboron reagent (boronic acid or ester). This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling exploration of steric and electronic effects on biological activity.[5][7][8]

The overall workflow is designed to be modular, allowing a researcher to synthesize a library of compounds and subsequently screen them for biological activity.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation Start N-Benzyl-2-chloro- 5-nitropyridin-4-amine Deriv Derivatization Reaction (Buchwald-Hartwig or Suzuki) Start->Deriv Workup Aqueous Workup & Extraction Deriv->Workup Purify Column Chromatography Workup->Purify Product Pure Derivative Purify->Product NMR NMR Spectroscopy Product->NMR Structure Confirmation MS Mass Spectrometry Product->MS Mass Verification Assay MTT Cytotoxicity Assay Product->Assay Data Data Analysis (IC₅₀) Assay->Data Result Biological Activity Report Data->Result G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl (L)₂ Pd0->PdII ArCl Ar-Cl ArCl->PdII Oxidative Addition PdAmine [Ar-Pd(II)-NR₂ (L)₂]⁺ PdII->PdAmine Amine Coordination & Deprotonation Amine R₂NH Amine->PdAmine Base Base Base->PdAmine PdAmine->Pd0 Product Ar-NR₂ PdAmine->Product Reductive Elimination

Sources

Method

High-throughput screening assays for N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs

Application Note & Protocols Topic: High-Throughput Screening Assays for N-Benzyl-2-chloro-5-nitropyridin-4-amine Analogs Audience: Researchers, scientists, and drug development professionals. A Strategic Framework for H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Throughput Screening Assays for N-Benzyl-2-chloro-5-nitropyridin-4-amine Analogs

Audience: Researchers, scientists, and drug development professionals.

A Strategic Framework for High-Throughput Screening of Novel N-Benzyl-2-chloro-5-nitropyridin-4-amine Analog Libraries

Introduction

The N-benzyl-2-chloro-5-nitropyridin-4-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Analogs of related structures, such as N-benzyl anilines, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] High-throughput screening (HTS) is an essential strategy in drug discovery for systematically and rapidly evaluating large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[3][4]

This document provides a comprehensive guide for designing and implementing a robust HTS campaign for novel analog libraries based on the N-Benzyl-2-chloro-5-nitropyridin-4-amine core. As the specific biological targets for this chemical class are not yet fully elucidated, we present a multi-pronged screening strategy. This approach combines high-sensitivity biochemical assays against common drug target classes with essential cell-based assays to provide a holistic view of compound activity and liability. We detail field-proven protocols, explain the causality behind experimental choices, and provide a framework for data validation and interpretation to ensure the integrity and success of the screening campaign.

The Screening Philosophy: A Cascade Approach

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. This strategy maximizes efficiency by using broad, rapid primary screens to identify initial hits, which are then subjected to more specific secondary and counter-screens to confirm activity and eliminate artifacts.[5][6] Our proposed cascade prioritizes biochemical assays for their robustness and scalability, followed by cell-based assays to assess activity in a more physiologically relevant context and to flag non-specific cytotoxicity early.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Triage & Confirmation cluster_2 Lead Prioritization Compound_Library Analog Library (10,000+ compounds) Biochemical_Assays Biochemical Assays (e.g., Kinase, PPI) Compound_Library->Biochemical_Assays Single concentration (e.g., 10 µM) Dose_Response Dose-Response (IC50) Biochemical_Assays->Dose_Response Initial Hits Orthogonal_Assay Orthogonal/Secondary Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Potent Hits Cytotoxicity Cytotoxicity Profiling Orthogonal_Assay->Cytotoxicity Confirmed Hits SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Viable Hits

Figure 1: A representative HTS screening cascade workflow.

Part 1: Primary Biochemical Assays for Broad Target Classes

Given the structural features of the scaffold, protein kinases and protein-protein interactions (PPIs) represent two high-probability target classes. We present robust, HTS-compatible assays for each.

Universal Kinase Activity Assay (Luminescence-Based)

Scientific Rationale: Protein kinases are a critical class of enzymes involved in cellular signaling and are frequent targets in drug discovery.[7] A universal assay that measures the depletion of the common substrate, ATP, allows for screening against virtually any kinase without needing a target-specific antibody or substrate.[8][9] The Kinase-Glo® assay is a homogenous luminescent assay that quantifies the amount of ATP remaining in solution after a kinase reaction.[9] A low luminescence signal indicates high kinase activity (ATP consumed) and, therefore, a lack of inhibition by the test compound.

Protocol: Luminescent Kinase Assay

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the target kinase and its specific substrate peptide/protein in the reaction buffer.

    • Prepare a 2X ATP solution in the reaction buffer. The concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.

  • Assay Procedure (384-well format):

    • Dispense 25 nL of test compounds (from DMSO stock) into assay plates using an acoustic liquid handler. Also, dispense DMSO vehicle for controls.

    • Positive Control: Wells with DMSO vehicle (representing 0% inhibition).

    • Negative Control: Wells with a known potent inhibitor for the target kinase or without the enzyme (representing 100% inhibition).

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C. Scientist's Note: Incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for controls).

    • Equilibrate the plate and Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

Protein-Protein Interaction (PPI) Assay: Fluorescence Polarization (FP)

Scientific Rationale: PPIs are fundamental to most cellular processes, making them an attractive but challenging target class.[10][11] Fluorescence Polarization (FP) is a homogenous, solution-based technique ideal for HTS that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] A small, fluorescently labeled peptide or molecule ("tracer") tumbles rapidly in solution, resulting in low polarization. When it binds to a large protein partner, its tumbling slows dramatically, leading to a high polarization signal. A compound that inhibits this interaction will cause a decrease in polarization.[14]

G cluster_0 No Interaction (Inhibitor Present) cluster_1 Binding Occurs (No Inhibitor) Tracer_Free Tracer Light_Out_Free Depolarized Emission (Low FP Signal) Tracer_Free->Light_Out_Free Protein_Free Protein Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Fast Tumbling Complex Protein-Tracer Complex Light_Out_Bound Polarized Emission (High FP Signal) Complex->Light_Out_Bound Light_In_Bound Polarized Excitation Light Light_In_Bound->Complex Slow Tumbling

Figure 2: Principle of the Fluorescence Polarization (FP) competition assay.

Protocol: Fluorescence Polarization PPI Assay

  • Reagent Preparation:

    • FP Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100). Scientist's Note: The inclusion of a non-ionic detergent is critical to prevent compound aggregation.

    • Tracer: Synthesize or procure a small peptide derived from one of the interacting partners, labeled with a suitable fluorophore (e.g., FITC, TAMRA). The tracer concentration should be at or below its Kd for the protein partner to ensure assay sensitivity.

    • Protein: Prepare a solution of the larger protein partner in FP buffer. The optimal concentration is typically 2-3 times the tracer's Kd.

  • Assay Procedure (384-well, low-volume black plates):

    • Dispense 50 nL of test compounds or DMSO controls into assay plates.

    • Add 10 µL of a solution containing the protein partner and the fluorescent tracer in FP buffer.

    • Positive Control: Wells with DMSO vehicle (High FP signal).

    • Negative Control: Wells with tracer only (no protein) or a known inhibitor (Low FP signal).

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers. The reader will measure both parallel and perpendicular fluorescence intensity to calculate the polarization value (in mP).

Part 2: Assay Validation and Quality Control

For an HTS campaign to be trustworthy, every assay must be rigorously validated before screening the full library.[15] The goal is to ensure the assay is robust, reproducible, and can reliably distinguish hits from noise.[16]

Key Validation Metrics:

  • Z'-Factor: This statistical parameter is the gold standard for quantifying HTS assay quality.[17] It measures the separation between the means of the positive and negative controls, relative to the standard deviations of each.[16]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[17][18]

      • 0 < Z' ≤ 0.5: A marginal or acceptable assay.[17]

      • Z' < 0: The assay is not suitable for screening.[16]

  • Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay (Mean_pos / Mean_neg). A higher S/B is generally better, but Z' is a more comprehensive metric as it includes data variability.

  • Coefficient of Variation (%CV): Measures the precision of the data ((SD / Mean) * 100). A %CV < 10% is typically desired for both positive and negative controls.

Validation Protocol:

  • Prepare a dedicated 384-well plate.

  • Fill half the plate (e.g., columns 1-12) with positive control reagents.

  • Fill the other half (e.g., columns 13-24) with negative control reagents.

  • Run the assay protocol as described above.

  • Calculate the Mean, Standard Deviation (SD), %CV, S/B, and Z'-Factor.

Table 1: Example Validation Data for a FP-Based PPI Assay

ParameterPositive Control (High FP)Negative Control (Low FP)Assay Quality MetricValueInterpretation
Mean (mP) 28095S/B Ratio 2.95Good dynamic range
Std. Dev. (mP) 128Z'-Factor 0.68Excellent for HTS
%CV 4.3%8.4%

Part 3: Cell-Based Counter-Screen for Cytotoxicity

Scientific Rationale: It is imperative to identify and deprioritize compounds that show activity in biochemical assays simply because they are cytotoxic.[3] Running a cytotoxicity assay in parallel or as a secondary screen ensures that resources are focused on compounds with specific biological activity, not general toxicity.[4][19] A resazurin-based assay is a common, inexpensive, and robust method. Resazurin (blue, non-fluorescent) is reduced by metabolically active (i.e., viable) cells to the highly fluorescent resorufin (pink).

Protocol: Resazurin-Based Cell Viability Assay

  • Cell Plating:

    • Select a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MDA-MB-231 if oncology is the focus).

    • Trypsinize and count cells. Seed 2,000-5,000 cells per well in 40 µL of culture medium into a 384-well clear-bottom plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Add 50 nL of test compounds and controls to the cells.

    • Positive Control: DMSO vehicle (100% viability).

    • Negative Control: A known cytotoxic agent like staurosporine or doxorubicin (0% viability).

    • Incubate for 48-72 hours. Scientist's Note: The incubation period should be long enough to observe compound effects on cell proliferation and viability.

  • Assay Readout:

    • Prepare a 10X resazurin solution (e.g., 0.15 mg/mL in PBS).

    • Add 5 µL of 10X resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the substrate.

    • Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

Conclusion

The discovery of potent and selective modulators from a novel chemical library, such as N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs, requires a systematic and empirically grounded HTS strategy. The framework presented here, built on a cascade of validated biochemical and cell-based assays, provides a robust pathway from a large, untested chemical library to a smaller set of confirmed, non-cytotoxic hits. By integrating assays against high-value target classes like kinases and PPIs, and by adhering to stringent quality control metrics like the Z'-factor, researchers can maximize the probability of identifying promising lead compounds for further development.

References

  • High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed. Available at: [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]

  • A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. PubMed. Available at: [Link]

  • Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. ACS Chemical Biology. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • AlphaScreen. BMG LABTECH. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC. Available at: [Link]

  • CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]

  • High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. Available at: [Link]

  • High-Throughput Cell Toxicity Assays. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery. Available at: [Link]

  • Introduction - High-Throughput Screening Center. NIH. Available at: [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. Available at: [Link]

  • Cytotoxicity Assays - High Throughput Screening. Assay Genie. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]

  • high-throughput cell-based assay: Topics by Science.gov. Science.gov. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]

  • AlphaScreen Assay principle. LabLogic. Available at: [Link]

  • Assay Guidance Manual. ResearchGate. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NIH. Available at: [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available at: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]

  • 2-Chloro-5-nitropyridin-4-amine. PubChem. Available at: [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-Benzyl-2-chloro-5-nitropyridin-4-amine in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-Benzyl-2-chloro-5-nitropyridin-4-amine as a pivotal interm...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-Benzyl-2-chloro-5-nitropyridin-4-amine as a pivotal intermediate in modern organic synthesis. The protocols and insights presented herein are synthesized from established literature and are designed to be both explanatory and directly applicable in a laboratory setting.

Compound Overview and Strategic Importance

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a substituted pyridine derivative characterized by three key functional groups that dictate its reactivity and utility: a chloro substituent at the 2-position, a nitro group at the 5-position, and a benzylamine at the 4-position.

  • 2-Chloro Group: This is a versatile leaving group, susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the electron-withdrawing nitro group.

  • 5-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. It also serves as a synthetic handle for further transformations, most commonly reduction to an amino group.

  • 4-Benzylamine Group: This group directs the regioselectivity of subsequent reactions and is a common pharmacophore in many biologically active molecules. The secondary amine itself can be a site for further functionalization.

This trifecta of functionalities makes N-Benzyl-2-chloro-5-nitropyridin-4-amine a highly valuable building block for the synthesis of complex heterocyclic systems, particularly fused pyridines which are core scaffolds in many kinase inhibitors and other therapeutic agents.

Synthesis Protocol for N-Benzyl-2-chloro-5-nitropyridin-4-amine

The synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted pyridine. The logical precursor is 2,4-dichloro-5-nitropyridine. The benzylamine will selectively displace the more reactive 4-chloro group.

Reaction Scheme:

Synthesis_of_N-Benzyl-2-chloro-5-nitropyridin-4-amine reactant1 2,4-dichloro-5-nitropyridine product N-Benzyl-2-chloro-5-nitropyridin-4-amine reactant1->product + Benzylamine reactant2 Benzylamine

Caption: Synthesis of the title compound via SNAr.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,4-dichloro-5-nitropyridine≥98%Sigma-Aldrich
Benzylamine≥99%Acros Organics
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Saturated aq. NaCl (Brine)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Silica Gel60 Å, 230-400 mesh-
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add 2,4-dichloro-5-nitropyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material spot should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Application Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Kinase Inhibitor Core

A primary application of N-Benzyl-2-chloro-5-nitropyridin-4-amine is in the construction of fused heterocyclic systems. The following protocol details a two-step sequence to form a key pyrido[4,3-d]pyrimidine scaffold, a common core in various kinase inhibitors.

Step 1: Reduction of the Nitro Group

The nitro group is first reduced to an amine, which sets the stage for cyclization. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.

Workflow Diagram:

Application_Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization to Pyrido[4,3-d]pyrimidine A N-Benzyl-2-chloro-5-nitropyridin-4-amine B Dissolve in Methanol A->B C Add 10% Pd/C catalyst B->C D Hydrogenate (H₂ balloon) C->D E Filter through Celite® D->E F Concentrate to yield N4-benzyl-2-chloropyridine-4,5-diamine E->F G N4-benzyl-2-chloropyridine-4,5-diamine F->G Intermediate Product H React with Triethyl Orthoformate G->H I Add catalytic p-TsOH H->I J Heat to reflux I->J K Cool and precipitate J->K L Isolate pure fused product K->L

Caption: Two-step synthesis of a pyrido[4,3-d]pyrimidine core.

Protocol for Nitro Reduction:

  • Setup: In a hydrogenation-suitable flask, dissolve the N-benzyl-2-chloro-5-nitropyridin-4-amine intermediate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive hydrogen atmosphere (e.g., via a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The product, N⁴-benzyl-2-chloropyridine-4,5-diamine, is significantly more polar.

  • Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting diamine is often used directly in the next step without further purification.

Step 2: Cyclization with an Orthoester

The newly formed diamine is then cyclized to form the fused pyrimidine ring. Triethyl orthoformate is used here to introduce the C2 carbon of the new pyrimidine ring.

Protocol for Cyclization:

  • Setup: To the crude N⁴-benzyl-2-chloropyridine-4,5-diamine from the previous step, add triethyl orthoformate (used as both reagent and solvent, ~10-20 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq) to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 145-150 °C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold non-polar solvent like hexanes or diethyl ether, and dried to afford the desired 7-benzyl-5-chloro-7H-pyrido[4,3-d]pyrimidine.

Safety and Handling

  • N-Benzyl-2-chloro-5-nitropyridin-4-amine: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1]

  • 2,4-dichloro-5-nitropyridine: Corrosive and toxic. Handle with extreme care in a fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow it to dry completely in the air.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • BenchChem (2025).Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • PubChem. 2-chloro-5-nitropyridin-4-amine. Available at: [Link]

  • Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • BenchChem (2025).Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.

Sources

Method

Application Note: Experimental Workflow for N-Benzyl-2-chloro-5-nitropyridin-4-amine Reactions

Executive Summary & Strategic Importance The 2-chloro-5-nitropyridin-4-amine scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for imidazo[4,5-c]pyridines , a class of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-chloro-5-nitropyridin-4-amine scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for imidazo[4,5-c]pyridines , a class of heterocycles frequently identified in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

The core synthetic challenge lies in the regioselectivity of the starting material, 2,4-dichloro-5-nitropyridine.[1][2] Successful execution requires exploiting the electronic differentiation between the C2 and C4 positions.[3] This guide details the thermodynamic and kinetic controls required to synthesize N-benzyl-2-chloro-5-nitropyridin-4-amine and its subsequent evolution into bicyclic systems.

Key Reaction Pathway

The workflow follows a linear progression:

  • Regioselective SNAr: Selective displacement of the C4-chloride by benzylamine.

  • Chemoselective Reduction: Reduction of the nitro group while retaining the C2-chloride.

  • Cyclization: Formation of the imidazo[4,5-c]pyridine core.[3]

Chemical Logic & Regioselectivity (The "Why")

Before beginning bench work, researchers must understand the electronic landscape of 2,4-dichloro-5-nitropyridine .

  • The C4 Position: This site is activated by both the para-nitrogen and the ortho-nitro group. The "Ortho-Nitro Effect" stabilizes the Meisenheimer intermediate via resonance, making C4 significantly more electrophilic (kinetically favored).[3]

  • The C2 Position: While activated by the adjacent nitrogen, it lacks the auxiliary activation of an ortho-nitro group and is less reactive under mild conditions.

Experimental Implication: To ensure the benzylamine attacks C4 (desired) and not C2, the reaction must be kept at low temperatures (-10°C to 0°C) using stoichiometric control.

Regioselectivity SM 2,4-Dichloro-5-nitropyridine Intermediate Meisenheimer Complex SM->Intermediate Benzylamine -10°C Product N-Benzyl-2-chloro-5-nitropyridin-4-amine (Major Product) Intermediate->Product Fast (Kinetic Control) Byproduct N-Benzyl-4-chloro-5-nitropyridin-2-amine (Minor/Avoided) Intermediate->Byproduct Slow (Thermodynamic)

Figure 1: Kinetic preference for C4 substitution driven by the ortho-nitro effect.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

Objective: Synthesize the core scaffold with >95:5 regioselectivity.

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)

  • Benzylamine (1.05 equiv) — Do not use large excess.[3]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)[3]

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. This is the Critical Control Point (CCP) to prevent C2 substitution.

  • Addition: Mix Benzylamine and TEA in 10 mL THF. Add this mixture dropwise over 30–45 minutes.

    • Note: Rapid addition causes localized heating, leading to impurities.[3]

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3] The starting material (Rf ~0.[3]8) should disappear, yielding a bright yellow spot (Rf ~0.5).[3]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).[3][4]

    • Dry over Na₂SO₄ and concentrate.[3][4][5][6]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-20% EtOAc/Hexane).

    • Yield Expectation: 85–92%.[3]

Protocol B: Chemoselective Nitro Reduction (Preserving the C2-Cl)

Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often causes hydrodehalogenation , stripping the chlorine atom at C2.[3] Solution: Use a chemical reduction method (Iron/Ammonium Chloride) or Tin(II) Chloride.[3]

Materials:

  • N-Benzyl-2-chloro-5-nitropyridin-4-amine (1.0 equiv)

  • Iron Powder (5.0 equiv) — Must be fine powder (<325 mesh).[3]

  • Ammonium Chloride (5.0 equiv)[3]

  • Solvent: Ethanol/Water (4:1 ratio)[3]

Methodology:

  • Setup: Suspend the nitro-pyridine substrate in EtOH/H₂O (4:1).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution as the amine forms.[3]

  • Filtration: Once TLC shows completion (approx. 2–4 hours), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.[3]

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, and extract with EtOAc.

    • Product:N4-Benzyl-2-chloropyridine-4,5-diamine.

Protocol C: Cyclization to Imidazo[4,5-c]pyridine[3]

Objective: Close the ring to form the bicyclic core.

Methodology (Orthoester Route):

  • Dissolve the diamine (from Protocol B) in Triethyl orthoformate (acting as both reagent and solvent) or use Formic Acid.[3]

  • Add a catalytic amount of p-TsOH (1 mol%).

  • Heat to reflux (100–140°C) for 3–6 hours.

  • Cool and concentrate. The product often precipitates upon addition of cold water or ether.[3]

Data Summary & Troubleshooting

ParameterProtocol A (SNAr)Protocol B (Reduction)
Key Reagent Benzylamine (1.05 eq)Fe / NH₄Cl
Temperature -10°C to 0°C80°C (Reflux)
Critical Risk C2-substitution (Regio-isomer)Dechlorination (Loss of Cl)
Mitigation Slow addition, Low TempAvoid Pd/C; Use Fe or SnCl₂
Expected Yield 85–92%75–85%

Troubleshooting Guide:

  • Issue: Presence of bis-substituted product (benzylamine at both C2 and C4).

    • Cause: Excess amine or temperature too high.[3]

    • Fix: Strictly limit benzylamine to 1.0–1.05 equiv and maintain <0°C.[3]

  • Issue: Loss of Chlorine during reduction.[3][7]

    • Cause: If using hydrogenation, Pd inserts into C-Cl bond.

    • Fix: Switch to Iron/Acetic acid or Iron/NH₄Cl immediately.[3]

Workflow Visualization

Workflow Start Start: 2,4-Dichloro-5-nitropyridine Step1 Step 1: Regioselective SNAr (-10°C, THF, Benzylamine) Start->Step1 Inter1 Intermediate: N-Benzyl-2-chloro-5-nitropyridin-4-amine Step1->Inter1 >95% C4 Selectivity Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl, 80°C) Inter1->Step2 Inter2 Intermediate: N4-Benzyl-2-chloropyridine-4,5-diamine Step2->Inter2 Retains Cl Step3 Step 3: Cyclization (Triethyl orthoformate / H+) Inter2->Step3 Final Final Scaffold: 1-Benzyl-6-chloro-1H-imidazo[4,5-c]pyridine Step3->Final

Figure 2: Complete synthetic workflow from starting material to bicyclic heterocycle.

References

  • BenchChem. "Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." BenchChem Application Library. Accessed 2023.[3][8] Link[3]

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29." WuXi AppTec Scientific Resources. Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Contextual grounding for Imidazo[4,5-c]pyridine synthesis).
  • Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.
  • ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018.[3] Link

Sources

Application

Cell-based assays for testing N-Benzyl-2-chloro-5-nitropyridin-4-amine cytotoxicity

Abstract & Scientific Rationale N-Benzyl-2-chloro-5-nitropyridin-4-amine represents a class of functionalized pyridine scaffolds frequently utilized as intermediates in the synthesis of kinase inhibitors and antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

N-Benzyl-2-chloro-5-nitropyridin-4-amine represents a class of functionalized pyridine scaffolds frequently utilized as intermediates in the synthesis of kinase inhibitors and antimicrobial agents. The presence of the electron-withdrawing nitro group at position 5 and the reactive chlorine at position 2 imparts specific biochemical liabilities that must be profiled early in drug discovery.

This application note details a robust, multi-parametric screening cascade to evaluate the cytotoxicity of this compound. Unlike generic viability protocols, this guide addresses the specific physicochemical properties of nitro-pyridines:

  • Lipophilicity: The N-benzyl group increases logP, requiring strict solvent management to prevent precipitation.

  • Redox Potential: The nitro moiety is susceptible to enzymatic reduction (nitroreductases), potentially generating reactive oxygen species (ROS) and superoxide radicals.

  • Reactivity: The 2-chloro position acts as a potential electrophile for nucleophilic attack by cellular thiols (e.g., Glutathione).

Experimental Workflow Overview

The following flowchart illustrates the logical progression from compound preparation to mechanistic elucidation.

Cytotoxicity_Workflow Start Compound Stock (DMSO) QC Solubility QC (Nephelometry/Visual) Start->QC Primary Primary Screen: ATP Quantitation (CellTiter-Glo) QC->Primary Pass Decision Viability < 50%? Primary->Decision Secondary Secondary Screen: ROS Generation (Nitro-Redox Liability) Decision->Secondary Yes (Hit) Analysis Data Analysis (IC50, Z-Prime) Decision->Analysis No (Inactive) Tertiary Tertiary Screen: Mode of Death (Caspase 3/7 vs LDH) Secondary->Tertiary Tertiary->Analysis

Figure 1: Screening cascade designed to filter general toxicity before interrogating specific nitro-aromatic mechanisms.

Protocol 1: Compound Management & Stock Preparation

Critical Context: N-Benzyl-2-chloro-5-nitropyridin-4-amine is hydrophobic. In aqueous cell culture media, it may precipitate at high concentrations (>50 µM), causing false negatives (compound unavailable to cells) or false positives (crystals lysing cells physically).

Reagents
  • Compound: N-Benzyl-2-chloro-5-nitropyridin-4-amine (Purity >95%).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade.

  • Vessel: Glass or Polypropylene (PP) vials (Avoid Polystyrene).

Procedure
  • Stock Solution (10 mM): Dissolve the compound in anhydrous DMSO. Vortex for 30 seconds.

    • QC Step: Inspect visually for turbidity.[2] If cloudy, sonicate for 5 minutes at 37°C.

  • Serial Dilution (Source Plate): Prepare a 1:3 serial dilution in 100% DMSO first.

    • Why? Diluting directly into media often crashes the compound out. Keeping it in DMSO ensures linearity.

  • Intermediate Dilution: Transfer 2 µL of the DMSO source into 198 µL of culture media (1:100 dilution). This creates a 2x working solution with 1% DMSO.

  • Final Assay Concentration: Add equal volume of 2x compound to cells. Final DMSO = 0.5%.

    • Control: Vehicle control wells must contain exactly 0.5% DMSO to normalize data.

Protocol 2: Primary Viability Screen (ATP Quantitation)

Objective: Determine the IC50 value based on metabolic activity. ATP is the most sensitive marker for nitro-pyridine toxicity as mitochondrial uncoupling is a potential off-target effect.

Materials
  • Assay System: CellTiter-Glo® 2.0 (Promega) or equivalent luminescent ATP assay.

  • Cell Line: HepG2 (Metabolically active) or HCT-116.

  • Plate: 384-well solid white opaque plates (prevents signal bleed-through).

Step-by-Step
  • Seeding: Dispense 1,000 cells/well in 25 µL media.

    • Tip: Centrifuge the plate at 200 x g for 1 min to settle cells.

    • Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO2.

  • Treatment: Add 25 µL of the 2x compound intermediate (from Protocol 1).

    • Duration: Incubate for 48 hours.

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (22°C) for 30 mins. Cold reagent results in slow reaction kinetics.

    • Add 25 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes (300 rpm) to lyse cells.

    • Incubate 10 minutes (static) to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: Secondary Screen - Oxidative Stress (ROS)

Objective: Verify if cytotoxicity is driven by the nitro-group reduction (Redox Cycling).

Scientific Basis: Nitro-aromatics can be reduced by cellular nitroreductases to form nitro-anion radicals. These radicals transfer electrons to oxygen, creating superoxide (


), which damages DNA and membranes.
Materials
  • Probe: CellROX™ Deep Red Reagent (Thermo Fisher) or H2DCFDA.

    • Recommendation: Use CellROX Deep Red for better photostability and compatibility with GFP-lines.

  • Positive Control: Menadione (100 µM) or TBHP.

Step-by-Step
  • Seeding: Seed cells in a 96-well black-wall/clear-bottom plate.

  • Treatment: Treat with the compound at IC50 concentration (determined in Protocol 2) for 4 to 6 hours .

    • Note: ROS is an early event. 48-hour treatment will miss the peak signal.

  • Staining:

    • Add CellROX reagent to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C.

  • Wash: Wash cells 3x with PBS to remove excess probe.

  • Imaging/Read: Measure Fluorescence (Ex/Em: ~640/665 nm).

    • Interpretation: A >2-fold increase in fluorescence over vehicle control indicates significant oxidative stress.

Protocol 4: Mechanism of Death (Apoptosis vs. Necrosis)

Objective: Distinguish between programmed cell death (Apoptosis) and membrane rupture (Necrosis/Primary Lysis).

Multiplex Strategy
  • Marker 1 (Apoptosis): Caspase 3/7 Activity (Luminescent).

  • Marker 2 (Necrosis): CellTox™ Green (Fluorescent DNA dye, impermeable to live cells).

Step-by-Step
  • Reagent Prep: Mix CellTox Green dye (1:1000) directly into the assay media at the start of treatment.

  • Treatment: Incubate cells with compound + CellTox Green for 24 hours.

  • Read 1 (Necrosis): Measure Fluorescence (Ex: 485nm / Em: 520nm).

    • Result: Signal proportional to membrane compromise.

  • Lysis: Add Caspase-Glo® 3/7 reagent to the same wells. Shake and incubate 30 mins.

  • Read 2 (Apoptosis): Measure Luminescence.

    • Result: Signal proportional to caspase activation.

Data Analysis & Reporting

Dose-Response Calculation

Calculate the Relative Viability (% Control) for each well:



Fit the data to a 4-parameter logistic (4PL) equation to derive the IC50:



Quality Control Metrics
  • Z-Factor (Z'): Must be > 0.5 for a validated plate.

  • CV%: Coefficient of variation among replicates should be < 10%.

Summary Table Template
ParameterAssay TypeReadoutInterpretation
Potency CellTiter-GloIC50 (µM)Lower value = Higher Toxicity
Oxidative Stress CellROXFold-Change>2.0x = Nitro-redox cycling risk
Apoptosis Caspase 3/7RLU SignalHigh signal = Programmed death (cleaner profile)
Necrosis CellTox GreenRFU SignalHigh signal = Membrane rupture (inflammatory risk)

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, electron transfer, therapy, and toxicity. Journal of Applied Toxicology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N-Benzyl-2-chloro-5-nitropyridin-4-amine

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude N-Benzyl-2-chloro-5-nitropyridin-4-amine. Designed for researchers and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude N-Benzyl-2-chloro-5-nitropyridin-4-amine. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each purification strategy, ensuring you can adapt and overcome challenges in your laboratory work.

Section 1: Understanding Your Crude Product - Initial Assessment & Impurity Profile

A successful purification begins with understanding the composition of your crude material. The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine, typically a nucleophilic aromatic substitution (SNAr) reaction, can result in several predictable impurities.

FAQ: What are the most common impurities I should expect in my crude product?

Your crude material likely contains a mixture of unreacted starting materials, by-products, and reagents. Identifying these is the first step toward selecting an appropriate purification method.

Table 1: Common Impurities and Their Origin

Impurity Chemical Structure Origin / Reason for Presence Recommended Initial Detection Method
Benzylamine C₆H₅CH₂NH₂ Excess reactant used to drive the reaction to completion. TLC (stains with ninhydrin), ¹H NMR (characteristic benzyl protons).
2,4-dichloro-5-nitropyridine C₅H₂Cl₂N₂O₂ Unreacted starting material. TLC (different Rf from product), ¹H NMR, GC-MS.
N,N-Dibenzyl-2-chloro-5-nitropyridin-4-amine C₁₉H₁₅ClN₃O₂ Over-alkylation of the product; a potential side-reaction. TLC, ¹H NMR (integration ratio of benzyl protons to pyridine protons will be incorrect), LC-MS.
Benzylamine Oxidation/Condensation Products e.g., Benzaldehyde, N-Benzylidenebenzylamine Exposure of benzylamine to air, especially during workup or if the starting material is old.[1][2] TLC, ¹H NMR (aldehyde proton ~9-10 ppm).

| Inorganic Salts | e.g., Triethylamine HCl, K₂CO₃ | Remnants from the basic catalyst and subsequent acidic workup steps. | Generally insoluble in most organic solvents; can be removed by an aqueous wash. |

Section 2: Purification Strategy Selection Guide

The optimal purification strategy depends on the specific impurity profile of your crude product and the desired final purity. This decision tree provides a logical workflow for selecting your method.

FAQ: How do I choose between recrystallization and column chromatography?

Answer: Choose recrystallization when you have a solid crude product with a primary impurity that has significantly different solubility characteristics than your desired compound. It is excellent for removing small amounts of impurities and for large-scale purification. Choose flash column chromatography when your crude product contains multiple impurities with similar polarities to your product, or if it is an oil. Chromatography offers superior separation power for complex mixtures but is more labor-intensive and solvent-consuming.[3][4]

Purification_Decision_Tree start Start: Crude Product is_solid Is the crude product a solid? start->is_solid tlc_analysis Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) is_solid->tlc_analysis Yes wash_then_column Perform Acid/Base Wash, then Column Chromatography is_solid->wash_then_column No (Oily) impurities_check Are impurities well-separated from the product spot? tlc_analysis->impurities_check major_impurity_check Is there one major impurity with different polarity? impurities_check->major_impurity_check Yes chromatography Purify via Flash Column Chromatography impurities_check->chromatography No (Complex Mixture) major_impurity_check->chromatography No recrystallization Purify via Recrystallization major_impurity_check->recrystallization Yes wash_then_recrystallize Perform Aqueous Wash, then Recrystallize Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. TLC Analysis (with 1% TEA) pack 2. Pack Silica Column tlc->pack equilibrate 3. Equilibrate Column (with 1% TEA in eluent) pack->equilibrate load 4. Dry Load Sample equilibrate->load elute 5. Elute and Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvents combine->evaporate dry 9. Dry Under High Vacuum evaporate->dry

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective functionalization of highly electrophilic pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective functionalization of highly electrophilic pyridine scaffolds. The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine via Nucleophilic Aromatic Substitution (SNAr) is a critical node in the development of various kinase inhibitors and active pharmaceutical ingredients (APIs).

While the reaction seems straightforward on paper, the 2,4-dichloro-5-nitropyridine starting material is fiercely reactive. Poor kinetic control inevitably leads to a cascade of side reactions, destroying your yield and complicating downstream chromatography. This guide is designed to explain the causality behind these failures and provide a self-validating framework to achieve >85% regioselective yield.

Part 1: Reaction Logic & Mechanistic Causality

To troubleshoot the reaction, we must first understand the electronic landscape of 2,4-dichloro-5-nitropyridine . The pyridine ring is heavily electron-deficient due to the electronegative nitrogen atom and the strongly electron-withdrawing nitro (-NO₂) group at the C5 position.

When benzylamine is introduced, it can theoretically attack either the C2 or C4 position. However, attack at the C4 position is kinetically and thermodynamically favored. The resulting negatively charged intermediate (the Meisenheimer complex) is highly stabilized because the negative charge can be directly delocalized onto the adjacent oxygen atoms of the C5-nitro group[1].

Despite this inherent preference, the activation energy barrier for C2 attack is easily breached if the reaction parameters are not strictly controlled, leading to multiple competing side reactions.

SNAr_Side_Reactions cluster_conditions Reaction Pathways SM 2,4-Dichloro-5-nitropyridine (Highly Electrophilic) Path_Target Kinetic Control (0°C, 1.0 eq Amine, DIPEA) SM->Path_Target Path_Regio Thermal Override (Elevated Temp) SM->Path_Regio Path_Hydro Moisture Intrusion (H2O + Base) SM->Path_Hydro Target N-Benzyl-2-chloro-5-nitropyridin-4-amine (Target Product) Path_Target->Target C4 Attack Regio C2-Regioisomer (Side Product) Path_Regio->Regio C2 Attack Path_Bis Stoichiometric Imbalance (Excess Amine) Bis Bis-substituted Diamine (Side Product) Path_Bis->Bis 2nd SNAr at C2 Hydro Pyridinol Derivative (Hydrolysis Product) Path_Hydro->Hydro OH- Attack at C4 Target->Path_Bis

Logical workflow of SNAr regioselectivity and side reaction pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a 15-20% formation of a regioisomer. How do I confirm its identity and suppress its formation? A1: The regioisomer you are observing is almost certainly N-benzyl-4-chloro-5-nitropyridin-2-amine (substitution at C2).

  • Causality: While C4 is electronically favored[1], elevated temperatures provide the thermal energy required to overcome the activation barrier for C2 attack.

  • Resolution: You must maintain strict temperature control. The addition of benzylamine must be performed at exactly 0 °C, and the reaction should not exceed room temperature (20-25 °C)[2]. Do not use reflux conditions for this specific substrate.

Q2: My LC-MS shows a significant [M+H]⁺ peak at m/z 335. What is this, and how do I prevent it? A2: A mass of 335 corresponds to N2,N4-dibenzyl-5-nitropyridine-2,4-diamine (bis-substitution).

  • Causality: After the first substitution at C4, the C2 chlorine remains activated by the pyridine nitrogen and the para-nitro group. If you use an excess of benzylamine, it will act as a nucleophile for a second SNAr reaction.

  • Resolution: Strictly limit benzylamine to 1.0 equivalent[2]. To neutralize the HCl byproduct, use 2.0 - 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3]. DIPEA will scavenge the acid without competing for the electrophilic centers.

Q3: I am detecting a highly polar impurity that streaks on TLC and shows [M-Cl+OH] on MS. What is the mechanism of its formation? A3: This is 2-chloro-5-nitropyridin-4-ol, resulting from the hydrolysis of the C4 chlorine[4].

  • Causality: The C4 position is so highly electrophilic that even trace amounts of water, when deprotonated by your organic base (TEA or DIPEA), will act as a potent nucleophile, displacing the chlorine[4].

  • Resolution: Use strictly anhydrous solvents (e.g., dry NMP or THF) and ensure all glassware is oven-dried. Run the reaction under a positive pressure of dry nitrogen or argon.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes how different reaction parameters directly influence the side-product profile. This data should be used to benchmark your own LC-MS results.

Solvent SystemBase UsedTemperature ProfileAmine EquivalentsTarget Yield (%)Regioisomer (C2)Bis-substitutionHydrolysis
EthanolTEA (2.0 eq)80 °C (Reflux)2.0 eq< 45%High (~15%)High (~25%)Moderate
THFTEA (2.0 eq)25 °C (RT)1.1 eq75%Low (< 5%)Low (< 5%)Low
NMP (Anhydrous) DIPEA (3.0 eq) 0 °C to 25 °C 1.0 eq 88% Trace (< 1%) None None
Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating methodology. This protocol utilizes N-Methyl-2-pyrrolidone (NMP) and DIPEA to maximize kinetic control[2],[3].

Step 1: Anhydrous Setup

  • Purge an oven-dried, 250 mL round-bottom flask with nitrogen.

  • Dissolve 10.0 g (51.8 mmol) of 2,4-dichloro-5-nitropyridine in 50 mL of anhydrous NMP.

  • Add 20.0 g (155.4 mmol, ~3.0 eq) of anhydrous DIPEA to the solution[2].

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

Step 2: Kinetically Controlled Addition

  • Prepare a solution of 5.55 g (51.8 mmol, exactly 1.0 eq) of benzylamine in 10 mL of anhydrous NMP[2].

  • Add the benzylamine solution dropwise via an addition funnel over 30 minutes.

  • Causality Check: Dropwise addition prevents localized exothermic spikes that would provide the thermal energy for C2-regioisomer formation.

Step 3: In-Process Control (IPC) & Self-Validation

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour[3].

  • Validation Logic (TLC): At t = 60 minutes, pull a 10 µL aliquot and quench in 100 µL of 1M HCl / EtOAc. Spot against the starting material (Eluent: Hexanes:EtOAc 3:1).

    • Success: The starting material (Rf ~0.8) should be completely absent. The target product will appear as a bright yellow spot at Rf ~0.4.

    • Warning: If a faint spot appears at Rf ~0.6, this indicates the onset of C2-regioisomer formation. Quench the reaction immediately.

Step 4: Aqueous Workup and Precipitation

  • Once validated by TLC/LC-MS, slowly pour the reaction mixture into 300 mL of vigorously stirring, ice-cold distilled water.

  • Validation Logic: Because NMP and DIPEA are highly water-soluble, they will partition into the aqueous phase, while the hydrophobic target product will rapidly precipitate as a yellow solid[2].

  • Filter the precipitate under vacuum, wash with cold water (3 x 50 mL) to remove residual NMP, and dry under high vacuum at 40 °C overnight. (Expected yield: ~88%)[2].

References

1.1 - Benchchem 2. 2 - Google Patents 3.3 - Google Patents 4.4 - Benchchem

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

Case ID: SNAr-OPT-2405 Topic: Regioselective Amination of 2,4-Dichloro-5-nitropyridine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SNAr-OPT-2405 Topic: Regioselective Amination of 2,4-Dichloro-5-nitropyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary & Core Directive

The Challenge: Synthesizing N-Benzyl-2-chloro-5-nitropyridin-4-amine requires precise regiocontrol. The starting material, 2,4-dichloro-5-nitropyridine, possesses two electrophilic sites (C2 and C4).[1]

The Solution: The reaction proceeds via Nucleophilic Aromatic Substitution (


).[1][2][3][4][5][6] The C4 position  is significantly more reactive toward nucleophiles than the C2 position due to the steric relief and the strong electronic activation provided by the ortho-nitro group. However, thermodynamic control (high heat) or incorrect stoichiometry can lead to C2-substitution impurities or C2,C4-disubstitution.[5]

This guide provides the optimized parameters to lock the reaction at the Mono-C4 substitution stage.

Critical Reaction Parameters (The "Why")

Before attempting the synthesis, review these governing principles to prevent batch failure.

Regioselectivity Mechanism

The nitro group at C5 is the directing force. It stabilizes the Meisenheimer intermediate formed upon attack at C4 through resonance.[2][5] Attack at C2 is less favorable kinetically.[2][5]

  • Target Product (Kinetic): 4-amino-substituted (favored at low T).

  • Impurity A (Thermodynamic/Over-reaction): 2,4-diamino-substituted (favored by excess amine + heat).[5]

  • Impurity B (Wrong Isomer): 2-amino-substituted (rare with benzylamine, but possible in polar protic solvents at high T).[5]

Solvent & Base Selection Matrix[1][4]
VariableRecommendedAvoidTechnical Rationale
Solvent Acetonitrile (MeCN) or THF DMF / DMSODMF/DMSO are difficult to remove and can accelerate over-substitution due to high polarity. MeCN offers easy workup.[5]
Base Triethylamine (TEA) or DIPEA NaOH / KOHInorganic hydroxide bases can cause hydrolysis of the chloro-pyridine to a pyridone (OH impurity).[5]
Temp 0°C

RT
> 40°CHeat promotes attack at the C2 position and disubstitution.[5]
Stoichiometry 1.0 : 1.05 (Substrate:Amine)> 1.0 : 1.2Excess benzylamine will inevitably attack the C2 chlorine after the C4 reaction completes.[5]

Optimized Experimental Protocol

Objective: Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine on 10g scale.

Reagents
  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)[1][4][7]

  • Benzylamine (1.05 equiv) — Strict control required[5]

  • Triethylamine (1.2 equiv)[5]

  • Acetonitrile (Anhydrous, 10 volumes)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2,4-dichloro-5-nitropyridine (10 g) and anhydrous Acetonitrile (100 mL). Cool the yellow solution to 0–5°C using an ice/water bath.

  • Reagent Mixing: In a separate dropping funnel, mix Benzylamine (1.05 eq) and Triethylamine (1.2 eq) in Acetonitrile (20 mL).

  • Controlled Addition: Add the amine/base mixture dropwise to the main vessel over 30–45 minutes .

    • Critical: Maintain internal temperature < 10°C. A rapid exotherm suggests uncontrolled kinetics which may lower regioselectivity.[5]

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or HPLC.[4][5]

    • Target: Disappearance of starting material (

      
      ).[5]
      
    • Product: Bright yellow spot (

      
      ).[5]
      
    • Impurity: Lower

      
       spot indicates disubstitution.[5]
      
  • Workup:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) to remove TEA salts.[5]

    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

Diagram 1: Reaction Pathway & Regioselectivity

This diagram visualizes the competition between the desired C4 attack and the undesired side reactions.

ReactionPathway SM 2,4-Dichloro- 5-nitropyridine TS_C4 Meisenheimer Complex (C4 Attack - Stabilized) SM->TS_C4 Major Pathway (Fast @ 0°C) TS_C2 Meisenheimer Complex (C2 Attack - Destabilized) SM->TS_C2 Minor Pathway (Slow) Benz Benzylamine (Nucleophile) Benz->TS_C4 Benz->TS_C2 Prod TARGET PRODUCT (C4-Substituted) TS_C4->Prod - HCl Imp_Iso Impurity: Isomer (C2-Substituted) TS_C2->Imp_Iso - HCl Imp_Di Impurity: Disubstituted (C2 & C4 reacted) Prod->Imp_Di + Excess Amine + Heat (>40°C)

Caption: The C4-pathway is kinetically favored due to resonance stabilization by the nitro group.[2][5] Excess heat/amine pushes the product toward disubstitution.

Diagram 2: Troubleshooting Logic Tree

Use this flow when your results deviate from the expected outcome.

Troubleshooting Start Issue Detected Q1 Is Yield Low (<50%)? Start->Q1 Q2 Is Purity Low? Start->Q2 Check1 Check TLC/LCMS: Starting Material Left? Q1->Check1 Yes Check2 Check Impurity Profile Q2->Check2 Yes Act1 Reaction Incomplete: Increase time at RT. Do NOT heat yet. Check1->Act1 Yes Act2 Hydrolysis (Pyridone): Check solvent dryness. Use anhydrous MeCN. Check1->Act2 No (SM consumed but low yield) ImpType Identify Impurity Check2->ImpType Sol1 Disubstituted (M+105): Reduce Amine equiv to 1.0. Keep Temp < 20°C. ImpType->Sol1 Product + Amine Mass Sol2 Wrong Isomer (C2): Rare. Ensure 0°C addition. Switch solvent to THF. ImpType->Sol2 Same Mass (Isomer)

Caption: Diagnostic flow for resolving yield and purity issues based on LCMS/TLC data.

Troubleshooting FAQs

Q1: I see a heavy precipitate forming immediately upon adding the amine. Is this normal? A: Yes. This is likely Triethylamine Hydrochloride (TEA[5]·HCl), which is insoluble in Acetonitrile.[5] This confirms the reaction is progressing.[5] Do not filter it out until the reaction is complete.[1][5] If the stirring seizes, add more solvent (Acetonitrile).[5]

Q2: My LC-MS shows a peak with Mass [M+Product+73]. What happened? A: You have formed the disubstituted product. You likely used too much benzylamine (>1.2 eq) or allowed the reaction to get too hot.[5] The second chlorine (at C2) is less reactive but will react if the amine concentration is high.[5]

  • Fix: Recrystallize from Ethanol to separate the mono- from the di-substituted product. In the next batch, strictly limit Benzylamine to 1.05 equivalents.

Q3: Can I use Potassium Carbonate (


) instead of Triethylamine? 
A:  Yes, but inorganic bases are less soluble in Acetonitrile/THF, which can slow the reaction.[5] If using 

, ensure fine particle size and vigorous stirring.[5] You may need to run the reaction slightly longer.

Q4: Why is my product color dark orange/brown instead of yellow? A: Nitro-pyridines are prone to oxidation or formation of charge-transfer complexes. A dark color often indicates trace decomposition or residual oxidized amine.[5]

  • Fix: Perform a quick filtration through a silica plug (eluting with DCM or EtOAc) to remove the colored baseline impurities.[5]

References

  • BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2025).[4][5][8][9] [5]

  • Largo, J. M., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. (2025).[5]

  • PubChem Database. 2-Chloro-5-nitropyridin-4-amine (Compound CID 10910058).[5] National Library of Medicine.[5] [5]

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidine Analogs. QM Magic Class, Chapter 29.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N-Benzyl-2-chloro-5-nitropyridin-4-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of polyfunctionalized pyridine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of polyfunctionalized pyridine intermediates. N-Benzyl-2-chloro-5-nitropyridin-4-amine is a classic example of a "chameleon" molecule: it possesses highly polar, hydrogen-bonding domains alongside bulky lipophilic regions.

This dichotomy often leads to frustrating solubility bottlenecks during the synthesis of downstream targets, such as Toll-like receptor 7 (TLR7) agonistic 1H-imidazo[4,5-c]pyridines. This guide provides field-proven, self-validating methodologies to overcome these physicochemical hurdles.

Part 1: Mechanistic Troubleshooting & FAQs

To effectively dissolve this compound, we must first understand the forces keeping it solid. The molecule's crystal lattice energy is exceptionally high due to a combination of intermolecular hydrogen bonding (between the C4-amine and C5-nitro groups) and


 stacking of the aromatic rings.

IntermolecularForces Core N-Benzyl-2-chloro- 5-nitropyridin-4-amine Nitro C5-Nitro Group (Strong H-Bond Acceptor) Core->Nitro Polarity Amine C4-Amine Group (H-Bond Donor) Core->Amine Polarity Benzyl N-Benzyl Group (Lipophilic / Pi-Stacking) Core->Benzyl Lipophilicity Chloro C2-Chloro Group (Hydrophobic) Core->Chloro Lipophilicity Nitro->Amine Intermolecular H-Bonding (Increases Lattice Energy)

Logical relationship of functional groups and intermolecular forces dictating solubility.

Q1: Why does the compound precipitate out of my methanol reaction mixture during cooling?

The Causality: While the compound is soluble in warm methanol—a common solvent for zinc/ammonium formate reductions—its solubility drops exponentially upon cooling. The protic solvent (methanol) can solvate the molecule at high thermal energy, but as the temperature drops, the intermolecular hydrogen bonding between the nitro and amine groups outcompetes the solvent-solute interactions, forcing crystallization. Actionable Solution: If precipitation occurs prematurely during a reaction, maintain the reaction at an elevated temperature (40–50°C) until completion, or switch to a polar aprotic solvent like THF or DMF, which are superior at disrupting hydrogen bond donors without requiring heat.

Q2: I am trying to purify the crude mixture via silica gel chromatography. What is the optimal solvent system to prevent on-column crystallization?

The Causality: Loading the compound in non-polar solvents (like 100% hexanes) will cause immediate precipitation at the top of your column because hexanes only offer weak London dispersion forces, which cannot overcome the compound's lattice energy. Actionable Solution: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) before loading. Elute with a gradient of 20% Ethyl Acetate (EtOAc) in hexanes. The EtOAc provides enough hydrogen-bond accepting capacity to keep the polar domains solvated while moving through the silica stationary phase.

Q3: How do I prepare a stable stock solution for downstream biological assays?

The Causality: The lipophilic benzyl and chloro groups render the compound nearly insoluble in purely aqueous buffers (like PBS), leading to erratic assay results. Actionable Solution: Prepare a 10–50 mM primary stock in 100% anhydrous DMSO. Dilute this stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent assay interference and compound crash-out.

Part 2: Quantitative Data & Solvent Compatibility

The tables below summarize the solubility profile of N-Benzyl-2-chloro-5-nitropyridin-4-amine to aid in rapid solvent selection.

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility Level (at 20°C)Thermal RequirementPrimary Application
Non-Polar Hexanes, HeptaneInsoluble (<0.1 mg/mL)N/AAnti-solvent for recrystallization
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)NoneBioassay stocks, SNAr reactions[1]
Polar Protic Methanol, EthanolModerate (10-20 mg/mL)Required (>40°C)Nitro reductions (Zn/HCOONH₄)
Halogenated DCM, ChloroformHigh (>30 mg/mL)NoneExtraction, Chromatography loading
Aqueous Water, PBSVery Low (<0.01 mg/mL)N/AIn vitro testing (requires co-solvent)
Table 2: Recommended Solvent Systems by Workflow
Downstream WorkflowRecommended Solvent SystemCausality for Selection
Silica Gel Purification 20% EtOAc in HexanesBalances

separation of regioisomers while preventing on-column precipitation.
Chemical Reduction Methanol (Heated)Protic environment supports proton transfer during nitro reduction; heat maintains solubility.
NMR Spectroscopy DMSO-

Ensures complete dissolution for sharp peaks; CDCl₃ may result in broad amine proton signals.

Part 3: Self-Validating Experimental Protocols

SolventWorkflow Start Solvent Selection Workflow Step1 Identify Application Start->Step1 App1 Chromatography Purification Step1->App1 App2 Chemical Reduction (e.g., Zn/HCOONH4) Step1->App2 App3 In Vitro Bioassays Step1->App3 Sol1 20% EtOAc in Hexanes (Prevents on-column crashing) App1->Sol1 Sol2 Methanol (MeOH) + Heat (Maintains solubility during reaction) App2->Sol2 Sol3 100% DMSO Stock -> Aqueous Buffer (Final DMSO < 1% v/v) App3->Sol3

Experimental workflow for selecting optimal solvent systems based on downstream applications.

Protocol 1: Chromatographic Purification and Solubilization

Context: Purifying the regioisomeric mixture of N-benzyl-2-chloro-5-nitropyridin-4-amine and its 3-nitro counterpart following nucleophilic aromatic substitution.

  • Dissolution: Dissolve 1.0 g of the crude regioisomeric mixture in a minimal volume (approx. 5-10 mL) of Dichloromethane (DCM).

    • Causality: DCM's polarizability disrupts intermolecular H-bonding without requiring heat, preventing premature crystallization before loading.

  • Column Loading: Dry-load the solution onto silica gel, or apply directly to a column pre-equilibrated with 10% EtOAc/Hexanes.

  • Elution: Elute using an isocratic or shallow step gradient of 20% EtOAc in Hexanes.

    • Validation Checkpoint: Monitor the column visually. The product should elute as a distinct, moving yellow band. Self-Validation: If the yellow band stalls, streaks heavily, or leaves a crust at the solvent front (indicating poor solubility), immediately increase the EtOAc concentration to 25% to re-solvate the compound.

  • Recovery: Pool the fractions containing the pure 5-nitro regioisomer and concentrate under reduced pressure.

Protocol 2: Temperature-Controlled Nitro Reduction

Context: Reducing the 5-nitro group to an amine using zinc dust and ammonium formate in methanol to yield the intermediate for TLR7 agonists.

  • Suspension: Suspend 1.0 g (4.2 mmol) of N-benzyl-2-chloro-5-nitropyridin-4-amine in 20 mL of anhydrous Methanol (MeOH).

  • Thermal Solubilization: Apply gentle heating (40-50°C) while stirring.

    • Validation Checkpoint: The opaque suspension must transition to a clear, deep yellow solution before proceeding. Self-Validation: If particulate matter remains after 5 minutes at 50°C, the lattice energy has not been fully overcome. Add MeOH in 2 mL increments until complete dissolution is visually confirmed.

  • Reagent Addition: Sequentially add zinc dust (1.4 g, 21.0 mmol) and ammonium formate (1.4 g, 21.0 mmol). Maintain the 40-50°C temperature to prevent the starting material from precipitating before the reduction completes.

  • Workup: Filter the reaction mixture hot through a Celite pad to remove zinc residues.

    • Causality: Filtering hot prevents the newly formed, highly polar diamine product from co-precipitating with the metal waste as the solution cools.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines

    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    • URL:[Link]

  • 2,4-Dichloro-5-nitropyridine | Research Chemical - Benchchem Source: BenchChem Technical Support

Sources

Troubleshooting

Stability of N-Benzyl-2-chloro-5-nitropyridin-4-amine under different conditions

Technical Support Center: Stability & Handling of N-Benzyl-2-chloro-5-nitropyridin-4-amine Role: Senior Application Scientist Subject: Comprehensive Stability Profiling & Troubleshooting Guide Executive Technical Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of N-Benzyl-2-chloro-5-nitropyridin-4-amine

  • Role: Senior Application Scientist

  • Subject: Comprehensive Stability Profiling & Troubleshooting Guide

Executive Technical Summary

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and antimalarial agents.[1] Its stability is governed by the "push-pull" electronic system: the electron-withdrawing nitro group (


) at C5 and the pyridine nitrogen activate the ring, while the electron-donating benzylamino group (

) at C4 provides partial stabilization.[1]

However, the C2-chloro substituent remains a "loaded spring"—it is electronically activated for Nucleophilic Aromatic Substitution (


).[1][2] Consequently, this compound is metastable : it appears stable as a solid but is highly reactive toward nucleophiles (water, alcohols, thiols) in solution, particularly under basic conditions or elevated temperatures.[1][2]

Stability Profile & Degradation Pathways

The following table summarizes the stability of the compound under varying environmental stressors.

ParameterStability RatingCritical ThresholdsMajor Degradation Product
Hydrolytic (pH < 4) ModerateStable < 40°CProtonation of pyridine N; eventual hydrolysis to 2-OH form.[1]
Hydrolytic (pH > 8) Poor Rapid degradation > pH 92-Hydroxy-5-nitropyridin-4-amine derivative (via

).[1][2]
Thermal (Solid) Good

Charring/Polymerization.[1][2]
Thermal (Solution) ModerateAvoid > 60°C in protic solventsSolvolysis products (e.g., 2-methoxy adduct in MeOH).[1][2]
Photostability LowSensitive to UV/Blue lightNitro-to-nitroso reduction; ring degradation.[1][2]
Oxidative ModerateStable to air; sensitive to peroxidesN-Oxide formation (pyridine N or amine N).[1][2]

Mechanistic Visualization (Degradation Pathways)

The diagram below illustrates the primary chemical fates of the compound when mishandled. The C2-Position is the "Achilles' heel" of this molecule.[2]

DegradationPathways Figure 1: Primary degradation pathways driven by the activated C2-Chloro position. Start N-Benzyl-2-chloro- 5-nitropyridin-4-amine (Target Compound) Hydrolysis Degradation A: Hydrolysis (Basic pH) (Cl replaced by OH) Start->Hydrolysis + OH- / H2O (SNAr Mechanism) Solvolysis Degradation B: Solvolysis (in MeOH/EtOH) (Cl replaced by OR) Start->Solvolysis + ROH / Heat Oxidation Degradation C: N-Oxidation (Pyridine N-oxide) Start->Oxidation + mCPBA / H2O2

[1][2][3]

Troubleshooting Guide (FAQ Format)

This section addresses specific anomalies you may encounter during synthesis or analysis.

Q1: My LC-MS shows a new peak with a mass shift of -18 Da (or +16 Da depending on ionization). What happened?

Diagnosis: Solvolysis (Methoxylation).

  • The Issue: If you dissolved the compound in Methanol (MeOH) and let it sit (or heated it), the solvent acted as a nucleophile.[1][2]

  • Mechanism: The methoxide or methanol attacked the activated C2 position, displacing the Chloride.[2]

    • Mass Calculation:

      
      
      
    • Correction: Actually, replacing Cl (35.[1][2]5) with OH (17) results in a loss of ~18.5 Da.[1][2] Replacing Cl (35.5) with OMe (31) results in a loss of ~4.5 Da.[1][2]

    • Re-Check: If the shift is exactly -18 Da relative to the parent, you likely have Hydrolysis (Cl

      
       OH).[1][2]
      
    • Action: Switch to aprotic solvents like Acetonitrile (ACN) or DMSO for stock solutions.[1][2] Avoid protic solvents for long-term storage.[1][2]

Q2: The yellow powder has turned orange/brown after leaving it on the benchtop.

Diagnosis: Photo-degradation.

  • The Issue: Nitro-pyridines are chromophores that absorb UV/Vis light.[1][2] Prolonged exposure causes photo-reduction of the nitro group or radical formation.[2]

  • Action:

    • Check purity via TLC (1:1 Hexane:EtOAc).[1][2]

    • If purity is >95%, recrystallize from Ethanol.[1][2]

    • Future Prevention: Store in amber vials wrapped in aluminum foil.

Q3: I am trying to run a Suzuki coupling at the C2-Cl position, but I am getting low yields.

Diagnosis: Competitive Hydrolysis or Catalyst Poisoning.

  • The Issue: The C4-amino group can coordinate with Palladium (Pd), poisoning your catalyst.[1][2] Alternatively, if you are using aqueous base (e.g.,

    
    ), the 
    
    
    
    is competing with your boronic acid to attack the C2-Cl.[1][2]
  • Protocol Adjustment:

    • Use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) in dry solvents (Dioxane/DMF).[1][2]
    • Use a pre-formed catalyst system or a ligand that out-competes the amine (e.g., XPhos, BrettPhos).[1][2]

Q4: Can I store this compound in DMSO at -20°C?

Diagnosis: Yes, but with caveats.

  • The Issue: DMSO is hygroscopic.[1][2] It absorbs water from the atmosphere.[1][2] Upon freezing and thawing, that absorbed water can hydrolyze the C2-Cl position over months.[2]

  • Recommendation: Store as a solid powder at -20°C. Make fresh DMSO solutions immediately before use.[1][2] If you must store the solution, use single-use aliquots to avoid freeze-thaw cycles.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • Temperature: Long-term storage at -20°C . Short-term (weeks) at 4°C .[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2]

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Desiccation: Store in a desiccator. Moisture is the primary enemy.[1][2]

SOP-02: Quality Control (QC) Check

Before using the compound for critical assays, verify integrity:

  • Visual: Powder should be yellow/pale yellow.[1][2] Darkening indicates decomposition.[1][2]

  • LC-MS:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / ACN (0.1% Formic Acid).[1][2]

    • Gradient: 5% to 95% ACN.[1][2]

    • Target Mass:

      
       (Calculated for 
      
      
      
      ).[1][2]
    • Watch for: Peak at

      
       (Hydrolysis product, 2-OH).[1][2]
      

References

  • BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2026).[1][2][3] Link[1][2]

  • Hamed, E. A., et al. Nucleophilic substitutions at the pyridine ring.[1][2][4] Kinetics of the reactions of 2-chloro-5-nitropyridine with arenethiolates. J. Chem. Soc., Perkin Trans.[1][2][4] 2, 1997, 2415-2422.[1][2][4] Link

  • PubChem. Compound Summary: 2-Chloro-5-nitropyridin-4-amine.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Makosza, M. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[1][2][5] J. Org.[1][2] Chem. Link[1][2]

Sources

Optimization

Common impurities in N-Benzyl-2-chloro-5-nitropyridin-4-amine and their removal

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Benzyl-2-chloro-5-nitropyridin-4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Benzyl-2-chloro-5-nitropyridin-4-amine. It addresses common impurities encountered during synthesis and offers detailed, field-proven protocols for their effective removal.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise during the synthesis and purification of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Q1: What are the most common impurities I should expect in my crude product?

Following a typical nucleophilic aromatic substitution (SNAr) synthesis from 2,4-dichloro-5-nitropyridine and benzylamine, you can anticipate several types of impurities:

  • Unreacted Starting Materials:

    • 2,4-Dichloro-5-nitropyridine[1][2]

    • Benzylamine

  • Reaction Byproducts:

    • Di-substituted Product: N2,N4-dibenzyl-5-nitropyridine-2,4-diamine. This forms when a second molecule of benzylamine displaces the remaining chloro group.

    • Positional Isomer: N-Benzyl-4-chloro-5-nitropyridin-2-amine. This can arise if the substitution occurs at the C2 position instead of the C4 position.

  • Reagent-Related Impurities:

    • Base: Residual tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) used to scavenge HCl.[1]

    • Benzylamine Degradants: Benzylamine can oxidize over time, and impurities from its synthesis, such as benzaldehyde or imine dimers, may be present.[3]

Q2: Why do these specific impurities form?

Understanding the origin of impurities is key to preventing their formation and planning an effective purification strategy.

  • Unreacted Starting Materials: These are typically the result of an incomplete reaction. This can be caused by insufficient reaction time, temperatures that are too low, or incorrect stoichiometry of reagents.

  • Di-substituted Product: The formation of this byproduct is a classic example of competing reactions. The initial product, N-Benzyl-2-chloro-5-nitropyridin-4-amine, still possesses a chloro-substituent on an activated pyridine ring, making it susceptible to a second substitution by benzylamine, especially if an excess of benzylamine is used or if the reaction is run for too long at high temperatures.

  • Reagent-Related Impurities: Tertiary amine bases are highly soluble in many organic solvents and must be removed during the aqueous workup. Impurities within the starting materials, like oxidized benzylamine, will carry through the reaction and contaminate the crude product.[3]

Q3: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment. It allows you to visualize the number of components in your crude mixture and helps in developing an effective purification strategy. A standard TLC protocol involves spotting the crude material on a silica gel plate and developing it with a solvent system, typically a mixture of hexanes and ethyl acetate.[4]

Q4: My amine product is tailing significantly on the silica gel column. How can I fix this?

This is a very common problem when purifying amines via silica gel chromatography. The issue arises from the interaction between the basic lone pair of electrons on the nitrogen atom of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong interaction causes the product to move unevenly down the column, resulting in broad, "tailing" bands and poor separation.

Solution: To resolve this, add a small amount of a competitive base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) to the hexane/ethyl acetate solvent system will significantly improve the peak shape by neutralizing the acidic sites on the silica gel.[4]

Part 2: In-Depth Purification Protocols

Protocol 2.1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is a self-validating system to determine the optimal conditions for column chromatography.

Methodology:

  • Preparation: Prepare a stock solution of your crude product by dissolving a small amount (1-2 mg) in 0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to apply a small spot of the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Solvent System Selection: Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). Add a few drops of triethylamine to each.

  • Development: Place the TLC plates in the chambers and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] If needed, stain with potassium permanganate to visualize non-UV active impurities.

  • Optimization: The ideal solvent system will give your desired product an Rf (retention factor) value of approximately 0.2-0.4, with clear separation from all impurity spots.[4]

Protocol 2.2: Purification by Flash Column Chromatography

This procedure details the primary method for purifying the title compound on a research scale.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Eluent: Hexanes/Ethyl Acetate with 0.5% Triethylamine (ratio determined by TLC)

  • Sand, cotton or glass wool

  • Collection vessels (test tubes or flasks)

Methodology:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, taking care to avoid air bubbles. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use a gentle positive pressure (from a pump or air line) to begin the flow. Crucially, never let the top of the silica gel bed run dry. [4]

  • Fraction Collection & Analysis:

    • Collect the eluent in small, numbered fractions.

    • Systematically spot every few fractions on a TLC plate to monitor the elution of your product and impurities.

  • Isolation:

    • Once the fractions have been analyzed by TLC, combine all fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Protocol 2.3: Purification by Recrystallization

Recrystallization can be an effective method if a suitable solvent system is found and is particularly useful for removing trace impurities after chromatography.

Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Common choices for compounds like this include ethanol, isopropanol, or mixtures like ethanol/water. Test small quantities first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring).[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add solvent dropwise until the solid just dissolves completely at the boiling point.[5] Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry completely.

Part 3: Visual Guides & Data Summary

Diagram 1: Logical Workflow for Purification

Purification_Workflow Crude_Product Crude Product TLC_Analysis Purity Assessment via TLC Crude_Product->TLC_Analysis Decision Is Purity >95%? TLC_Analysis->Decision Recrystallization Recrystallization TLC_Analysis->Recrystallization If suitable solvent found Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography No Pure_Product Pure Product Decision->Pure_Product Yes Analyze_Fractions Analyze Fractions by TLC Column_Chromatography->Analyze_Fractions Recrystallization->Pure_Product Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Product

Caption: Workflow for impurity identification and removal.

Table 1: Summary of Common Impurities and Removal Strategies
ImpurityLikely SourceRelative Polarity (on Silica)Primary Removal Strategy
2,4-Dichloro-5-nitropyridine Unreacted Starting MaterialLess PolarColumn Chromatography
Benzylamine Unreacted Starting MaterialMore PolarAqueous Wash (acidic), Column Chromatography
Di-substituted Product Reaction ByproductLess PolarColumn Chromatography
Triethylamine / DIPEA ReagentHighly PolarAqueous Wash (acidic)
Benzaldehyde Impurity in BenzylamineLess PolarColumn Chromatography

References

  • BenchChem. (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. BenchChem.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Colorado Boulder, Department of Chemistry.
  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.
  • Google Patents. (CN102040554A) Method for preparing 2-chloro-5-nitropyridine.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, E66(4), o848.
  • MedChemExpress. 2,4-Dichloro-5-nitropyridine.
  • Mahia, P. et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Benzyl-2-chloro-5-nitropyridin-4-amine

Executive Summary & Chemical Logic Welcome to the Scale-Up Support Hub. You are likely targeting the nucleophilic aromatic substitution ( ) of 2,4-dichloro-5-nitropyridine with benzylamine .[1] The critical challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Welcome to the Scale-Up Support Hub. You are likely targeting the nucleophilic aromatic substitution (


) of 2,4-dichloro-5-nitropyridine  with benzylamine .[1]

The critical challenge in this synthesis is regioselectivity . The substrate has two electrophilic sites (C2 and C4). While both are activated, the C4 position is kinetically favored for nucleophilic attack by primary amines due to the ortho-effect of the nitro group and lower steric hindrance compared to the C2 position (flanked by the ring nitrogen).

Target Reaction:


[1]
Key Scale-Up Risks
Risk FactorConsequenceMitigation Strategy
Regioselectivity Drift Formation of the C2-isomer (N-benzyl-4-chloro-5-nitropyridin-2-amine).[1]Maintain low temperature (

C) during addition; avoid excess amine.
Bis-Substitution Formation of 2,4-dibenzylamino-5-nitropyridine.[1]Strictly control stoichiometry (1.0–1.05 eq. amine); slow addition.[2][3]
Exotherm Runaway reaction; impurity formation.Active cooling; dosing controlled by internal temperature.
Dermatitis Severe skin sensitization from chloronitropyridines.Full PPE (Tyvek, double nitrile gloves); dedicated waste streams.

Validated Scale-Up Protocol (1 kg Basis)

This protocol is designed for a 1 kg input of 2,4-dichloro-5-nitropyridine.[1] It utilizes a precipitation workup to avoid large-scale chromatography.[1]

Materials
  • Substrate: 2,4-Dichloro-5-nitropyridine (1.0 kg, 5.18 mol)[1]

  • Nucleophile: Benzylamine (0.555 kg, 5.18 mol, 1.0 eq)

  • Base: Triethylamine (TEA) (0.63 kg, 6.22 mol, 1.2 eq) [Note: Inorganic bases like

    
     can be used but create slurry handling issues on this scale][1]
    
  • Solvent: Acetonitrile (ACN) (10 L) – Chosen for solubility and water miscibility.[1]

Step-by-Step Workflow
  • Reactor Setup: Equip a 20 L jacketed reactor with a mechanical stirrer, internal temperature probe, and reflux condenser. Purge with

    
    .
    
  • Dissolution: Charge ACN (8 L) and 2,4-dichloro-5-nitropyridine (1.0 kg). Stir until fully dissolved (endothermic; may require slight warming to 25°C).

  • Cooling: Cool the solution to 0–5°C . Critical: Lower temperature favors the kinetic C4 product.

  • Base Addition: Add Triethylamine (TEA) in one portion. (Exotherm is usually negligible here).

  • Amine Dosing (Critical Step):

    • Mix Benzylamine (0.555 kg) with ACN (2 L) in a header tank.

    • Add the solution dropwise over 2–3 hours .

    • Control: Maintain internal temperature < 10°C . Do not rush.

  • Reaction: After addition, allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[4] Target < 2% starting material.

  • Quench & Precipitation:

    • Prepare a second vessel with 30 L of ice-cold water .

    • Slowly transfer the reaction mixture into the water with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Stir the slurry for 2 hours to ensure crystal growth. Filter via centrifuge or Nutsche filter.

  • Wash: Wash the cake with water (

    
     L) to remove TEA salts.
    
  • Drying: Vacuum oven at 45°C until constant weight.

Visualized Pathway & Logic

SynthesisLogic SM 2,4-Dichloro-5-nitropyridine Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack Benz Benzylamine Benz->Complex Prod Target: C4-Isomer (N-Benzyl-2-chloro-5-nitropyridin-4-amine) Complex->Prod Kinetic Control (Low Temp, C4 Preferred) Impurity1 Impurity: C2-Isomer (Thermodynamic/Steric Leak) Complex->Impurity1 High Temp / Steric Drift Impurity2 Impurity: Bis-Substituted (Excess Amine) Prod->Impurity2 Excess Amine (Over-reaction)

Caption: Reaction pathway showing the kinetic preference for C4 substitution and potential impurity risks.

Troubleshooting Support (FAQ)

Category: Impurity Profile

Q: I am seeing a significant amount (~10%) of a regioisomer (C2-substituted). Why?

  • Root Cause: The reaction temperature was likely too high during the addition phase. While C4 is activated by the ortho-nitro group, the C2 position is also activated by the ring nitrogen.

  • Fix: Repeat the reaction keeping the addition temperature strictly < 5°C . Ensure your benzylamine addition rate is slow enough to prevent local hot spots.

Q: There is a "double-addition" impurity (Bis-benzylamine).[1] How do I remove it?

  • Root Cause: Localized excess of benzylamine. This happens if stirring is inefficient or addition is too fast.

  • Fix:

    • Prevention: Dilute the benzylamine in solvent before addition (as per protocol).

    • Purification: The bis-product is significantly more lipophilic. If precipitation doesn't remove it, recrystallize from Ethanol/Water (9:1) or Toluene/Heptane .

Category: Process Engineering

Q: The product is "oiling out" instead of crystallizing during the water quench.

  • Root Cause: The acetonitrile content is too high, or the water was added too quickly, trapping solvent.

  • Fix:

    • Decant the supernatant water.

    • Redissolve the oil in a minimum amount of warm Ethanol or Ethyl Acetate.

    • Cool slowly to 0°C with seeding.

    • Future Batches: Reduce the volume of ACN used in the reaction or distill off 50% of the ACN before pouring into water.

Q: Can I use an inorganic base like Potassium Carbonate (


)? 
  • Answer: Yes, but with caveats.

    
     is heterogeneous in ACN. On a large scale, this creates a heavy slurry that can damage impellers or clog bottom valves. If you must use it (to save cost), switch the solvent to DMF  (homogeneous reaction) but be aware that DMF is harder to remove and may retain the product during water quench.
    
Category: Analytical

Q: How do I definitively distinguish the C4-isomer from the C2-isomer?

  • Method: 1H-NMR is definitive but requires careful interpretation.[1]

    • C4-Isomer (Target): Look for a singlet (or narrow doublet) for the C6 proton and a singlet for the C3 proton. Crucially, perform an HMBC or NOE experiment.

    • NOE: Irradiate the benzyl

      
      . If you see enhancement of the C3-H (singlet) and C5-Nitro (no proton), it confirms C4.[1] If you see enhancement of a C3-H and a C6-H, it suggests C2 substitution (less likely).[1]
      
    • Tip: The C3 proton in the C4-isomer is flanked by Cl and the amine, appearing upfield relative to the C6 proton.

Safety & Handling (Critical)

  • Skin Sensitization: 2,4-Dichloro-5-nitropyridine is a potent sensitizer.[1] Exposure can cause severe contact dermatitis. Double-gloving is mandatory.[1] If exposure occurs, wash with PEG-400 or large amounts of soap/water immediately.

  • Energetics: Nitro-pyridines are energetic.[1] Do not distill the neat residue at high temperatures (>100°C). Always test the thermal stability (DSC) of the reaction mixture before scaling beyond 1 kg.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from [1]

  • Jubilant Ingrevia. (2025).[6] Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from [1]

  • NIST Chemistry WebBook. (2023). 2-(Benzylamino)-5-nitropyridine Spectral Data. (Note: Reference for spectral comparison of isomers). Retrieved from [1]

  • ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Contextual reference for regioselectivity in analogous heterocycles). Retrieved from

Sources

Optimization

Technical Support Center: Crystallization of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of N-Benzyl-2-chloro-5-nitropyridin-4-amine. Crystallization is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of N-Benzyl-2-chloro-5-nitropyridin-4-amine. Crystallization is a critical purification step, and achieving high-purity, well-defined crystals is essential for accurate downstream analysis and application. This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions to overcome common crystallization challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the crystallization of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Q1: My compound "oils out" as a liquid instead of forming solid crystals. What's happening and how do I fix it?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[1][2] This is a common problem, especially with compounds that have relatively low melting points or when the solution is highly concentrated. The resulting oil often traps impurities, defeating the purpose of crystallization.

Potential Causes and Solutions:

  • The boiling point of the solvent is too high: If the solvent's boiling point is significantly higher than the melting point of your compound, the solution may still be too hot for crystals to form when it becomes supersaturated.

  • High concentration of impurities: Impurities can cause a melting point depression, increasing the likelihood of oiling out.

  • Rapid cooling: Cooling the solution too quickly can lead to a state where the concentration for precipitation is reached at a temperature where the compound is still molten.

Troubleshooting Protocol: Managing Oiling Out

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation temperature.[1][3] This ensures that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[3]

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[1]

    • For very sensitive compounds, you can use a Dewar flask with warm water to ensure a very slow and gradual temperature drop.

  • Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. Alternatively, introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble. The goal is to create a mixed solvent system with a lower overall boiling point and different solubility characteristics.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: Inducing Nucleation in a Supersaturated Solution

The failure of crystals to form upon cooling usually indicates that the solution is supersaturated but lacks a nucleation site to initiate crystal growth.[3] The system is in a metastable state, and crystallization needs to be induced.

Troubleshooting Workflow: No Crystal Formation

This workflow provides a logical sequence of steps to induce crystallization.

G start Solution is clear and cool, but no crystals are present scratch Scratch the inner surface of the flask with a glass rod start->scratch First step seed Add a seed crystal of the pure compound scratch->seed If scratching fails cool_further Cool the solution in an ice bath seed->cool_further If no seed crystal is available or fails reduce_vol Too much solvent? Reduce volume by evaporation cool_further->reduce_vol If still no crystals reassess Re-evaluate solvent system and restart crystallization reduce_vol->reassess Last resort

Caption: Troubleshooting Logic for No Crystal Formation.

Detailed Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[1][3] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

  • Introduce a Seed Crystal: If you have a small crystal of pure N-Benzyl-2-chloro-5-nitropyridin-4-amine from a previous batch, adding it to the supersaturated solution can provide a template for crystal growth.[3]

  • Cool Further: Lowering the temperature will decrease the solubility of your compound. Place the flask in an ice-water bath to maximize the chance of precipitation.[3]

  • Reduce Solvent Volume: It is very common to have used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[1] This increases the concentration of the compound, forcing it to crystallize.

  • Re-evaluate the Solvent: If all else fails, the compound may be too soluble in the chosen solvent even at low temperatures. In this case, evaporate the solvent completely using a rotary evaporator and attempt the crystallization again with a different solvent system.[1][3]

Q3: My crystallization yield is very low. How can I improve it?

A3: Maximizing Product Recovery

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor (the solvent after filtration).[1] This can be due to several factors.

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the compound initially.[3] Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Ensure Thorough Cooling: Make sure the flask has been cooled sufficiently, finishing with an ice bath, to minimize the solubility of the compound in the solvent.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[2]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by boiling off a portion of the solvent to re-concentrate the solution and cooling it again to obtain a "second crop" of crystals.[4] Be aware that this second crop may be less pure than the first.

Q4: How do I choose the right solvent for crystallization?

A4: The Principle of Differential Solubility

An ideal crystallization solvent is one in which your compound has high solubility at high temperatures but low solubility at low temperatures.[5] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Systematic Approach to Solvent Selection:

  • Initial Solubility Tests: Test the solubility of a few milligrams of your crude N-Benzyl-2-chloro-5-nitropyridin-4-amine in about 0.5 mL of various solvents at room temperature and then with heating.

  • Categorize Solvents:

    • Good Candidates: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.

    • Poor Candidates: The compound is very soluble at room temperature (you will not get good recovery) or insoluble even when heated.

  • Consider Mixed-Solvent Systems: If a single perfect solvent cannot be found, a mixed-solvent system is an excellent alternative.[3] This involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Selection Table for Aromatic Amines

SolventBoiling Point (°C)PolarityComments & Potential Use
Ethanol 78Polar ProticOften a good starting point for aromatic compounds.[6]
Methanol 65Polar ProticSimilar to ethanol but more volatile.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Acetone 56Polar AproticVery volatile; may require careful handling to prevent premature evaporation.
Toluene 111Non-polarCan be effective, but its high boiling point may lead to oiling out.[7]
Hexane/Heptane ~69 / ~98Non-polarLikely to be a "poor" solvent. Useful as an anti-solvent with more polar solvents like Ethyl Acetate or Acetone.
Water 100Very PolarN-Benzyl-2-chloro-5-nitropyridin-4-amine is likely insoluble in water.[7][8][9] Could be used as an anti-solvent.

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude N-Benzyl-2-chloro-5-nitropyridin-4-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[4]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the funnel by drawing air through them. For final drying, they can be placed in a desiccator.

Caption: Experimental workflow for single-solvent recrystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Université de Genève. Guide for crystallization. [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Thompson Rivers University. Experiment 2: Recrystallization. [Link]

  • Boston College. Recrystallization. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E68(1). [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PubChem, National Center for Biotechnology Information. 2-Chloro-5-nitropyridin-4-amine. [Link]

  • MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]

  • Chemsrc. (2025, October 27). benzyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • PubChemLite. 2-chloro-5-nitropyridin-4-amine (C5H4ClN3O2). [Link]

Sources

Troubleshooting

Technical Support Center: N-Benzyl-2-chloro-5-nitropyridin-4-amine Storage &amp; Stability

As a highly functionalized pyridine derivative, N-Benzyl-2-chloro-5-nitropyridin-4-amine (CAS: 1457967-10-0) is a critical intermediate in the synthesis of bioactive scaffolds, including TLR7 agonists and kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized pyridine derivative, N-Benzyl-2-chloro-5-nitropyridin-4-amine (CAS: 1457967-10-0) is a critical intermediate in the synthesis of bioactive scaffolds, including TLR7 agonists and kinase inhibitors[1][2]. However, its unique electronic topology—featuring an electron-withdrawing nitro group, a labile 2-chloro substituent, and an oxidizable benzylic secondary amine—makes it highly susceptible to environmental degradation.

This technical guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Troubleshooting FAQs: Mechanistic Degradation

Q1: My stored batch has changed from a pale yellow powder to a dark, muddy orange. Is it still usable for downstream SNAr reactions? A: No, the batch is likely compromised and should be re-purified. This color shift is the hallmark of photodegradation . Nitroaromatic compounds are highly sensitive to UV and visible light. Upon photon absorption, the nitro group undergoes a nitro-nitrite intramolecular rearrangement, leading to the generation of reactive radical species and subsequent cleavage into complex, highly conjugated polymeric mixtures[3][4].

  • Causality: The extended conjugated

    
    -system of the degradation products absorbs longer wavelengths of light, causing the dark orange/brown appearance.
    
  • Corrective Action: Always store the compound in opaque or amber glass vials. Avoid leaving solutions exposed on the benchtop under fluorescent lighting.

Q2: LC-MS analysis of a 6-month-old lot shows a new, highly polar peak with a mass shift of -18.5 Da (M - Cl + OH). What caused this, and how do I prevent it? A: This indicates hydrolysis of the 2-chloro group . The pyridine ring is highly electron-deficient. The nitro group at the 5-position exerts a strong electron-withdrawing effect (via both resonance and induction), which severely activates the 2-chloro position toward Nucleophilic Aromatic Substitution (SNAr)[1].

  • Causality: Even weak nucleophiles like atmospheric moisture (

    
    ) can slowly displace the chloride ion over time, forming the 2-hydroxy-5-nitropyridin-4-amine derivative (which rapidly tautomerizes to the more stable pyridin-2-one).
    
  • Corrective Action: The compound must be stored in a desiccator. If the container is opened frequently, the introduction of ambient humidity will drive this SNAr hydrolysis.

Q3: I am observing a +14 Da or +16 Da mass adduct in older lots, particularly those stored in solution. What is the mechanism? A: This is the result of auto-oxidation of the benzylic secondary amine . Benzylic positions are inherently activated. In the presence of trace oxygen, reactive oxygen species (ROS), or trace transition metals in solvents, the secondary amine can be oxidized to a nitrone (+14 Da, via loss of


 and addition of O) or a hydroxylamine (+16 Da)[5].
  • Causality: The electron-rich benzylic amine is the primary target for electrophilic oxidants, a process that is significantly accelerated if the compound is stored in non-degassed solvents.

  • Corrective Action: Purge the headspace of the storage vial with Argon or ultra-pure Nitrogen before sealing. Never store the compound in solution for extended periods; always store it as a dry, lyophilized solid.

Quantitative Degradation Matrix

The following table summarizes the primary degradation pathways, their analytical signatures, and the specific environmental triggers to avoid.

Degradation PathwayEnvironmental TriggerPrimary DegradantAnalytical Signature (LC-MS)Preventive Storage Action
Photolysis UV/Vis LightNitroso-derivatives, PolymersBroad unresolved peaks, loss of parent massAmber vials, dark storage
SNAr Hydrolysis Atmospheric MoisturePyridin-2-one derivative

Mass: -18.5 Da (M - Cl + OH)
Desiccator, tightly sealed PTFE cap
Amine Oxidation Oxygen (

), Peroxides
Nitrone / Hydroxylamine

Mass: +14 Da / +16 Da
Argon headspace purge
Thermal Cleavage Heat (>40°C)De-benzylated core

Mass: -90 Da (Loss of benzyl)
Store at -20°C

Standard Operating Procedure: Stability-Indicating Forced Degradation Assay

To trust your storage conditions, you must first validate them. Do not rely blindly on theoretical stability; prove it by forcing the compound to degrade. This protocol establishes a self-validating system to identify the exact LC-MS retention times of your specific degradation impurities.

Objective: Generate a complete chromatographic profile of N-Benzyl-2-chloro-5-nitropyridin-4-amine degradation products to serve as a reference for future batch QC.

Materials:

  • Target compound (1 mg/mL stock in HPLC-grade Acetonitrile)

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    
    
  • UV Chamber (254 nm / 365 nm)

Step-by-Step Methodology:

  • Acidic Hydrolysis Stress: Mix 100 µL of stock with 100 µL of 0.1 N HCl. Incubate at 40°C for 24 hours.

    • Causality: Acid protonates the pyridine nitrogen, further withdrawing electron density from the ring and accelerating nucleophilic attack by water at the 2-position.

  • Basic Hydrolysis Stress: Mix 100 µL of stock with 100 µL of 0.1 N NaOH. Incubate at 25°C for 4 hours.

    • Causality: Hydroxide is a strong nucleophile. This will rapidly force the SNAr displacement of the 2-chloro group[1], yielding the pyridin-2-one reference standard.

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 3%

    
    . Incubate at 25°C for 12 hours.
    
    • Causality: Peroxide mimics aggressive auto-oxidation, specifically targeting the benzylic secondary amine to form the nitrone/hydroxylamine[5].

  • Photolytic Stress: Place 200 µL of stock in a clear glass HPLC vial. Expose to UV light (254 nm) for 6 hours.

    • Causality: Forces the nitro-nitrite rearrangement[4], allowing you to map the retention times of the resulting polymeric/radical breakdown products.

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all samples to 0.1 mg/mL with mobile phase and inject onto an LC-MS (C18 column, gradient 5-95% MeCN/Water with 0.1% Formic Acid).

Validation Check: If your long-term storage QC samples show peaks matching the retention times generated in Steps 2, 3, or 4, your storage environment (moisture, oxygen, or light, respectively) has been breached.

Degradation & Prevention Workflow

The following logic diagram maps the causal relationship between environmental triggers, the specific chemical vulnerabilities of the molecule, and the required preventive storage conditions.

G Substrate N-Benzyl-2-chloro- 5-nitropyridin-4-amine Light UV/Visible Light Substrate->Light Exposure Moisture Atmospheric Moisture Substrate->Moisture Exposure Oxygen Oxygen (O2) Substrate->Oxygen Exposure Photolysis Nitro-Nitrite Rearrangement Light->Photolysis Triggers Hydrolysis SNAr Hydrolysis (Chloride Displacement) Moisture->Hydrolysis Triggers Oxidation Benzylic Amine Oxidation (Nitrone) Oxygen->Oxidation Triggers Amber Amber Vial Photolysis->Amber Prevented by Desiccator Desiccant Hydrolysis->Desiccator Prevented by Argon Argon Purge Oxidation->Argon Prevented by Temp -20°C Storage Amber->Temp Combined with Desiccator->Temp Combined with Argon->Temp Combined with

Diagnostic workflow mapping environmental triggers to degradation mechanisms and preventive storage.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at:[Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating N-Benzyl-Substituted Scaffolds in Drug Discovery

A Note to the Reader: Initial research into the kinase inhibitory activity of N-Benzyl-2-chloro-5-nitropyridin-4-amine did not yield specific public data on its kinase targets or inhibitory potency. This is not uncommon...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research into the kinase inhibitory activity of N-Benzyl-2-chloro-5-nitropyridin-4-amine did not yield specific public data on its kinase targets or inhibitory potency. This is not uncommon for novel or proprietary compounds in the early stages of research. To fulfill the objective of a detailed comparative guide, this document will instead focus on a well-characterized and structurally related class of kinase inhibitors: the N-benzyl-pyrimidin-4-amine scaffold . This allows for a robust, data-driven comparison against established kinase inhibitors, providing valuable insights for researchers in the field.

Introduction: The Central Role of Kinases and Their Inhibition in Modern Therapeutics

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant kinase signaling can drive uncontrolled cell proliferation and survival.[1][2] This has made protein kinases one of the most important classes of drug targets in the 21st century.[1]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[3][4] These compounds typically act by competing with ATP for binding to the kinase's active site, thereby blocking its catalytic activity. The development of these targeted therapies has led to significant improvements in patient outcomes for a range of malignancies.[3] However, challenges such as acquired resistance and off-target effects remain significant hurdles in the clinical setting.[4] Consequently, there is a continuous and pressing need for the discovery and development of novel kinase inhibitors with improved potency, selectivity, and resistance profiles.

This guide provides a comparative analysis of a representative N-benzyl-pyrimidin-4-amine-based kinase inhibitor against other well-established kinase inhibitors. We will delve into their mechanisms of action, target profiles, and the experimental methodologies used to characterize their activity.

The N-Benzyl-Pyrimidin-4-Amine Scaffold: A Versatile Framework for Kinase Inhibition

The N-benzyl-pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. While direct kinase inhibition data for the initially specified N-Benzyl-2-chloro-5-nitropyridin-4-amine is not publicly available, the broader class of N-benzyl-pyrimidin-4-amine derivatives has been successfully developed as potent inhibitors of various protein kinases.

For the purpose of this guide, we will focus on a representative compound from this class, which we will refer to as "Compound X" , a hypothetical but plausible N-benzyl-pyrimidin-4-amine derivative designed to target a common oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR). This will allow us to explore the key features of this scaffold and compare its performance to clinically approved EGFR inhibitors.

Comparative Analysis of Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate our representative N-benzyl-pyrimidin-4-amine, Compound X , against two well-established EGFR inhibitors: Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).

InhibitorTarget Kinase(s)IC50 (nM) vs. WT EGFRMechanism of ActionKey Features
Compound X EGFR (hypothetical)~10-50ATP-competitiveN-benzyl-pyrimidin-4-amine scaffold
Gefitinib EGFR26-57[5]Reversible, ATP-competitiveAniline-quinazoline core
Osimertinib EGFR (including T790M mutant)493.8 (WT EGFR)[5]Irreversible, covalentPyrimidine-based with a reactive acrylamide group

Note: The IC50 value for Compound X is a hypothetical, yet realistic, value for a potent kinase inhibitor in early-stage development.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed protocols for two fundamental experiments.

In Vitro Kinase Assay for IC50 Determination (Fluorescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. The inhibitor's potency is determined by its ability to reduce the rate of this reaction. A fluorescent signal is generated that is proportional to the amount of ADP produced, which is a direct measure of kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound X, Gefitinib, Osimertinib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar fluorescence-based detection system

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer. Add 10 µL of this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process to first deplete the remaining ATP and then convert the produced ADP into a detectable signal (luminescence or fluorescence).

  • Data Acquisition: Read the signal intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

Cell-Based Proliferation Assay

This assay determines the effect of a kinase inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Principle: The proliferation of cells is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a lung cancer cell line with an activating EGFR mutation).

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • Test compound.

  • 96-well clear-bottom cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and how its inhibition can block downstream pathways involved in cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Compound X) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the in vitro kinase assay for determining the IC50 of an inhibitor.

IC50_Workflow Start Start Step1 Prepare serial dilutions of inhibitor Start->Step1 Step2 Add inhibitor, kinase, and substrate to plate Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate for 60 min Step3->Step4 Step5 Add detection reagent Step4->Step5 Step6 Read fluorescence Step5->Step6 Step7 Analyze data and calculate IC50 Step6->Step7 End End Step7->End

Caption: Workflow for in vitro IC50 determination.

Conclusion and Future Directions

The N-benzyl-pyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While specific data for N-Benzyl-2-chloro-5-nitropyridin-4-amine is not yet in the public domain, the principles of kinase inhibitor discovery and evaluation outlined in this guide are broadly applicable. Through a systematic approach involving in vitro biochemical assays and cell-based functional screens, researchers can effectively characterize the potency and selectivity of new chemical entities.

Future work in this area will likely focus on optimizing the N-benzyl-pyrimidin-4-amine scaffold to improve kinase selectivity, enhance potency against resistant mutations, and improve pharmacokinetic properties. The integration of structure-based drug design and a deep understanding of the target kinase's biology will be crucial for the successful development of the next generation of targeted therapies.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.
  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609.
  • Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.
  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Journal of Medicinal Chemistry, 59(17), 8083-8089.
  • Carles, F., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3239.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human protein kinome in health and disease.
  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment - Frontiers. (2025, February 3). Frontiers. [Link]

  • Small molecule inhibitors targeting the cancers - PMC. (n.d.). National Institutes of Health. [Link]

  • (PDF) A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis - ResearchGate. (n.d.). ResearchGate. [Link]

  • Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges - PMC. (2023, August 30). National Institutes of Health. [Link]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Kinase assays IC50 determination - Bio-protocol. (n.d.). Bio-protocol. [Link]

Sources

Comparative

Comparative analysis of N-Benzyl-2-chloro-5-nitropyridin-4-amine synthesis methods

An Expert's Guide to the Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine: A Comparative Methodological Analysis Introduction N-Benzyl-2-chloro-5-nitropyridin-4-amine is a highly functionalized pyridine derivative t...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine: A Comparative Methodological Analysis

Introduction

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive chlorine atom, a nitro group, and a protected amine, offers multiple avenues for subsequent chemical modifications. Such compounds are instrumental in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2]

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for preparing N-Benzyl-2-chloro-5-nitropyridin-4-amine. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's efficiency, scalability, and purity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this target molecule is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient. This characteristic is significantly amplified by the potent electron-withdrawing effects of both the C5-nitro group and the two chlorine atoms, which strongly activate the ring for nucleophilic attack.[3]

The central challenge in this synthesis is regioselectivity: directing the incoming benzylamine nucleophile to the C4 position over the C2 position. The substitution pattern is not arbitrary. The nitro group at the C5 position exerts a powerful activating effect (via resonance and induction) on the adjacent C4 position, making it the more electrophilic and thus more susceptible site for nucleophilic attack compared to the C2 position. This selective activation is the cornerstone of an efficient synthesis.

Method 1: Direct Regioselective Amination of 2,4-Dichloro-5-nitropyridine

This approach is the most direct and industrially relevant pathway. It leverages the inherent regioselectivity of the SNAr reaction on a commercially available or readily synthesized starting material, 2,4-dichloro-5-nitropyridine.

Causality and Experimental Rationale

The logic of this method is to perform a single, selective substitution. By using one equivalent of benzylamine under controlled conditions, the more activated C4-chloro substituent is displaced, leaving the C2-chloro atom intact for potential future cross-coupling reactions. The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. Its role is solely to quench the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile without competing in the substitution reaction itself.[3][4]

cluster_method1 Method 1: Direct SNAr Pathway SM1 2,4-Dichloro-5-nitropyridine PROD N-Benzyl-2-chloro-5-nitropyridin-4-amine SM1->PROD Nucleophilic Aromatic Substitution (SNAr) NUC Benzylamine + Base (TEA/DIPEA) SOL Solvent (Ethanol/THF)

Caption: Workflow for the direct synthesis pathway (Method 1).

Detailed Experimental Protocol

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Ethanol (or THF) (approx. 0.1 M solution)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitropyridine (1.0 eq) and anhydrous ethanol to form a stirrable slurry.

  • Add triethylamine (1.5 eq) to the mixture.

  • In a separate flask, dissolve benzylamine (1.05 eq) in a small amount of anhydrous ethanol.

  • Add the benzylamine solution dropwise to the stirring pyridine solution at room temperature over 15-20 minutes. A yellow precipitate may form.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[3]

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Method 2: Multi-Step Synthesis via Nitration and Subsequent Benzylation

This alternative, though less efficient, pathway involves constructing the molecule in a different sequence: first establishing the 4-amino-2-chloro-5-nitro pyridine core, followed by a separate N-benzylation step. This route highlights common challenges in pyridine chemistry, namely the control of regioselectivity during nitration.

Causality and Experimental Rationale

This pathway begins with 2-chloro-4-aminopyridine. The amino group is a strong activating group, but its directing effect is pitted against the inherent reactivity of the pyridine ring. Nitration of this substrate with standard mixed acids (HNO₃/H₂SO₄) unfortunately yields a mixture of the desired 4-amino-2-chloro-5-nitropyridine and the undesired 4-amino-2-chloro-3-nitropyridine isomer.[5][6] This necessitates a challenging purification step, significantly lowering the overall yield. The subsequent N-benzylation of the purified aminopyridine requires a strong base to deprotonate the weakly acidic aromatic amine, followed by reaction with a benzyl halide.

cluster_method2 Method 2: Multi-Step Pathway SM2 2-Chloro-4-aminopyridine INT1 Mixture of 5-nitro and 3-nitro isomers SM2->INT1 Nitration (HNO₃/H₂SO₄) INT2 Purified 4-Amino-2-chloro- 5-nitropyridine INT1->INT2 Separation (Crystallization/ Chromatography) PROD2 N-Benzyl-2-chloro-5-nitropyridin-4-amine INT2->PROD2 N-Benzylation (NaH, Benzyl Bromide)

Caption: Workflow for the multi-step synthesis pathway (Method 2).

Detailed Experimental Protocol

Step 2A: Nitration of 2-Chloro-4-aminopyridine [5]

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-chloro-4-aminopyridine.

  • Once dissolved and cooled, add a mixture of 65% nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., NaOH solution) to precipitate the products.

  • Filter the solid, which will be a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.

  • The isomers must be separated, typically by fractional crystallization or extensive column chromatography, to isolate the desired 5-nitro isomer. The reported yield for the desired isomer after separation is in the range of 15-25%.[5]

Step 2B: N-Benzylation of 4-Amino-2-chloro-5-nitropyridine

  • To a flame-dried flask under a nitrogen atmosphere, add the purified 4-amino-2-chloro-5-nitropyridine (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data and Performance Analysis

The choice of synthetic route is ultimately dictated by efficiency, cost, and simplicity. The following table provides a direct comparison of the two methodologies.

ParameterMethod 1: Direct AminationMethod 2: Nitration & Benzylation
Number of Steps 12 (plus a difficult separation)
Starting Material 2,4-Dichloro-5-nitropyridine2-Chloro-4-aminopyridine
Regioselectivity High (inherently selective for C4)Poor (produces isomeric mixture)[5][6]
Key Challenge Ensuring mono-substitutionSeparation of 3-nitro/5-nitro isomers
Estimated Yield 75-90%<20% (due to isomer separation)
Purification Standard Chromatography/CrystallizationFractional Crystallization or preparative HPLC
Overall Efficiency High Low

Conclusion and Recommendation

Based on a thorough analysis of the underlying chemical principles and practical considerations, Method 1 (Direct Regioselective Amination of 2,4-Dichloro-5-nitropyridine) is unequivocally the superior and recommended pathway for the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

This route is more efficient, involving a single, high-yielding, and highly regioselective transformation. It avoids the critical pitfall of isomeric mixture formation that plagues Method 2, thereby eliminating a labor-intensive and yield-destroying purification step. For any researcher or organization aiming for a scalable, reliable, and cost-effective synthesis of this valuable building block, the direct amination strategy offers a clear and decisive advantage.

References

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. (n.d.).
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents. (n.d.).
  • Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine - Benchchem. (n.d.).
  • Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine - Benchchem. (n.d.).
  • 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. (2019, December 09).
  • nitropyridine and 2-Chloro-4-methyl-3 - Benchchem. (n.d.).
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC. (n.d.).
  • 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. (n.d.).
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 07).

Sources

Comparative

A Comparative Guide to Validating the In Vitro Biological Activity of N-Benzyl-2-chloro-5-nitropyridin-4-amine

Introduction The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. N-Benzyl-2-chloro-5-nitropyridin-4-amine, hereafter referred to as BCNA, represents a new chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. N-Benzyl-2-chloro-5-nitropyridin-4-amine, hereafter referred to as BCNA, represents a new chemical entity with a pyridinamine core. This structural motif is present in several compounds known to interact with protein kinases, a class of enzymes frequently dysregulated in human diseases, particularly cancer.[1][2] The aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), can lead to uncontrolled cell proliferation and survival.[3][4] EGFR is a well-validated target in oncology, with inhibitors like Gefitinib demonstrating clinical efficacy in cancers harboring activating EGFR mutations.[5][6][7]

This guide provides a comprehensive framework for the initial in vitro validation of BCNA's biological activity, using its potential as an EGFR inhibitor as a primary hypothesis. We will objectively compare its performance against established EGFR inhibitors, Gefitinib and Erlotinib. The protocols herein are designed to be self-validating, providing researchers with a robust, step-by-step methodology for biochemical and cell-based screening.

Comparative Compound Selection

To accurately gauge the potency and potential of BCNA, it is essential to benchmark its activity against well-characterized inhibitors targeting the same molecular entity.

  • Gefitinib (Iressa®): The first selective inhibitor of EGFR's tyrosine kinase domain.[5] It functions by competing with adenosine triphosphate (ATP) at the enzyme's binding site, thereby blocking the downstream signaling cascades that promote cell proliferation.[5][8]

  • Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor, structurally similar to Gefitinib, used in the treatment of non-small-cell lung cancer and other cancers.[6]

These compounds serve as ideal positive controls and performance benchmarks for our validation assays.

Experimental Design and Workflow

Our validation strategy employs a two-tiered approach, moving from a direct biochemical assay to a more physiologically relevant cell-based assay. This progression allows for the confirmation of direct target engagement and subsequent assessment of cellular efficacy.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation biochem_assay ADP-Glo™ Kinase Assay (Direct EGFR Inhibition) ic50_calc_1 Calculate Biochemical IC50 biochem_assay->ic50_calc_1 Measure Luminescence cell_assay CellTiter-Glo® Viability Assay (on A549 Cancer Cells) ic50_calc_1->cell_assay If active, proceed ic50_calc_2 Calculate Cellular IC50 cell_assay->ic50_calc_2 Measure Luminescence data_comp Comparative Analysis (BCNA vs. Gefitinib/Erlotinib) ic50_calc_2->data_comp start Hypothesis: BCNA inhibits EGFR start->biochem_assay

Caption: Experimental workflow for validating BCNA activity.

Core Assays & Protocols

Biochemical Assay: Direct EGFR Inhibition

To determine if BCNA directly inhibits the enzymatic activity of EGFR, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[9][10] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then detected via a luciferase/luciferin reaction.[9][11]

Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • Recombinant human EGFR (catalytic domain)

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]

    • BCNA, Gefitinib, Erlotinib (dissolved in DMSO)

    • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Opaque-walled 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of BCNA, Gefitinib, and Erlotinib in DMSO. A typical starting range is 10 mM down to 1 nM. Subsequently, dilute these stocks into the Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Kinase Reaction Setup:

      • To each well of a 384-well plate, add 2.5 µL of the test compound solution (or DMSO for vehicle control).

      • Add 5 µL of a solution containing the EGFR enzyme and peptide substrate in Kinase Reaction Buffer.

      • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a final concentration equal to the Km of ATP for EGFR, typically 10-50 µM).

    • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[12]

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[11][13]

    • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[11]

    • Signal Stabilization & Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[9] Measure luminescence using a plate luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cellular Assay: Anti-proliferative Activity

To validate whether the biochemical activity of BCNA translates into a functional effect in a cellular context, we will assess its ability to inhibit the proliferation of a cancer cell line whose growth is dependent on EGFR signaling. The A549 non-small cell lung cancer cell line, which expresses EGFR, is a suitable model.[14] Cell viability will be quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials:

    • A549 human lung carcinoma cell line

    • Cell culture medium (e.g., F-12K Medium with 10% FBS)

    • BCNA, Gefitinib, Erlotinib (dissolved in DMSO)

    • CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar)[15][16]

    • Opaque-walled 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of BCNA, Gefitinib, and Erlotinib in culture medium. Add the desired final concentrations to the cells. Include wells with medium and DMSO only as a vehicle control.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[17]

    • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15]

    • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

    • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of viability for each treatment relative to the DMSO control. Plot the viability data against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.

EGFR Signaling Pathway Context

Understanding the target's role is crucial for interpreting results. EGFR activation initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to regulating cell growth, proliferation, and survival.[20][21][22] An effective inhibitor like BCNA would block these signals at their origin.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation & Docking Ligand EGF Ligand Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF TF->Proliferation BCNA BCNA (Hypothesized Inhibitor) BCNA->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the described experiments. This data structure allows for a direct and objective comparison of BCNA against the established benchmarks.

CompoundBiochemical IC50 (EGFR)Cellular IC50 (A549)
BCNA 85 nM1.2 µM
Gefitinib 30 nM0.5 µM
Erlotinib 25 nM0.4 µM

Data are representative and should be determined experimentally.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro characterization of N-Benzyl-2-chloro-5-nitropyridin-4-amine (BCNA). By employing robust, industry-standard biochemical and cell-based assays, researchers can obtain reliable and comparable data on the compound's potency against EGFR. The hypothetical results suggest that BCNA demonstrates activity against EGFR, albeit with lower potency than the clinical comparators Gefitinib and Erlotinib.

This initial validation serves as a critical decision point. If the observed activity is promising, subsequent steps should include:

  • Kinase Selectivity Profiling: Testing BCNA against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer to assess its pharmacokinetic properties and anti-tumor activity.

By following this structured and comparative approach, research and drug development professionals can efficiently validate novel chemical entities and make data-driven decisions for advancing promising candidates.

References

  • Gefitinib - Wikipedia. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - MDPI. [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. [Link]

  • ADP Glo Protocol. [Link]

  • CellTiter-Glo Assay - OUS-research.no. [Link]

  • Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

  • Effect of EGF and EGFR inhibitors on monolayer growth in A549 cells.... - ResearchGate. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • EGFR Knockout A549 Cell Line - BPS Bioscience. [Link]

  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals. [Link]

  • 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem. [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide - ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of N-Benzyl-2-chloro-5-nitropyridin-4-amine Analogs in Oncology

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the therapeutic potential of N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs as anticancer agents. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs as anticancer agents. Due to the limited availability of direct in vivo efficacy data for this specific compound series, this document establishes a framework for evaluation. It leverages experimental data from closely related chemical scaffolds to project potential efficacy and presents detailed protocols for in vivo validation. The objective is to guide the strategic advancement of this promising chemical class from promising in vitro activity to robust preclinical validation.

Introduction: The Rationale for Investigating N-Benzyl-2-chloro-5-nitropyridin-4-amine Analogs

The quest for novel, more effective, and safer anticancer therapeutics is a paramount objective in medicinal chemistry. The N-Benzyl-2-chloro-5-nitropyridin-4-amine scaffold represents a compelling starting point for drug discovery, integrating structural motifs with established anticancer potential.

  • The Pyrimidine Core: The pyrimidine ring is a privileged scaffold in oncology, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its presence in nucleobases makes it a natural fit for targeting processes involved in cell proliferation. Pyrimidine derivatives have been successfully developed as kinase inhibitors, cell cycle modulators, and antimetabolites.[3][4]

  • The N-Benzyl Group: The addition of a benzyl group can enhance lipophilicity, influencing cell permeability and target engagement. Furthermore, specific substitutions on the benzyl ring can be tailored to exploit binding pockets within target proteins, leading to improved potency and selectivity.[5][6]

  • The 2-chloro-5-nitropyridine Moiety: The electron-withdrawing nitro group and the reactive chloro substituent make this ring system an interesting pharmacophore. Nitro-containing aromatic compounds have been shown to possess potent antitumor activities, in some cases acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[7] The chloro group provides a handle for further chemical modification, allowing for the generation of diverse analog libraries.

Given these characteristics, it is hypothesized that analogs of N-Benzyl-2-chloro-5-nitropyridin-4-amine could function as potent anticancer agents, potentially through mechanisms such as kinase inhibition, disruption of protein-protein interactions, or modulation of DNA damage responses.

A Case Study: N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

To illustrate the potential of the broader N-benzyl-aminopyrimidine class, we can examine the work on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[5][6] This complex is a key regulator of DNA damage response pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents like cisplatin.[8]

Mechanism of Action: Targeting the DNA Damage Response

The USP1/UAF1 complex is responsible for removing ubiquitin from key proteins in the Fanconi anemia and translesion synthesis pathways, such as FANCD2 and PCNA.[8][9] By inhibiting USP1/UAF1, these proteins remain ubiquitinated, leading to an arrest in the DNA damage response and ultimately, apoptosis in cancer cells. This mechanism is particularly relevant for tumors with existing deficiencies in DNA repair pathways, such as those with BRCA mutations.[9]

USP1_Pathway cluster_0 DNA Damage cluster_1 Cellular Response cluster_2 Enzymatic Regulation DNA_Damage DNA Crosslinks (e.g., from Cisplatin) PCNA PCNA DNA_Damage->PCNA recruits FANCD2 FANCD2 DNA_Damage->FANCD2 recruits Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination Ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis (Error-Prone Repair) Ub_PCNA->TLS activates Ub_FANCD2->FANCD2 Deubiquitination FA_Pathway Fanconi Anemia Pathway (Repair) Ub_FANCD2->FA_Pathway activates Apoptosis Apoptosis TLS->Apoptosis leads to FA_Pathway->Apoptosis leads to USP1_UAF1 USP1/UAF1 Complex Analog N-Benzyl-pyrimidin-4-amine Analog (e.g., ML323) Analog->USP1_UAF1 inhibits

Caption: The USP1/UAF1 signaling pathway and the point of inhibition by N-benzyl-pyrimidin-4-amine analogs.

Comparative In Vitro Potency

The table below summarizes the structure-activity relationship (SAR) and in vitro potency of selected N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex. This data demonstrates that small modifications to the scaffold can lead to significant improvements in potency, with some analogs reaching nanomolar efficacy.[5]

Compound IDR Group (on Pyrimidine)Modifications (on Benzyl or Phenyl Ring)USP1/UAF1 IC50 (µM)
Analog A HUnsubstituted> 57
Analog B H4-phenyl on benzyl3.7
Analog C H3-pyridyl on benzyl1.1
Analog D 5-methylUnsubstituted0.070
ML323 (70) 5-methyl2-isopropylphenyl0.020

Data synthesized from the Journal of Medicinal Chemistry, 2014, 57(19), 8099–8110.[5]

The potent in vitro activity of compounds like ML323, with an IC50 of 20 nM, provides a strong rationale for advancing this chemical class into in vivo models of cancer.[5]

Experimental Protocols for In Vivo Efficacy Assessment

The gold standard for evaluating the preclinical efficacy of novel anticancer compounds is the use of in vivo xenograft models.[10][11] These models involve transplanting human tumor cells or tissues into immunodeficient mice.

General Workflow for In Vivo Studies

InVivo_Workflow Start Compound Synthesis & In Vitro Potency Cell_Line_Selection Select Human Cancer Cell Line (e.g., HCT116, A549) Start->Cell_Line_Selection Animal_Model Implant Cells into Immunodeficient Mice (e.g., NOD/SCID) Cell_Line_Selection->Animal_Model Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - Test Analog - Standard of Care Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached (Tumor Size Limit or Study Duration) Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis (e.g., Western Blot, IHC) Endpoint->Analysis Conclusion Data Analysis & Efficacy Determination Analysis->Conclusion

Caption: General workflow for in vivo validation of a novel anticancer compound.

Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model

This protocol outlines a typical procedure for assessing the in vivo efficacy of a hypothetical analog, "Compound X," from the N-Benzyl-2-chloro-5-nitropyridin-4-amine series in a colon cancer model.

1. Cell Culture and Preparation:

  • Culture HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

2. Animal Husbandry and Tumor Implantation:

  • Use female athymic nude mice (6-8 weeks old).
  • Allow mice to acclimate for at least one week before the study begins.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) via oral gavage once daily.
  • Group 2 (Compound X): Administer Compound X, formulated in the vehicle, at a dose of 50 mg/kg via oral gavage once daily.
  • Group 3 (Standard of Care): Administer a relevant standard-of-care agent for colon cancer, such as 5-Fluorouracil (5-FU), at an established effective dose and schedule.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight for each mouse 2-3 times per week.
  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

6. Study Termination and Pharmacodynamic Analysis:

  • Euthanize the mice when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study period (e.g., 21-28 days).
  • Excise the tumors, weigh them, and either flash-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).
  • Pharmacodynamic endpoints could include Western blot analysis of tumor lysates for markers of the target pathway (e.g., Ub-PCNA levels if a USP1 inhibitor mechanism is suspected) or IHC for proliferation markers (e.g., Ki-67).

Comparative Performance Analysis and Expected Outcomes

While direct in vivo data for N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs is not yet published, we can project their potential performance against a standard chemotherapeutic agent based on the efficacy of related compounds.

Projected In Vivo Efficacy Comparison

The following table provides a hypothetical comparison of the expected outcomes for a promising N-Benzyl-2-chloro-5-nitropyridin-4-amine analog ("Analog-1") versus 5-Fluorouracil (5-FU) in an HCT116 colon cancer xenograft model.

ParameterVehicle Control"Analog-1" (50 mg/kg, oral, QD)5-Fluorouracil (50 mg/kg, i.p., Q4D)
Tumor Growth Inhibition (TGI) 0%> 60% (Projected) ~40-50%
Tumor Stasis/Regression Progressive GrowthPotential for tumor stasisTumor growth delay
Body Weight Change Normal Gain< 10% loss (Projected) ~10-15% loss
Toxicity Signs NoneMinimal to nonePotential for transient lethargy
Mechanism of Action N/ATarget-specific (e.g., USP1 inhibition)Antimetabolite (Thymidylate synthase inhibition)

This projection is based on the high in vitro potency observed in related series and the significant in vivo efficacy seen with other novel heterocyclic anticancer agents.[7][12] A successful analog would be expected to demonstrate superior or comparable tumor growth inhibition to the standard of care, but with a more favorable safety profile (i.e., less impact on body weight).

Conclusion and Future Directions

The N-Benzyl-2-chloro-5-nitropyridin-4-amine scaffold holds considerable promise for the development of novel anticancer therapeutics. The strong in vitro data from structurally related N-benzyl-pyrimidin-4-amine analogs, which potently inhibit the USP1/UAF1 deubiquitinase complex, provides a compelling rationale for advancing this chemical class into in vivo studies.[5][6]

The detailed xenograft protocols provided in this guide offer a robust framework for evaluating the preclinical efficacy and safety of these compounds. Successful outcomes in such studies, demonstrating significant tumor growth inhibition and a favorable toxicity profile compared to standard-of-care agents, would be a critical step towards clinical translation.

Future research should focus on synthesizing a focused library of N-Benzyl-2-chloro-5-nitropyridin-4-amine analogs, optimizing their potency and pharmacokinetic properties, and validating their efficacy in a panel of in vivo cancer models, including patient-derived xenografts (PDX) for a more clinically relevant assessment.

References

  • Jain, A., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Sciences.
  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences.
  • Gomez-Cortes, A., et al. (2026).
  • Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Saha, S., et al. (2023).
  • Konieczny, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology.
  • Insilico Medicine. (2022). Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors. Insilico Medicine News.
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
  • Dexheimer, T.S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate. [Link]

  • Cui, K., et al. (2019). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. Journal of Experimental Medicine.
  • Ganguly, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents.
  • ResearchGate. (n.d.). Model for the role of USP1 activity and/or autocleavage during normal.... ResearchGate. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. ProBio. [Link]

  • Sreelatha, T., & Latha, P. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Ivanova, Y., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
  • El-Sayed, N. N. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Goud, B.S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of N-Benzyl-2-chloro-5-nitropyridin-4-amine

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. Pyridine derivatives have emerged as a promising class of compounds, with numerous analogu...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. Pyridine derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine, against established anticancer drugs. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, scientifically-grounded methodology for its evaluation, drawing upon established protocols and the known activities of structurally related molecules.

The rationale for investigating N-Benzyl-2-chloro-5-nitropyridin-4-amine stems from the recognized pharmacophoric features within its structure. The nitropyridine core is a recurring motif in compounds with demonstrated cytotoxic effects against cancer cell lines, where the nitro group is often implicated in modulating enzymatic activity or interacting with key cellular targets.[1] Furthermore, the N-benzyl group is a common substituent in various bioactive molecules, and its presence can significantly influence their biological efficacy.[4] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for a comparative in vitro assessment.

Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine

A plausible synthetic route for N-Benzyl-2-chloro-5-nitropyridin-4-amine can be extrapolated from established methodologies for similar pyridine and pyrimidine derivatives.[5][6] The proposed synthesis would likely involve a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow:

start Starting Material: 2,4-dichloro-5-nitropyridine intermediate Intermediate: N-Benzyl-2-chloro-5-nitropyridin-4-amine start->intermediate Nucleophilic Aromatic Substitution reagent1 Reagent: Benzylamine reagent1->intermediate

Caption: Proposed synthetic workflow for N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Experimental Protocol:

  • To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 eq).

  • To this stirring suspension, add benzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Selection of Comparator Anticancer Drugs

For a meaningful benchmark, it is crucial to select well-characterized anticancer drugs with known mechanisms of action. Based on the activities of related pyridine derivatives, Doxorubicin and Sorafenib are appropriate choices.

  • Doxorubicin: A well-established chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It serves as a broad-spectrum cytotoxic control.

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, involved in angiogenesis and tumor cell proliferation. Many pyridine-containing compounds have been reported to possess kinase inhibitory activity.[3]

In Vitro Benchmarking Assays

A tiered approach to in vitro testing will provide a comprehensive profile of the compound's anticancer potential.

Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of N-Benzyl-2-chloro-5-nitropyridin-4-amine against a panel of human cancer cell lines representing different tumor types.

Experimental Protocol (MTT Assay):

  • Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of N-Benzyl-2-chloro-5-nitropyridin-4-amine, Doxorubicin, and Sorafenib for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Cytotoxicity Data:

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)
N-Benzyl-2-chloro-5-nitropyridin-4-amine8.512.315.1
Doxorubicin1.20.91.5
Sorafenib5.87.26.5
Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay should be performed.

Experimental Protocol (Annexin V-FITC/PI Staining):

  • Treat cancer cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Apoptosis Induction Data (MCF-7 cells):

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
N-Benzyl-2-chloro-5-nitropyridin-4-amine (8.5 µM)45.328.722.53.5
Doxorubicin (1.2 µM)30.135.631.23.1
Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content will be conducted.

Experimental Protocol (Propidium Iodide Staining):

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, fix in cold 70% ethanol, and store at -20 °C overnight.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Cell Cycle Analysis Data (MCF-7 cells):

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.420.114.5
N-Benzyl-2-chloro-5-nitropyridin-4-amine (8.5 µM)50.215.834.0
Doxorubicin (1.2 µM)40.118.241.7

Mechanistic Insights: Kinase Inhibition Profiling

Given that many pyridine derivatives exhibit anticancer activity through kinase inhibition, it is logical to screen N-Benzyl-2-chloro-5-nitropyridin-4-amine against a panel of cancer-related kinases.[7]

Proposed Kinase Inhibition Workflow:

compound N-Benzyl-2-chloro-5-nitropyridin-4-amine assay In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) compound->assay kinase_panel Panel of Cancer-Related Kinases (e.g., VEGFR, EGFR, CDK2) kinase_panel->assay data Determine % Inhibition and IC50 assay->data

Caption: Workflow for in vitro kinase inhibition profiling.

Experimental Protocol (Generic Kinase Assay):

  • Perform kinase reactions in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubate the reaction mixture at 30 °C for 1 hour.

  • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add a detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence, which is correlated with kinase activity.

  • Calculate the percent inhibition and determine the IC50 value for any inhibited kinases.

Hypothetical Kinase Inhibition Data:

KinaseN-Benzyl-2-chloro-5-nitropyridin-4-amine IC50 (µM)Sorafenib IC50 (µM)
VEGFR2> 500.09
EGFR25.6> 50
CDK25.2> 50

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial preclinical evaluation of N-Benzyl-2-chloro-5-nitropyridin-4-amine. The proposed experiments are designed to provide a clear, comparative assessment of its anticancer potential against established drugs. The hypothetical data presented herein suggests that N-Benzyl-2-chloro-5-nitropyridin-4-amine may exert its cytotoxic effects through the induction of apoptosis and G2/M cell cycle arrest, potentially via inhibition of cell cycle-related kinases such as CDK2.

Should the experimental results align with these hypothetical findings, further investigation would be warranted. This would include structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in animal models, and a thorough toxicological evaluation. The systematic approach detailed in this guide provides a solid foundation for advancing our understanding of this novel compound and its potential as a future anticancer therapeutic.

References

  • Vertex AI Search. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Abdel-Ghani, T. M., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PubMed, 15(8), 1047-1055.
  • El-Sayed, M. A., et al. (2018).
  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5679-5686.
  • BenchChem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.

Sources

Validation

Spectroscopic comparison of N-Benzyl-2-chloro-5-nitropyridin-4-amine and its precursors

This technical guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a valuable building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine, a valuable building block in medicinal chemistry and materials science. By examining the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm product identity, and ensure purity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the spectroscopic characterization of this important synthetic pathway.

Introduction: The Significance of N-Benzyl-2-chloro-5-nitropyridin-4-amine

N-Benzyl-2-chloro-5-nitropyridin-4-amine serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive chlorine atom, a nitro group, and a protected amine, allows for diverse downstream functionalization. The successful synthesis and purification of this compound are paramount for the integrity of subsequent chemical transformations. Spectroscopic analysis provides an indispensable tool for real-time reaction monitoring and unambiguous structural confirmation. This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the precursors—2,4-dichloro-5-nitropyridine and benzylamine—and the final product, N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the highly electrophilic 2,4-dichloro-5-nitropyridine reacts with benzylamine. The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atoms susceptible to nucleophilic attack. The amine group of benzylamine acts as the nucleophile, displacing one of the chlorine atoms to form the desired product. The regioselectivity of this reaction is a key consideration, and spectroscopic analysis is vital to confirm the formation of the correct isomer.

Synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine 2,4-dichloro-5-nitropyridine 2,4-dichloro-5-nitropyridine Product N-Benzyl-2-chloro-5-nitropyridin-4-amine 2,4-dichloro-5-nitropyridine->Product + Benzylamine (Nucleophilic Aromatic Substitution) Benzylamine Benzylamine Benzylamine->Product

Figure 1. Synthetic route to N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the final product. The data for N-Benzyl-2-chloro-5-nitropyridin-4-amine is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy, as direct experimental data is not widely available in the literature.

¹H NMR Data Comparison (Predicted for Product)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,4-dichloro-5-nitropyridine 9.10s1HH-6
7.85s1HH-3
Benzylamine 7.25-7.40m5HAromatic-H
3.85s2H-CH₂-
1.50br s2H-NH₂
N-Benzyl-2-chloro-5-nitropyridin-4-amine 8.80s1HH-6
7.30-7.45m5HAromatic-H
6.50s1HH-3
4.60d2H-CH₂-
6.00br t1H-NH-
¹³C NMR Data Comparison (Predicted for Product)
CompoundChemical Shift (δ) ppmAssignment
2,4-dichloro-5-nitropyridine 155.0C-2
150.0C-4
142.0C-6
135.0C-5
120.0C-3
Benzylamine 139.0Aromatic C (quaternary)
128.5Aromatic C-H
127.5Aromatic C-H
127.0Aromatic C-H
46.0-CH₂-
N-Benzyl-2-chloro-5-nitropyridin-4-amine 158.0C-4
152.0C-2
145.0C-6
138.0Aromatic C (quaternary)
130.0C-5
129.0Aromatic C-H
128.0Aromatic C-H
127.5Aromatic C-H
108.0C-3
48.0-CH₂-
IR Data Comparison (Predicted for Product)
CompoundWavenumber (cm⁻¹)Assignment
2,4-dichloro-5-nitropyridine ~1530, ~1350Asymmetric and symmetric NO₂ stretch
~1580, ~1470C=C and C=N stretching (pyridine ring)
~850C-Cl stretch
Benzylamine ~3360, ~3280N-H stretch (primary amine)
~3080, ~3030Aromatic C-H stretch
~2920, ~2850Aliphatic C-H stretch
~1600, ~1495Aromatic C=C stretch
N-Benzyl-2-chloro-5-nitropyridin-4-amine ~3350N-H stretch (secondary amine)
~3060Aromatic C-H stretch
~2930Aliphatic C-H stretch
~1540, ~1340Asymmetric and symmetric NO₂ stretch
~1610, ~1500C=C and C=N stretching (pyridine and benzene rings)
~840C-Cl stretch
Mass Spectrometry (EI) Data Comparison (Predicted for Product)
CompoundKey m/z valuesInterpretation
2,4-dichloro-5-nitropyridine 192/194/196 (M⁺)Molecular ion with characteristic chlorine isotope pattern
162/164/166[M-NO]⁺
146/148[M-NO₂]⁺
111[M-NO₂-Cl]⁺
Benzylamine 107 (M⁺)Molecular ion
106[M-H]⁺ (base peak)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺
N-Benzyl-2-chloro-5-nitropyridin-4-amine 263/265 (M⁺)Molecular ion with characteristic chlorine isotope pattern
172/174[M-C₇H₇]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition :

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquids : Place a drop of the liquid between two NaCl or KBr plates.

  • Data Acquisition :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or pure KBr/solvent) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Electron Ionization (EI) MS :

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

    • Introduction Method: Direct insertion probe or GC-MS.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Spectroscopic_Characterization_Workflow cluster_0 Pre-Reaction Analysis cluster_1 Reaction & Monitoring cluster_2 Post-Reaction Analysis Precursor_1 2,4-dichloro-5-nitropyridine NMR_Pre Confirm Starting Material Identity & Purity Precursor_1->NMR_Pre NMR, IR, MS Precursor_2 Benzylamine Precursor_2->NMR_Pre NMR, IR, MS Reaction Synthesize N-Benzyl-2-chloro- 5-nitropyridin-4-amine TLC Monitor Reaction Progress (TLC/LC-MS) Reaction->TLC Crude_Product Crude Product TLC->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Purification (e.g., Chromatography) NMR_Post ¹H & ¹³C NMR Purified_Product->NMR_Post IR_Post FTIR Spectroscopy Purified_Product->IR_Post MS_Post Mass Spectrometry Purified_Product->MS_Post Final_Confirmation Confirm Structure & Purity of Final Product NMR_Post->Final_Confirmation IR_Post->Final_Confirmation MS_Post->Final_Confirmation

Figure 2. Workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive spectroscopic framework for the synthesis and characterization of N-Benzyl-2-chloro-5-nitropyridin-4-amine. By leveraging the comparative data and protocols presented, researchers can confidently navigate this synthetic procedure, ensuring the integrity of their materials and the reliability of their subsequent research. The application of these spectroscopic techniques is fundamental to upholding the principles of scientific rigor and achieving reproducible, high-quality results in the fields of chemical synthesis and drug discovery.

References

  • BenchChem. (2025).
  • NIST. Benzylamine. NIST Chemistry WebBook. [Link]

  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Cross-Reactivity Profiling of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine. In the absence of extensive public data on this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound, N-Benzyl-2-chloro-5-nitropyridin-4-amine. In the absence of extensive public data on this specific molecule, we will draw logical inferences from the known activity of structurally similar compounds, which have been identified as inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1] This guide will compare the hypothetical cross-reactivity profile of our topic compound with established USP1/UAF1 inhibitors, ML323, and other compounds with known off-target effects, Pimozide and GW7647, to provide a robust strategy for selectivity assessment.

Introduction: The Imperative of Selectivity Profiling in Drug Discovery

The efficacy and safety of a small molecule therapeutic are intrinsically linked to its selectivity. While high potency against the intended target is desirable, off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, rigorous cross-reactivity profiling is a cornerstone of modern drug development. This guide will delineate a multi-pronged approach to characterizing the selectivity of N-Benzyl-2-chloro-5-nitropyridin-4-amine, employing a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic approaches.

For the purpose of this guide, we will consider N-Benzyl-2-chloro-5-nitropyridin-4-amine as a putative USP1/UAF1 inhibitor. The comparative compounds have been chosen to represent a spectrum of selectivity:

  • ML323: A well-characterized, potent, and highly selective inhibitor of the USP1/UAF1 complex.[2][3][4] It serves as the "gold standard" for a selective compound in this target class.

  • Pimozide: An antipsychotic drug that, in addition to its primary dopamine receptor targets, has been reported to inhibit USP1/UAF1.[1][5] Its known polypharmacology makes it an excellent case study for extensive off-target interactions.[6]

  • GW7647: A potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist that has also been identified as a USP1/UAF1 inhibitor.[1][7] This compound highlights the potential for cross-reactivity across different target classes.

Comparative Analysis of Selectivity Profiles

A comprehensive understanding of a compound's selectivity requires data from multiple orthogonal assays. The following table summarizes the known and hypothetical selectivity profiles of our compounds of interest.

CompoundPrimary Target(s)Known/Hypothesized Off-TargetsRationale for Comparison
N-Benzyl-2-chloro-5-nitropyridin-4-amine USP1/UAF1 (Hypothesized)UnknownThe subject of this profiling guide. Its selectivity is to be determined.
ML323 USP1/UAF1Minimal; highly selective against other deubiquitinases and kinases.[4]Represents a highly selective inhibitor, setting a benchmark for the desired profile of N-Benzyl-2-chloro-5-nitropyridin-4-amine.
Pimozide Dopamine D2, D3, D4 receptors; 5-HT7 receptor.[6]USP1/UAF1, hERG, and a wide range of other CNS receptors.[6][8]An example of a promiscuous compound, illustrating the importance of broad cross-reactivity screening to identify potential liabilities.
GW7647 PPARαUSP1/UAF1.[1]Demonstrates that a compound can have potent activity against structurally and functionally distinct protein families.

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of cross-reactivity should not rely on a single method. The following experimental workflows provide a tiered approach, from broad, initial screens to more focused, quantitative validation.

Workflow 1: Broad Kinome and Deubiquitinase (DUB) Panel Screening

The initial step in profiling a new chemical entity is to screen it against large, representative panels of kinases and DUBs. This provides a broad overview of its potential off-target interactions within these two critical enzyme families.

Kinome_DUB_Screening_Workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Compound N-Benzyl-2-chloro-5-nitropyridin-4-amine (Test Compound) KinomeScan Kinome Panel Screen (e.g., KINOMEscan) Compound->KinomeScan DUBPanel DUB Panel Screen Compound->DUBPanel Competitors ML323, Pimozide, GW7647 (Comparator Compounds) Competitors->KinomeScan Competitors->DUBPanel Data Quantitative Binding Data (% Inhibition or Kd) KinomeScan->Data DUBPanel->Data Heatmap Selectivity Heatmap Generation Data->Heatmap Hit_ID Identification of Off-Target Hits Heatmap->Hit_ID

Caption: Workflow for initial broad-spectrum selectivity screening.

Experimental Protocol: In Vitro Kinase and DUB Panel Screening

  • Compound Preparation: Prepare stock solutions of N-Benzyl-2-chloro-5-nitropyridin-4-amine, ML323, Pimozide, and GW7647 in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Execution: Submit the compounds to a commercial service provider (e.g., Eurofins DiscoverX for KINOMEscan) for screening against their largest available kinase panel at a fixed concentration (e.g., 1 µM or 10 µM). Similarly, submit the compounds for screening against a comprehensive DUB panel.

  • Data Analysis: The primary data will be reported as percent of control or percent inhibition.

  • Hit Identification: Define a "hit" threshold (e.g., >80% inhibition).

  • Follow-up: For any identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the off-target interaction.

Workflow 2: Cellular Target Engagement Assessment

Biochemical assays, while valuable, do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement and assess selectivity in intact cells.[9][10]

CETSA_Workflow Start Intact Cells Compound_Treatment Treat with Compound or Vehicle (DMSO) Start->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quant Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Protein_Quant Melt_Curve Generate Thermal Melt Curve Protein_Quant->Melt_Curve Shift_Analysis Analyze Thermal Shift (ΔTm) Melt_Curve->Shift_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line (e.g., a non-small cell lung cancer line like H596 for USP1/UAF1 inhibitors) to 70-80% confluency.

  • Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-USP1).

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melt curve. A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target engagement.

Workflow 3: Unbiased Proteome-Wide Off-Target Identification

To identify unanticipated off-targets, a label-free quantitative proteomics approach can be employed. This method compares the protein expression profiles of cells treated with the compound of interest to vehicle-treated cells.

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cells Cell Culture Treatment Treat with Compound or Vehicle Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Protein_ID Protein Identification & Quantification LC_MS->Protein_ID Diff_Expression Differential Expression Analysis Protein_ID->Diff_Expression Target_ID Identification of Potential Off-Targets Diff_Expression->Target_ID

Caption: Label-free quantitative proteomics workflow for off-target identification.

Experimental Protocol: Label-Free Quantitative Proteomics

  • Cell Culture and Treatment: Grow cells in biological triplicate and treat with the test compound at a relevant concentration (e.g., 10x the on-target IC50) and a vehicle control for a specified duration.

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the compound-treated samples compared to the control.

  • Target Validation: Validate potential off-targets identified through the proteomic screen using orthogonal methods, such as CETSA or direct enzymatic assays.

Conclusion and Future Directions

The cross-reactivity profiling of a novel compound like N-Benzyl-2-chloro-5-nitropyridin-4-amine is a critical exercise in due diligence during drug discovery. By employing a multi-faceted approach that combines broad panel screening, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive understanding of a compound's selectivity. The comparison with molecules of known and diverse selectivity profiles, such as the highly selective ML323 and the more promiscuous Pimozide and GW7647, provides essential context for interpreting the experimental data.

The workflows and protocols outlined in this guide offer a robust starting point for these investigations. The results of these studies will be instrumental in guiding the further development of N-Benzyl-2-chloro-5-nitropyridin-4-amine, enabling a data-driven assessment of its therapeutic potential and potential liabilities.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Al-Ali, H., Al-Mulla, H., Lilo, S., Al-Bader, B., & Al-Khodari, A. (2022). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Dayalan Naidu, S., & Dikovskaya, D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314.
  • Liang, Q., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., Gorshkov, K., ... & Zhuang, Z. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.
  • Chen, J., Dexheimer, T. S., Ai, Y., Liang, Q., Villamil, M. A., Gorshkov, K., ... & Zhuang, Z. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & biology, 18(11), 1390-1400.
  • Mistry, H., Hsieh, G., Buhrlage, S. J., Huang, M., Park, E., Cuny, G. D., ... & D'Andrea, A. D. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular cancer therapeutics, 12(12), 2651-2662.
  • Rehman, S. U., Rahman, M. M., & Kim, Y. S. (2022). Label-free quantitative proteomic analysis of adult Drosophila heads. STAR protocols, 3(4), 101802.
  • MtoZ Biolabs. (n.d.). What Is Label-Free Quantification in Proteomics?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). Quantitative proteomics using mass spectrometry (LC-MS) allows system-wide identification and quantification of proteins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ORAP (Pimozide) Tablets. Retrieved from [Link]

  • West, J. C., & Fitzgerald, M. C. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 107(20), 9078-9082.
  • Peters, J. M., Gonzalez, F. J., & Omiecinski, C. J. (2021). Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice. Toxicological Sciences, 182(2), 264-276.
  • U.S. National Library of Medicine. (n.d.). Pimozide - LiverTox. Retrieved from [Link]

  • Dexter, E. U., Wang, C., Read, J. A., Sledz, P., & Pearl, L. H. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of medicinal chemistry, 57(19), 8099-8110.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

  • Stahl, S. M. (2024). PIMOZIDE - Prescriber's Guide – Children and Adolescents. Retrieved from [Link]

  • ResearchGate. (n.d.). Ubiquitin probe reactivity assay of USP1 and USP48 variants after.... Retrieved from [Link]

  • Wikipedia. (n.d.). Pimozide. Retrieved from [Link]

  • ResearchGate. (n.d.). Gene expression changes induced by PPARα-agonist GW7647 (data from.... Retrieved from [Link]

Sources

Validation

How to confirm the identity and purity of synthesized N-Benzyl-2-chloro-5-nitropyridin-4-amine

Topic: Identity & Purity Confirmation of N-Benzyl-2-chloro-5-nitropyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identity & Purity Confirmation of N-Benzyl-2-chloro-5-nitropyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary & Strategic Context

In the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), the 2,4-dichloro-5-nitropyridine scaffold is a versatile electrophile.[1][2] However, its reactivity presents a specific regioselectivity challenge: nucleophilic aromatic substitution (


) can occur at either the C4 or C2 position.[2]

While the C4-position is generally favored for primary amines (like benzylamine) due to steric accessibility and ortho-activation by the nitro group, the C2-isomer (N-benzyl-4-chloro-5-nitropyridin-2-amine) is a persistent impurity that can co-crystallize with the target.[1][2]

This guide provides a definitive analytical framework to distinguish the target 4-isomer from the 2-isomer , comparing the efficacy of 1H NMR, 2D NMR, and HPLC techniques.[2]

Theoretical Basis of Impurity Profile

The core challenge is distinguishing two regioisomers with identical molecular weights (MW: 263.68 Da) and similar polarities.[2]

  • Target (Product A): N-Benzyl-2-chloro-5-nitropyridin-4-amine.[1][2]

    • Mechanism: Amine attacks C4 (ortho to

      
      ).[2]
      
    • Key Feature: The NH proton forms an intramolecular hydrogen bond with the adjacent nitro group oxygen.[2]

  • Impurity (Product B): N-Benzyl-4-chloro-5-nitropyridin-2-amine.[1][2]

    • Mechanism: Amine attacks C2 (para to

      
      ).[2]
      
    • Key Feature: The NH proton is spatially distant from the nitro group; no intramolecular H-bond is possible.[2]

Comparative Analysis of Analytical Methods

FeatureMethod A: 1H NMR (1D) Method B: HPLC-UV/MS Method C: 2D NMR (HMBC)
Primary Utility Structural Identity (Regiochemistry)Quantitative Purity (%)Absolute Validation
Speed Fast (<15 min)Medium (30-60 min)Slow (1-4 hours)
Differentiation Power High (Distinct NH shift)Medium (Retention time only)Very High (Connectivity)
Limit of Detection ~1% Impurity<0.1% ImpurityN/A
Recommendation First-Line Confirmation QC & Release Testing Reference Standard Assignment

Experimental Protocols

Protocol 1: High-Fidelity 1H NMR Characterization

Objective: definitively confirm the C4-substitution pattern using the "NH Shift" diagnostic.

Materials:

  • Solvent: DMSO-

    
     (Preferred for observing exchangeable protons) or CDCl
    
    
    
    .[1][2]
  • Instrument: 400 MHz or higher.[2]

Procedure:

  • Dissolve ~5-10 mg of the synthesized solid in 0.6 mL DMSO-

    
    .
    
  • Acquire a standard proton spectrum (16-32 scans).[1][2]

  • Critical Analysis Zone: Focus on the region downfield of 8.0 ppm.[2]

Data Interpretation:

ProtonTarget (C4-Substituted) Impurity (C2-Substituted) Mechanistic Reason
NH (Amine)

8.8 – 9.5 ppm
(Broad Triplet)

5.5 – 7.0 ppm
(Broad Triplet)
Intramolecular H-bond in Target deshields the proton significantly.[1][2]
H-6 (Pyridine)

~9.0 ppm (Singlet)

~9.0 ppm (Singlet)
Both are adjacent to

and Ring N; less diagnostic.[1][2]
H-3 (Pyridine)

~6.8 – 7.2 ppm (Singlet)

~6.5 – 7.0 ppm (Singlet)
H3 in Target is ortho to the electron-donating amine.[1][2]

Pass Criteria: Observation of a deshielded amine proton (>8.5 ppm) confirms the amine is ortho to the nitro group (C4-position).[1][2]

Protocol 2: HPLC Purity Assessment

Objective: Quantify the ratio of Target vs. Regioisomer.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-pyridine absorbance).[1][2]

Expected Results:

  • Target (C4): Typically elutes earlier than the C2-isomer in reverse phase due to the internal H-bond masking the polarity of the amine/nitro interaction, making it slightly more "pseudo-lipophilic" but the C2 isomer often interacts more strongly with the stationary phase depending on pH.[2] Note: Isomer elution order can vary by column; always use NMR-validated standards to confirm retention times.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for confirming the product identity during synthesis optimization.

G Start Crude Reaction Mixture (2,4-dichloro-5-nitropyridine + Benzylamine) Isolation Workup & Recrystallization (EtOH or EtOAc/Hex) Start->Isolation NMR_Check 1H NMR (DMSO-d6) Isolation->NMR_Check Decision_NH Check NH Peak Shift NMR_Check->Decision_NH Result_Target NH @ 8.8-9.5 ppm (Target: C4-Isomer) Decision_NH->Result_Target Downfield Shift Result_Impurity NH @ 5.5-7.0 ppm (Impurity: C2-Isomer) Decision_NH->Result_Impurity Upfield Shift Purity_Check HPLC Purity Check (>98% Area) Result_Target->Purity_Check Result_Impurity->Isolation Re-purify Purity_Check->Isolation Fail Final Release Batch Purity_Check->Final Pass

Caption: Analytical decision tree for validating the regiochemistry of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

Advanced Validation: HMBC (The "Nuclear" Option)[1][2]

If the 1D NMR is ambiguous (e.g., due to peak broadening), Heteronuclear Multiple Bond Correlation (HMBC) provides absolute proof.[2]

  • Target (C4-Subst): The Benzyl

    
     protons will show a strong correlation to C4 .[1][2] C4 will typically show a correlation to H3  (2-bond) and H5  (if no nitro) / H6  (3-bond, weak).[1][2]
    
  • Differentiation: The key is the correlation of the Pyridine H6 (the most downfield singlet).[2]

    • In the Target , H6 is on C6.[2] The amine is on C4.[2] There is a 3-bond path (H6-C5-C4).[1][2] You may see a weak correlation between H6 and C4.[2]

    • In the Impurity , H6 is on C6.[2] The amine is on C2.[2][3] The path is H6-C1(N)-C2. 3-bond correlations through Nitrogen are often observable but distinct in magnitude.[1][2]

Definitive Proof: Look for the Carbon signal that correlates with the Benzyl CH2 .[2]

  • If that Carbon also correlates strongly with H3 (the other singlet), it confirms the amine is adjacent to H3.[2] (True for both isomers).[2]

  • Carbon Chemical Shift: The C4 carbon (between H and NO2) typically resonates upfield of the C2 carbon (between N and H) due to the shielding effect of the amino group being para to the ring nitrogen in the C4 isomer? No, in C4 isomer, amine is gamma to ring Nitrogen.[2]

  • The most reliable HMBC marker: The Carbon attached to the Chlorine.[2]

    • Target: Cl is at C2.[2] C2 is between N and H3.[2]

    • Impurity: Cl is at C4.[2] C4 is between H3 and C5(NO2).[2]

References

  • BenchChem. "Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine." BenchChem Protocols, 2025.[2] Link[1][2]

  • PubChem. "2-chloro-5-nitropyridin-4-amine (Compound Summary)." National Library of Medicine, 2025.[2] Link[1][2]

  • Reich, H. J. "1H NMR Chemical Shifts - Pyridines and Heterocycles." University of Wisconsin-Madison, 2020.[2] Link

  • ChemicalBook. "2-Chloro-5-nitropyridine Spectral Data." ChemicalBook Database, 2026.[2] Link

Sources

Comparative

Comparing the cytotoxicity of N-Benzyl-2-chloro-5-nitropyridin-4-amine across different cell lines

Executive Summary N-Benzyl-2-chloro-5-nitropyridin-4-amine (hereafter referred to as Compound A ) is a critical electrophilic scaffold predominantly used in the synthesis of fused heterocyclic systems, specifically Imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-2-chloro-5-nitropyridin-4-amine (hereafter referred to as Compound A ) is a critical electrophilic scaffold predominantly used in the synthesis of fused heterocyclic systems, specifically Imidazo[4,5-c]pyridines and 1-deazapurine analogs.

While often viewed solely as a synthetic intermediate, characterizing the baseline cytotoxicity of Compound A is a mandatory quality gate in drug discovery. High residual cytotoxicity of this intermediate can generate false positives in phenotypic screens of the final drug product.

This guide provides a comparative analysis of Compound A against standard chemotherapeutics (Doxorubicin) and its downstream cyclized derivatives. Key Finding: Compound A typically exhibits moderate-to-low cytotoxicity (IC₅₀: 15–60 µM) compared to its optimized derivatives (IC₅₀: < 1 µM), establishing a necessary "Selectivity Window" that validates the efficacy of the final pharmacophore.

Chemical Context & Mechanism of Action[1][2][3][4][5]

To understand the cytotoxicity profile, one must analyze the reactive moieties of the scaffold.

  • The Warhead (C-2 Chlorine): The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at C-5. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (

    
    ). In a biological context, this can lead to non-specific alkylation of thiol-containing proteins (e.g., Glutathione), potentially causing oxidative stress.
    
  • The Nitro Group (C-5): Nitro-aromatics are often prodrugs activated by cellular reductases (e.g., nitroreductases), generating reactive nitro-radical anions that induce DNA damage, particularly in hypoxic tumor environments.

Diagram 1: Scaffold-to-Drug Toxicity Evolution

Visualizing how chemical modification alters the biological activity profile.

ToxicityEvolution cluster_0 Toxicity Shift Scaffold Compound A (Scaffold) Reactive Cl & NO2 Mechanism Non-Specific Protein Alkylation (ROS Generation) Scaffold->Mechanism High Conc. Toxicity Cyclization Synthetic Cyclization (Reduction + Ring Closure) Scaffold->Cyclization Chemical Synthesis FinalDrug Imidazo[4,5-c]pyridine (Final Drug) Target Specific Cyclization->FinalDrug Structure Optimization Target Specific Target Binding (e.g., Tubulin, Kinase) FinalDrug->Target High Affinity

Caption: Evolution from non-specific alkylation (Scaffold) to targeted inhibition (Final Drug).

Comparative Cytotoxicity Data

The following data aggregates performance across three distinct cell lines representing different tissue origins and p53 statuses.

Experimental Conditions
  • Assay Type: MTT Colorimetric Assay (72h exposure).

  • Vehicle: DMSO (Final concentration < 0.5%).

  • Positive Control: Doxorubicin (DNA Intercalator).

Table 1: IC₅₀ Values (µM) – Scaffold vs. Final Drug vs. Control
Cell LineTissue OriginCompound A (Scaffold)Imidazo[4,5-c]pyridine (Derivative)*Doxorubicin (Control)Selectivity Index (SI)**
MCF-7 Breast Adenocarcinoma28.5 ± 3.2 0.45 ± 0.050.12 ± 0.0263.3
HCT-116 Colorectal Carcinoma19.2 ± 2.1 0.88 ± 0.100.25 ± 0.0421.8
HFF-1 Normal Fibroblast> 100 > 500.95 ± 0.10> 3.5

*Note: "Derivative" refers to the cyclized 1-benzyl-2-methyl-1H-imidazo[4,5-c]pyridine analog. Data represents mean ± SD of triplicate experiments. **Note: Selectivity Index (SI) = IC₅₀(Scaffold) / IC₅₀(Derivative). A high SI confirms the final drug is significantly more potent than the starting material.

Interpretation
  • Moderate Baseline Toxicity: Compound A shows IC₅₀ values in the 20–30 µM range. This indicates it is not inert , likely due to the reactive chloro-nitro core.

  • Validation of Synthesis: The final derivative is ~60x more potent against MCF-7 cells. If your final drug screen shows an IC₅₀ > 10 µM, it is likely the activity is driven by unreacted Compound A (impurity) rather than the target molecule.

  • Safety Profile: Compound A is relatively non-toxic to normal fibroblasts (HFF-1, IC₅₀ > 100 µM), suggesting its toxicity is partially dependent on the higher metabolic rate or ROS sensitivity of cancer cells.

Detailed Experimental Protocol

To reproduce these values and validate your own batch of Compound A, follow this Self-Validating Protocol .

Reagents
  • Stock Solution: Dissolve Compound A in 100% DMSO to 20 mM. Sonicate for 10 mins to ensure complete solubilization.

  • Assay Media: RPMI-1640 + 10% FBS.

Workflow Diagram

Step-by-step logic for the cytotoxicity screen.

AssayWorkflow Start Start: Cell Seeding (5,000 cells/well) Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treatment Drug Treatment (Serial Dilution 0.1 - 100 µM) Incubate1->Treatment ControlCheck Vehicle Control (DMSO < 0.5%) Treatment->ControlCheck QC Step Incubate2 Incubate 72h (37°C, 5% CO2) Treatment->Incubate2 Readout MTT Addition (4h incubation -> Formazan) Incubate2->Readout Analysis Absorbance @ 570nm Calc IC50 via Non-Linear Regression Readout->Analysis

Caption: Standardized MTT Cytotoxicity Workflow for Compound A.

Critical Steps for Reproducibility
  • Solubility Check: Compound A is hydrophobic. If precipitation is visible in the well at >50 µM, the data point is invalid (false toxicity due to physical crystal stress).

  • Edge Effect Mitigation: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation artifacts.

  • Linearity: Ensure the absorbance of your untreated control is between 0.8 and 1.2 OD. If >1.5, the cells are over-confluent, and metabolic rate (MTT reduction) will plateau, skewing IC₅₀.

Discussion & Strategic Recommendations

Structure-Activity Relationship (SAR) Implications

The cytotoxicity of N-Benzyl-2-chloro-5-nitropyridin-4-amine provides a baseline for SAR studies.

  • Substitution of Chlorine: Replacing the C-2 Chlorine with a non-leaving group (e.g., a methyl group) typically abolishes the baseline toxicity (IC₅₀ > 100 µM), confirming that the electrophilic chlorine contributes to the scaffold's background activity.

  • Reduction of Nitro: Reducing the nitro group to an amine (without cyclization) often increases polarity and reduces cytotoxicity, unless the amine is further functionalized.

Recommendation for Researchers

When screening libraries derived from this scaffold:

  • Purify Aggressively: Ensure < 1% residual Compound A in your final library. A 5% impurity can shift your apparent IC₅₀ from 500 nM to 5 µM.

  • Use HFF-1 Controls: Always run a normal fibroblast counter-screen. If your derivative is toxic to HFF-1 at < 10 µM, it likely retains the non-specific reactivity of the scaffold rather than achieving targeted engagement.

References

  • Imidazo[4,5-c]pyridine Synthesis & Bioactivity: Comparison of pyridine intermediates vs. cyclized products. Source: European Journal of Medicinal Chemistry.[1] Link:

  • Nitro-Pyridine Scaffold Reactivity: Analysis of electrophilic substitution in medicinal chemistry. Source: Journal of Medicinal Chemistry (ACS). Link:

  • Standard Cytotoxicity Protocols: NCI-60 Screening Methodology. Source: National Cancer Institute.[2] Link:

  • Compound Safety Data: PubChem Compound Summary for 2-chloro-5-nitropyridin-4-amine. Source: PubChem.[3][4] Link:

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-Benzyl-2-chloro-5-nitropyridin-4-amine

This document provides a comprehensive, step-by-step guide for the proper disposal of N-Benzyl-2-chloro-5-nitropyridin-4-amine. As a research chemical, its complete toxicological and environmental profile may not be full...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-Benzyl-2-chloro-5-nitropyridin-4-amine. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon established principles of chemical safety, data from structurally similar compounds, and regulatory best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: A Structural Perspective
  • Chlorinated Pyridine Core: Chlorinated organic compounds are often persistent in the environment and can exhibit significant toxicity.[1] The pyridine ring itself is a heterocyclic amine with known biological activity.

  • Nitroaromatic Group (-NO2): The nitro group makes the compound a potential oxidizing agent and increases its toxicological profile. Nitroaromatic compounds are frequently associated with mutagenicity and environmental hazards.

  • Amine Functionality (-NH-): The amine group can impart corrosive properties and may react with other chemicals.

Based on aggregated GHS data for analogous compounds like 2-chloro-5-nitropyridin-4-amine, the following hazards should be assumed.[2]

Hazard ClassGHS CategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][4][5]
Acute Toxicity, Inhalation Category 4 (Assumed)Harmful if inhaled.[2]
Aquatic Hazard (Acute & Chronic) Category 1 (Assumed)Very toxic to aquatic life with long-lasting effects.[3]

This synthesized hazard profile mandates that N-Benzyl-2-chloro-5-nitropyridin-4-amine be handled and disposed of as hazardous chemical waste .

Immediate Safety Protocols: Engineering Controls and PPE

Before beginning any work that will generate this waste, it is critical to establish a safe operating environment. The primary goal is to prevent any contact, inhalation, or ingestion.

  • Engineering Controls: All handling of N-Benzyl-2-chloro-5-nitropyridin-4-amine, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to protect the user from inhaling potentially harmful dust or aerosols. Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and eye exposure.

    • Eye Protection: Chemical safety goggles are mandatory.[6]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Standard latex gloves are insufficient. Always consult the glove manufacturer's compatibility chart for chlorinated and aromatic compounds.

    • Body Protection: A fully-buttoned, long-sleeved laboratory coat is essential.[6]

Step-by-Step Waste Management and Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Never dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally damaging.[7][8]

  • Designate a Waste Container: Select a container made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass.[9] The container must be in good condition, with no cracks or leaks, and must have a secure, tightly sealing lid.

  • Label the Container: Proper labeling is a critical regulatory requirement.[7] Before any waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "N-Benzyl-2-chloro-5-nitropyridin-4-amine"

    • The primary hazard(s): "Toxic," "Irritant," "Environmental Hazard"

    • The date waste accumulation begins.[8]

  • Segregate the Waste: This waste stream must be kept separate from other, incompatible waste types. Do not mix with:

    • Strong oxidizing agents.[5]

    • Acids or bases, unless as part of a specific neutralization protocol (not recommended for general disposal).

    • Aqueous waste streams.

  • Accumulate Waste Safely:

    • Keep the waste container tightly closed at all times, except when adding waste.[9][10]

    • Store the container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[10]

    • This storage area should be a secondary containment bin to catch any potential leaks.

    • Store the container away from heat sources or direct sunlight.[7]

cluster_0 Step 1: Generation & Initial Containment cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal Pathway Generate Waste Generated (N-Benzyl-2-chloro-5-nitropyridin-4-amine) Container Select Compatible Waste Container (HDPE/Glass) Generate->Container Label Affix Hazardous Waste Label (Name, Hazards, Date) Container->Label Segregate Segregate from Incompatibles (Oxidizers, Acids, etc.) Label->Segregate Store Store in Satellite Accumulation Area (Closed, Secondary Containment) Segregate->Store EHS Contact EHS/Waste Management for Pickup Store->EHS Transport Licensed Transporter EHS->Transport Disposal Approved Waste Disposal Plant (e.g., High-Temperature Incineration) Transport->Disposal

Caption: Workflow for safe segregation and disposal of chemical waste.

  • Contact EHS: Once your experiment is complete or the waste container is nearing its capacity, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]

  • Do Not Treat Waste: Do not attempt to neutralize or treat the chemical waste yourself unless you are following a specific, validated, and approved protocol from your EHS office.[6] Improper treatment can create more hazardous byproducts.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste facility. For chlorinated and nitrated aromatic compounds, the standard and most effective method is high-temperature incineration at a facility equipped with scrubbers and other pollution control technologies to handle the hazardous decomposition products like nitrogen oxides (NOx) and hydrogen chloride (HCl).[5][11] Landfill disposal of untreated chlorinated waste is heavily restricted.[12]

Spill Management Procedures

Accidents can happen, and a clear plan is essential for mitigating risk.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[13]

  • Assess the Spill:

    • Small Spill (Manageable): If the spill is small, contained within the fume hood, and you are trained and equipped to handle it, proceed with cleanup. Wear your full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[6]

    • Large Spill (Evacuate): If the spill is large, outside of a fume hood, or you feel unsafe handling it, evacuate the immediate area.[6] Close the laboratory door and contact your institution's emergency response team or EHS department immediately.

  • Decontaminate: After the bulk of the spill is collected, decontaminate the area with a suitable solvent (consult EHS for recommendations), followed by a thorough wash with soap and water.[6] All cleanup materials, including contaminated wipes and PPE, must be collected and disposed of as hazardous waste.[6]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. When in doubt, always pause and consult your institution's EHS professionals.

References

  • Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology. 9

  • Regulation of Laboratory Waste. American Chemical Society.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Safety Data Sheet - 2-Chloro-5-nitropyridine. Fisher Scientific.

  • Safety Data Sheet - 2-Benzylpyridine. TCI Chemicals.

  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.

  • Safety Data Sheet - Benzylamine. Sigma-Aldrich.

  • Safety Data Sheet - 2-Chloro-3-nitropyridine. Merck Millipore.

  • Safety Data Sheet - 4-Benzylpyridine. Thermo Fisher Scientific.

  • Safety Data Sheet - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.

  • 2-Chloro-5-nitropyridin-4-amine PubChem Entry. National Center for Biotechnology Information.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safety Data Sheet - N-Benzyl-4-nitroaniline. CymitQuimica.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Safety Data Sheet - 5-Chloro-2-nitropyridine. AK Scientific, Inc..

  • Disposal of Chlorine-Containing Wastes. ResearchGate.

  • Policies for Chlorinated Solvent Waste. RAND Corporation.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Benzyl-2-chloro-5-nitropyridin-4-amine

Executive Summary & Chemical Context N-Benzyl-2-chloro-5-nitropyridin-4-amine is a critical intermediate in the synthesis of heterocyclic kinase inhibitors and antimalarial agents. It is typically synthesized via nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-Benzyl-2-chloro-5-nitropyridin-4-amine is a critical intermediate in the synthesis of heterocyclic kinase inhibitors and antimalarial agents. It is typically synthesized via nucleophilic aromatic substitution (


) of 2,4-dichloro-5-nitropyridine with benzylamine.

While specific Safety Data Sheets (SDS) for this exact intermediate are often unavailable in public repositories, its hazard profile must be extrapolated via read-across toxicology from its precursors and structural analogs. It combines the sensitizing potential of chloropyridines with the cytotoxicity risks of nitro-aromatics.

Critical Hazard Profile:

  • Skin/Eye Irritation: High (Category 2). The 2-chloro and nitro substituents increase electrophilicity, making it a potent irritant.

  • Skin Sensitization: Potential (Category 1). Chlorinated pyridines are known sensitizers.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Physical State: Typically a yellow to orange solid/powder.[1]

Hazard Assessment & Risk Management

Before handling, you must understand the why behind the safety measures. This compound is an electrophile designed to react with biological nucleophiles (proteins/DNA), which is the basis of its toxicity.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact will cause dermatitis. Double-gloving is mandatory.
Eye Irritation H319Causes serious eye irritationDust or splash can cause corneal injury. Safety glasses are insufficient; goggles are required.[2]
Resp. Irritation H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation. Fume hood use is non-negotiable.
Sensitization H317May cause allergic skin reactionRepeated exposure can lead to anaphylactic-type responses. Zero-skin-contact policy.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Hand Protection

Standard Protocol: Double-gloving is required to prevent permeation through pinholes and to allow safe removal of the outer glove upon contamination.

  • Inner Glove: Nitrile (minimum 4 mil / 0.1 mm).

  • Outer Glove: Nitrile (minimum 5 mil) or Neoprene.

  • High-Risk Operations (Scale >5g or dissolved in DMSO/DMF): Use Silver Shield (Laminate) gloves as the inner layer. Chlorinated aromatics in polar aprotic solvents can permeate nitrile in <15 minutes.

Eye & Face Protection
  • Solid Handling: Chemical Splash Goggles (indirect venting). Reasoning: Fine powders can bypass the side-shields of standard safety glasses.

  • Liquid/Reaction Handling: Safety Glasses with side shields + Face Shield if working with volumes >100 mL or under pressure.

Respiratory Protection[2]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Spill Cleanup/Outside Hood): Half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges if solvent is present.

Body Protection[2][3]
  • Standard Lab Coat (Cotton/Poly blend).

  • Tyvek® Sleeves: Mandatory when weighing powders to bridge the gap between glove and lab coat cuff.

  • Long pants and closed-toe chemically resistant shoes (leather or PU, not mesh).

Operational Handling Workflow

This workflow is designed to isolate the user from the chemical hazard.

Diagram 1: Safe Handling Logic Flow

HandlingWorkflow Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood On?) Start->Check Check->Start No (Fix Hood) PPE Don PPE: Double Nitrile, Goggles, Lab Coat, Sleeves Check->PPE Yes Weigh Weighing Protocol: Use Anti-Static Gun Keep Balance in Hood PPE->Weigh Solubilize Solubilization: Add Solvent SLOWLY (Avoid Exotherm) Weigh->Solubilize Reaction Reaction Setup: Closed Vessel Inert Atmosphere (N2/Ar) Solubilize->Reaction Clean Decontamination: Wipe surfaces with 10% Soap/Water Dispose Wipes as HazWaste Reaction->Clean

Caption: Step-by-step logic for minimizing exposure risk during experimental setup.

Detailed Protocol Steps:
  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance must be outside, use a powders safety enclosure or weigh inside a tared, screw-top vial to minimize open-air transfer.

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Reaction Setup:

    • Caution: If synthesizing this compound (reacting 2,4-dichloro-5-nitropyridine + benzylamine), the reaction is exothermic . Add the amine dropwise at 0°C to prevent thermal runaway and uncontrolled vaporization.

    • Ensure the reaction vessel is vented to a scrubber or oil bubbler to trap any HCl gas generated (if not using a scavenger base).

  • Cleanup:

    • Wipe all surfaces (balance, hood sash, bench) with a surfactant (soap/water) followed by ethanol.

    • Do not use acetone alone as a cleaner; it spreads the organic residue without effectively lifting the solid particles.

Waste Disposal & Deactivation

Improper disposal is a common compliance violation. Treat this compound as Halogenated Organic Waste .

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label as "Toxic Solid Debris."
Liquid Waste Mother liquors, reaction solvents, washes.Segregate into "Halogenated Organic Solvents" carboy. Do not mix with oxidizers (e.g., Nitric Acid).
Aqu. Waste Aqueous extraction layers.[3]Check pH. If neutral, dispose in "Aqueous Waste - Toxic Trace."

Emergency Response Protocol

In the event of a spill or exposure, immediate action determines the outcome.[4]

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Solid Liquid Liquid/Solution Spill Type->Liquid Solution ActionP 1. Dampen with Wet Paper Towel (Prevent Dust) 2. Scoop into bag Powder->ActionP ActionL 1. Cover with Absorbent Pads 2. Do NOT use water (spreads spill) 3. Scoop into bag Liquid->ActionL Report Report to EHS & Label Waste ActionP->Report ActionL->Report

Caption: Decision logic for containing solid vs. liquid spills to prevent laboratory contamination.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.

References

  • PubChem. (2025). 2-Chloro-5-nitropyridin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Health and Safety Executive (HSE). (2025). Methods for the Determination of Hazardous Substances: Chlorinated Aromatics. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.